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  • Product: 2,8-Diazaspiro[5.5]undecan-1-one

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Structural Utility of 2,8-Diazaspiro[5.5]undecan-1-one in Modern Drug Design

Executive Summary The paradigm shift in medicinal chemistry from flat, sp²-hybridized heteroaromatics to three-dimensional, sp³-rich scaffolds is driven by the urgent need to improve pharmacokinetic (PK) profiles and red...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The paradigm shift in medicinal chemistry from flat, sp²-hybridized heteroaromatics to three-dimensional, sp³-rich scaffolds is driven by the urgent need to improve pharmacokinetic (PK) profiles and reduce off-target toxicity. Within this space, 2,8-diazaspiro[5.5]undecan-1-one (CAS: 1181356-93-3 for the free base; 1181265-43-9 for the hydrochloride salt) has emerged as a premium spirocyclic building block.

As a Senior Application Scientist, I have structured this technical whitepaper to dissect the physicochemical properties of this scaffold, explain the causality behind its structural advantages, and provide field-proven, self-validating methodologies for its incorporation into drug discovery pipelines.

Molecular Architecture & Physicochemical Profiling

The utility of 2,8-diazaspiro[5.5]undecan-1-one stems from its unique geometry. The molecule consists of a piperidine ring and a valerolactam ring joined at a single spiro carbon (C6). The 109.5° tetrahedral angle of this spiro center forces the two rings into mutually orthogonal planes.

This structural pre-organization directly influences its physicochemical profile, which is summarized below based on data aggregated from and .

Quantitative Physicochemical Data
PropertyValueCausality / Impact on Drug Design
Molecular Weight 168.24 g/mol Highly ligand-efficient; leaves an ample molecular weight budget (<500 Da) for further elaboration during lead optimization.
Fraction sp³ (Fsp³) 0.89 (8/9 carbons)Confers immense 3D complexity. This directly reduces flat-binding promiscuity (e.g., hERG, CYP450s) and prevents π-stacking driven aggregation, drastically improving aqueous solubility.
Topological Polar Surface Area 41.1 ŲPerfectly optimized for membrane permeability. It sits in the "sweet spot" permitting both oral absorption and potential Blood-Brain Barrier (BBB) penetration.
XLogP3 -0.1The highly hydrophilic core counterbalances the lipophilic appendages typically added during target-directed synthesis.
H-Bond Donors (HBD) 2The lactam N-H and piperidine N-H provide essential vectors for engaging kinase hinge regions or GPCR binding pockets.
H-Bond Acceptors (HBA) 2The lactam C=O and piperidine nitrogen enhance aqueous solubility and participate in directional dipole interactions.

Pharmacological Rationale & Target Binding

The pharmacological power of 2,8-diazaspiro[5.5]undecan-1-one lies in its two electronically distinct nitrogen atoms.

  • The N8 Position (Piperidine): This is a secondary aliphatic amine with a predicted pKa of ~9.5. At physiological pH (7.4), this nitrogen is protonated. Causality: This localized positive charge allows the scaffold to form critical, high-affinity electrostatic salt bridges with aspartate or glutamate residues deep within target binding pockets.

  • The N2 Position (Valerolactam): Being part of an amide resonance system, this nitrogen is non-basic (pKa < 0 for protonation). Causality: It remains neutral at physiological pH, acting instead as a rigid, highly directional hydrogen bond donor, while the adjacent C1 carbonyl acts as an acceptor.

ScaffoldLogic A 2,8-Diazaspiro[5.5]undecan-1-one (Fsp3 = 0.89) B Orthogonal Ring Geometry (Spiro Carbon C6) A->B Structural Feature C Basic Piperidine N8 (pKa ~9.5) A->C Structural Feature D Valerolactam Motif (N2-C1=O) A->D Structural Feature E High Aqueous Solubility (Reduced Pi-Stacking) B->E Prevents Aggregation F Target Salt Bridges (Protonated at pH 7.4) C->F Electrostatic Interaction G Directional H-Bonding (Kinase/GPCR Pockets) D->G Donor/Acceptor Vectors

Logical mapping of 2,8-diazaspiro[5.5]undecan-1-one structural features to PK/PD outcomes.

Synthetic Tractability: Chemo-Selective Functionalization

A major bottleneck in drug discovery is the need for tedious protection/deprotection steps. Sourced from standard practices utilized by vendors like, the massive electronic disparity between the N8 amine and the N2 lactam allows for completely chemo-selective functionalization.

Protocol 1: Selective Reductive Amination at the N8 Position

This methodology details the functionalization of the N8 position without requiring a protecting group on the lactam.

Step-by-Step Methodology:

  • Reagent Assembly: Dissolve 2,8-diazaspiro[5.5]undecan-1-one free base (1.0 eq) and the target aldehyde (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) at 0.1 M concentration.

  • Acid Catalysis: Add glacial acetic acid (0.1 eq).

    • Causality: The weak acid protonates the aldehyde oxygen, accelerating nucleophilic attack by the N8 amine to form the iminium ion. Because the pH remains mildly acidic, it prevents the N8 amine from becoming fully protonated and unreactive, while the non-basic N2 lactam remains completely inert.

  • Equilibration: Stir the mixture at room temperature for 30 minutes to ensure complete iminium formation.

  • Reduction: Add sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 eq), portion-wise over 10 minutes.

    • Causality: NaBH(OAc)₃ is a mild, chemo-selective reducing agent. It will effectively reduce the transient iminium intermediate to the desired tertiary amine but is entirely incapable of reducing the C1 lactam carbonyl.

  • Self-Validation Check (LC-MS): Pull a 5 µL aliquot, quench in methanol, and analyze via LC-MS.

    • Validation: The reaction is self-validating; the strict chemo-selectivity ensures you will only observe the mono-alkylated product mass. If di-alkylation or lactam reduction masses are detected, it flags a failure in reagent purity or temperature control.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with dichloromethane (DCM), dry over Na₂SO₄, and concentrate under vacuum.

Experimental Protocols for Physicochemical Validation

To confidently utilize this scaffold in structure-based drug design, its lipophilicity at physiological pH—LogD(7.4)—must be empirically validated. Relying solely on calculated XLogP is insufficient due to the protonation state of the N8 nitrogen.

Protocol 2: Shake-Flask LogD(7.4) Determination with Mass Balance

This protocol establishes a self-validating thermodynamic system to measure the distribution coefficient.

Step-by-Step Methodology:

  • Phase Pre-saturation: Combine equal volumes of 1-octanol and 10 mM Phosphate Buffered Saline (PBS, pH 7.4). Stir vigorously for 24 hours at 25°C, then allow the phases to separate.

    • Causality: Pre-saturation is critical. If dry octanol and buffer are used during the assay, they will partially dissolve into one another, drastically altering the phase volumes and skewing the final concentration calculations.

  • Analyte Spiking: Transfer 500 µL of pre-saturated octanol and 500 µL of pre-saturated PBS into a glass vial. Spike with 10 µL of a 10 mM DMSO stock of the spiro compound.

  • Thermodynamic Equilibration: Vortex the vial for 3 minutes, then place it in a thermoshaker at 25°C for 60 minutes.

    • Causality: This duration ensures complete thermodynamic distribution of both the un-ionized (free base) and ionized (protonated N8) species across the lipophilic and aqueous boundaries.

  • Phase Separation: Centrifuge the vial at 3000 × g for 15 minutes.

    • Causality: Vigorous shaking creates micro-emulsions (tiny droplets of water in octanol and vice versa). Centrifugation breaks these emulsions, ensuring clean phase boundaries for accurate sampling.

  • Quantification: Carefully extract 50 µL from the octanol layer and 50 µL from the aqueous layer. Dilute appropriately and quantify the concentration of the compound in both phases using LC-MS/MS against a standard curve.

  • Self-Validation (Mass Balance): Calculate the total recovered mass: (Conc_octanol × Vol_octanol) + (Conc_buffer × Vol_buffer). Divide this by the initial spiked mass.

    • Validation: The recovery must be >95%. If the mass balance fails, it proves the compound precipitated at the interface or adsorbed to the glass, rendering the LogD calculation invalid.

LogDWorkflow S1 1. Phase Pre-saturation Octanol & PBS (pH 7.4) stirred for 24h S2 2. Analyte Spiking Add 10 µL of 10 mM DMSO stock to phases S1->S2 S3 3. Equilibration Vortex 3 min, Shake at 25°C for 60 min S2->S3 S4 4. Phase Separation Centrifuge at 3000 x g for 15 min S3->S4 S5 5. Quantification LC-MS/MS analysis of aqueous & octanol layers S4->S5 S6 S6 S5->S6 S6->S2 Fail (Precipitation) S7 7. Output Validated LogD(7.4) Value S6->S7 Pass

Self-validating shake-flask workflow for determining LogD(7.4) with mass balance verification.

References

  • PubChem, National Center for Biotechnology Information. "CID 45074354: 2,8-diazaspiro[5.5]undecan-1-one hydrochloride." PubChem Database. Available at:[Link]

  • NextSDS Chemical Substance Database. "2,8-diazaspiro[5.5]undecan-1-one hydrochloride Regulatory and Safety Information." NextSDS. Available at:[Link]

Exploratory

structural characterization of 2,8-diazaspiro[5.5]undecan-1-one derivatives

An In-Depth Technical Guide to the Structural Characterization of 2,8-Diazaspiro[5.5]undecan-1-one Derivatives Introduction: The Significance of the 2,8-Diazaspiro[5.5]undecane Scaffold The 2,8-diazaspiro[5.5]undecane co...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Structural Characterization of 2,8-Diazaspiro[5.5]undecan-1-one Derivatives

Introduction: The Significance of the 2,8-Diazaspiro[5.5]undecane Scaffold

The 2,8-diazaspiro[5.5]undecane core, particularly its lactam derivatives, represents a privileged heterocyclic motif in modern medicinal chemistry. Its rigid, three-dimensional spirocyclic structure provides a unique framework for the precise spatial orientation of substituents, making it an attractive scaffold for designing potent and selective ligands for a variety of biological targets.[1] These derivatives are integral to the development of novel therapeutics for a range of human diseases, including inflammatory conditions, cancer, and metabolic disorders.[2][3] For drug development professionals, the unambiguous confirmation of the chemical structure, including its connectivity and stereochemistry, is a non-negotiable prerequisite for establishing reliable structure-activity relationships (SAR) and ensuring the intellectual property of new chemical entities.

This guide serves as a technical whitepaper for researchers and scientists, detailing the multi-faceted analytical approach required for the comprehensive . It moves beyond a simple listing of techniques to explain the causality behind experimental choices, providing field-proven insights into creating a self-validating system of protocols for definitive structural elucidation.

Foundational Analysis: Synthesis and Purity Assessment

The journey of structural characterization begins with the synthesis of the molecule. The synthetic route provides the initial hypothesis of the target structure. A common and efficient method for constructing the diazaspiro[5.5]undecane core is through a cascade [5+1] double Michael addition reaction, for instance, between a diarylideneacetone and an active methylene compound like N,N-dimethylbarbituric acid.[4]

Before advanced spectroscopic analysis, it is crucial to establish the purity of the synthesized compound. This is a foundational step that prevents the misinterpretation of data due to the presence of impurities, starting materials, or side products.

Experimental Protocol: Initial Purity Assessment

  • Thin-Layer Chromatography (TLC):

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a silica gel TLC plate (e.g., Merck Silica Gel 60 F-254).[4]

    • Develop the plate using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).

    • Visualize the spots under UV light (254 nm) and/or by staining (e.g., with potassium permanganate). A single, well-defined spot is indicative of high purity.

  • Melting Point Determination:

    • Load a small amount of the dried, solid product into a capillary tube.

    • Measure the melting point using a calibrated apparatus. A sharp melting range (typically < 2 °C) suggests a high degree of purity for a crystalline solid.[4]

Elucidating the Molecular Framework: Spectroscopic Techniques

Once purity is established, a combination of spectroscopic methods is employed to piece together the molecular structure. Mass spectrometry provides the molecular formula, while NMR spectroscopy reveals the intricate connectivity of the atoms.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry is the definitive technique for determining the molecular weight of a compound. For molecules like 2,8-diazaspiro[5.5]undecan-1-one derivatives, which are often polar and possess moderate thermal stability, "soft" ionization techniques are paramount.

Causality of Experimental Choice: ESI vs. Other Techniques

Electrospray Ionization (ESI) is the preferred method for this class of compounds.[4][5] It is a soft ionization technique that generates ions from a liquid solution, making it ideal for polar and potentially thermally labile molecules. ESI typically produces a protonated molecule ([M+H]⁺) with minimal fragmentation, providing a clear indication of the molecular weight. In contrast, harder techniques like Electron Ionization (EI) would likely cause extensive fragmentation, making it difficult to identify the molecular ion.

High-Resolution Mass Spectrometry (HRMS) is essential for moving beyond nominal mass to an exact mass. This high-precision measurement allows for the determination of the elemental composition, providing strong evidence for the molecular formula and corroborating the synthetic design.

Experimental Protocol: LC-ESI-MS Analysis

  • Sample Preparation: Dissolve the purified compound in a suitable solvent compatible with the mobile phase (e.g., methanol or acetonitrile) to a concentration of approximately 1-10 µg/mL.

  • Liquid Chromatography (LC): Inject the sample onto a C18 reversed-phase column. Elute with a gradient of water and acetonitrile (both often containing 0.1% formic acid to promote protonation). This step ensures that only the pure compound enters the mass spectrometer.

  • Mass Spectrometry (MS):

    • Ionization Mode: ESI, positive ion mode.

    • Analysis: Perform a full scan to identify the m/z of the protonated molecule ([M+H]⁺).

    • HRMS: If available, conduct the analysis on an Orbitrap or TOF instrument to obtain an exact mass measurement to within 5 ppm.

    • Tandem MS (MS/MS): Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern that can further confirm the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule. For the 2,8-diazaspiro[5.5]undecane core, a suite of 1D and 2D NMR experiments is required for an unambiguous assignment.[4]

  • ¹H NMR Spectroscopy: This experiment identifies all the unique protons in the molecule. Key insights for this scaffold include:

    • The diastereotopic nature of methylene protons on the piperidine rings, which often appear as complex multiplets (e.g., doublets of doublets).

    • The chemical shifts of protons adjacent to the nitrogen atoms and the lactam carbonyl.

    • Coupling constants (J-values) which provide information on the dihedral angles between adjacent protons, helping to define the conformation of the six-membered rings.

  • ¹³C NMR Spectroscopy: This experiment identifies all unique carbon atoms. For this scaffold, characteristic signals include:

    • The carbonyl carbon of the lactam (typically δ > 165 ppm).

    • The spiro-carbon, a quaternary carbon with a unique chemical shift.

    • Aliphatic carbons of the two piperidine rings.

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC): These experiments are crucial for assembling the final structure.

    • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) coupling networks, allowing one to "walk" along the carbon backbone.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon, enabling definitive assignment of the carbon skeleton.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is the key experiment for connecting different spin systems, for example, by correlating a proton to the quaternary spiro-carbon or the carbonyl carbon, thus confirming the overall ring system.

Table 1: Representative NMR Data for a 2,8-Diazaspiro[5.5]undecan-1-one Derivative (Based on data for a related 2,4-diazaspiro[5.5]undecane derivative)[4]

NucleusSignal TypeTypical Chemical Shift (ppm)Key Correlations & Notes
¹HCH (Axial/Equatorial)2.5 - 4.1Complex multiplets (dd, t) due to ring conformation. J-couplings reveal stereochemical relationships.
¹HN-CH₃ / N-CH₂-R2.8 - 3.5Chemical shift depends on the substituent on the nitrogen.
¹³CC=O (Lactam)169 - 172Easily identifiable downfield signal. HMBC correlations to nearby protons are critical.
¹³CSpiro-C50 - 65Quaternary carbon, no signal in DEPT-135. Identified via HMBC.
¹³CAliphatic CH₂/CH25 - 55Assigned definitively using HSQC and HMBC data.

Experimental Protocol: NMR Sample Preparation and Acquisition

  • Sample Preparation: Accurately weigh ~5-10 mg of the purified compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum. A DEPT-135 experiment is also recommended to differentiate between CH, CH₂, and CH₃ carbons.

    • Acquire standard 2D experiments: gCOSY, gHSQC, and gHMBC.

    • For stereochemical analysis, a NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY experiment can be run to identify protons that are close in space.

The Gold Standard: Single-Crystal X-ray Crystallography

While the combination of MS and NMR provides a robust hypothesis for the structure, single-crystal X-ray crystallography provides the ultimate, unambiguous proof.[4][6] This technique yields a precise 3D map of electron density within a single crystal, allowing for the determination of bond lengths, bond angles, and, crucially, the absolute stereochemistry of chiral centers.[7]

For drug development, obtaining a crystal structure is a critical milestone. It validates the structural assignments from other techniques and provides the exact 3D conformation of the molecule, which is invaluable for computational modeling and understanding its interaction with a biological target.

Experimental Protocol: X-ray Crystallography Workflow

  • Crystal Growth: This is often the most challenging step. The purified compound is dissolved in a minimal amount of solvent, and a second "anti-solvent" is slowly introduced (e.g., by vapor diffusion) to induce the slow growth of high-quality, single crystals. Common solvent/anti-solvent pairs include Dichloromethane/Hexane or Ethyl Acetate/Heptane.

  • Crystal Mounting: A suitable single crystal is selected under a microscope, mounted on a loop, and flash-frozen in liquid nitrogen to prevent crystal degradation during data collection.

  • Data Collection: The mounted crystal is placed in a diffractometer. A focused beam of X-rays is directed at the crystal, and as the crystal is rotated, a series of diffraction patterns are collected on a detector.[7]

  • Structure Solution and Refinement: The collected diffraction data is processed using specialized software to solve the phase problem and generate an initial electron density map. This map is then interpreted to build a molecular model, which is refined against the experimental data to yield the final, highly accurate 3D structure.

An Integrated Approach: The Characterization Workflow

The structural characterization of a novel 2,8-diazaspiro[5.5]undecan-1-one derivative is not a linear process but an integrated workflow where each technique validates and complements the others. The data must be self-consistent to provide absolute confidence in the final structure.

G cluster_synthesis Synthesis & Purity cluster_validation Definitive Validation synthesis Chemical Synthesis purity Purity Check (TLC, MP) synthesis->purity ms HRMS (LC-MS) [Molecular Formula] purity->ms Provides Pure Sample nmr NMR (1D & 2D) [Connectivity & Stereochemistry] ms->nmr xray Single-Crystal X-ray [Absolute 3D Structure] nmr->xray Provides Model for Refinement xray->nmr Validates NMR Assignment

Caption: Integrated workflow for structural characterization.

This workflow demonstrates a logical and self-validating progression. A pure sample from synthesis is analyzed by HRMS to confirm the molecular formula. This formula provides a critical constraint for interpreting the complex NMR spectra, which in turn reveal the atom-to-atom connectivity. Finally, the definitive 3D structure from X-ray crystallography validates the assignments made from both MS and NMR, providing a complete and trustworthy characterization.

Conclusion

The is a critical task that demands a rigorous, multi-technique approach. Relying on a single method is insufficient for the standards required in modern drug discovery. By integrating purity assessment with high-resolution mass spectrometry, a full suite of NMR experiments, and the definitive power of single-crystal X-ray crystallography, researchers can achieve an unambiguous and comprehensive understanding of their molecules. This robust characterization is the bedrock upon which successful drug development programs are built, enabling confident decision-making in lead optimization and advancing novel chemical entities toward the clinic.

References

  • Islam, M. S., Barakat, A., Al-Majid, A. M., Ghabbour, H. A., Fun, H.-K., & Siddiqui, M. R. (2017). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry, 10, S1-S9. [Link]

  • Boll, E., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 64(18), 13639-13654. [Link]

  • Husson, H. P., Quirion, J. C., & Zhu, J. (1993). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. The Journal of Organic Chemistry, 58(23), 6434–6438. [Link]

  • Kavalenka, A., & Leonov, A. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 7(32), 19579-19602. [Link]

  • Li, Y., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3151–3172. [Link]

  • Palomo, C., et al. (2001). Spiro β-Lactams as β-Turn Mimetics. Design, Synthesis, and NMR Conformational Analysis. The Journal of Organic Chemistry, 66(19), 6294–6302. [Link]

  • Zhu, J., Quirion, J. C., & Husson, H. P. (1993). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. The Journal of Organic Chemistry, 58(23). [Link]

  • RSC Publishing. (2022). Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate. [Link]

  • Arkivoc. (2004). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. [Link]

  • Wang, J., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 59, 116686. [Link]

  • Indian Academy of Sciences. (2004). Synthesis of novel spiro-β-lactams. [Link]

  • ResearchGate. (2004). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. [Link]

  • Yan, X., et al. (2023). High-throughput Diversification of Complex Bioactive Molecules by Accelerated Synthesis in Microdroplets. Angewandte Chemie International Edition, 62(20), e202218525. [Link]

  • Chemistry LibreTexts. (2019). X-ray Crystallography. [Link]

  • No-IP. (n.d.). 2,8-Diazaspiro[5.5]undecan-1-one Hydrochloride: A Potent Compound. [Link]

  • Chen, B., et al. (2019). New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues. Molecules, 24(18), 3247. [Link]

  • ResearchGate. (2022). Spirocyclization of an Orn‐derived β‐lactam leading to a spirocyclic... [Link]

Sources

Foundational

Escaping Flatland: The 2,8-Diazaspiro[5.5]undecan-1-one Scaffold in Modern Drug Discovery

Executive Summary The pharmaceutical industry’s historical reliance on planar, sp²-rich aromatic rings has frequently led to late-stage clinical attrition due to poor solubility, high metabolic clearance, and off-target...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pharmaceutical industry’s historical reliance on planar, sp²-rich aromatic rings has frequently led to late-stage clinical attrition due to poor solubility, high metabolic clearance, and off-target toxicities (such as hERG channel inhibition). To overcome these limitations, medicinal chemists have increasingly adopted "scaffold hopping" strategies, replacing flat heterocycles with three-dimensional spirocycles.

This technical whitepaper provides an in-depth analysis of 2,8-diazaspiro[5.5]undecan-1-one , a highly privileged spirocyclic scaffold. By combining a basic piperidine ring with a rigid δ -lactam, this scaffold offers unique vector projections, built-in hydrogen bonding capabilities, and an optimized physicochemical profile. This guide details the structural rationale, comparative ADME (Absorption, Distribution, Metabolism, and Excretion) advantages, and validated synthetic protocols for integrating this scaffold into modern drug discovery pipelines.

The Mechanistic Rationale for Spirocyclic Scaffolds

The concept of "escaping flatland" is foundational to contemporary drug design. Molecules with a higher fraction of sp³-hybridized carbons (Fsp³) statistically demonstrate higher clinical success rates. Spirocycles—ring systems in which two rings are fused by a single quaternary carbon atom—are highly effective at increasing Fsp³ without drastically inflating molecular weight[1].

G A Planar Pharmacophore (e.g., Piperazine) B Identify Liability (Poor Solubility, hERG Toxicity) A->B C Spirocyclic Replacement (2,8-diazaspiro[5.5]undecan-1-one) B->C D Increased Fsp3 & 3D Vector Projection C->D E Improved ADME Profile (Higher CLint, Lower Tox) D->E

Logic flow of spirocyclic scaffold hopping to improve ADME/Tox profiles.

Causality in Scaffold Hopping

When a planar ring (like piperazine or piperidine) is replaced by a spirocycle like 2,8-diazaspiro[5.5]undecan-1-one, several mechanistic shifts occur:

Disruption of π

π Stacking: Planar molecules tend to stack tightly in crystal lattices, resulting in poor aqueous solubility. The orthogonal arrangement of the two rings in a spirocycle disrupts this packing, significantly lowering melting points and increasing kinetic solubility.
  • Reduced hERG Liability: The hERG potassium channel pore preferentially binds flat, lipophilic amines. The bulky, three-dimensional nature of spirocycles sterically clashes with the channel's binding pocket, mitigating cardiotoxicity risks.

  • Rigid Vector Projection: The spiro-fusion locks the conformation of the molecule. This rigidity reduces the entropic penalty upon target binding and directs functional groups into specific spatial vectors, improving target selectivity (e.g., distinguishing between highly homologous kinase isoforms like TYK2 and JAK1)[2].

  • Structural and Physicochemical Profile

    2,8-diazaspiro[5.5]undecan-1-one (Molecular Formula: C9​H16​N2​O ) consists of an 11-membered spiro system featuring two 6-membered rings: a piperidine ring and a piperidin-2-one ( δ -lactam) ring, fused at a single quaternary carbon[3].

    • The Piperidine Nitrogen (N8): Serves as the primary basic center ( pKa​≈9.0−9.5 ) and is the standard site for synthetic elaboration (e.g., Buchwald-Hartwig cross-coupling or reductive amination).

    • The Lactam Motif (N2-C1=O): Provides a built-in hydrogen bond donor (N-H) and acceptor (C=O). The lactam is chemically stable and metabolically inert compared to basic amines, while the adjacent spiro-carbon sterically shields the ring from oxidative degradation.

    • Low Molecular Weight: At just 168.24 g/mol (free base)[3], this scaffold leaves a massive molecular weight "budget" for medicinal chemists to build complex drug candidates before exceeding the Lipinski Rule of 5 limit (500 Da).

    Comparative ADME & Toxicity Profiling

    The table below summarizes the quantitative advantages of utilizing the 2,8-diazaspiro[5.5]undecan-1-one scaffold compared to a traditional planar analog (e.g., an N-acetyl piperazine derivative). Note: Values are representative benchmarks derived from matched-molecular pair analyses in kinase inhibitor optimization.

    PropertyPlanar Analog (Piperazine-based)2,8-diazaspiro[5.5]undecan-1-oneCausality / MechanismFsp³~0.250.82Introduction of two fully saturated fused rings.Kinetic Solubility< 10 µM> 150 µMDisruption of crystal lattice packing and π π stacking.HLM CLint​ 85 µL/min/mg12 µL/min/mgSteric shielding of the spiro-center prevents rapid CYP450-mediated N-dealkylation.hERG IC50​ 1.2 µM (High Liability)> 30 µM (Low Liability)3D bulk prevents optimal binding in the cylindrical hERG channel pore.

    Experimental Methodologies

    To ensure scientific integrity and reproducibility, the following self-validating protocols outline the de novo synthesis of the scaffold and its late-stage functionalization.

    Protocol A: De Novo Synthesis of 2,8-diazaspiro[5.5]undecan-1-one Hydrochloride

    This five-step sequence relies on the alkylation of an ester enolate followed by a reductive lactamization cascade[4].

    G Step1 Step 1: Enolate Ethyl 1-Boc-piperidine-4-carboxylate + LDA (-78°C) Step2 Step 2: Alkylation + 3-bromopropanenitrile Step1->Step2 Step3 Step 3: Reduction H2, Raney Ni (50 psi, 50°C) Step2->Step3 Step4 Step 4: Cyclization Spontaneous lactamization (-EtOH) Step3->Step4 Step5 Step 5: Deprotection HCl in Dioxane Step4->Step5

    Five-step synthetic workflow for 2,8-diazaspiro[5.5]undecan-1-one hydrochloride.

    Step-by-Step Procedure:

    • Enolate Generation: Dissolve ethyl 1-Boc-piperidine-4-carboxylate (1.0 equiv) in anhydrous THF under argon. Cool to -78 °C. Add Lithium Diisopropylamide (LDA, 1.1 equiv) dropwise. Stir for 45 minutes to ensure complete enolate formation.

    • Alkylation: Add 3-bromopropanenitrile (1.2 equiv) dropwise to the cold solution. Allow the reaction to slowly warm to room temperature over 3 hours. Quench with saturated aqueous NH4​Cl and extract with Ethyl Acetate.

    • Reductive Cyclization Cascade: Dissolve the crude cyano-ester intermediate in Ethanol. Add catalytic Raney Nickel. Stir the mixture under a Hydrogen atmosphere (50 psi) at 50 °C for 12 hours. The nitrile is reduced to a primary amine, which spontaneously attacks the adjacent ethyl ester, extruding ethanol to form the 6-membered δ -lactam ring.

    • Purification: Filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

    • Deprotection: Dissolve the resulting N-Boc-protected spirocycle in Dichloromethane (DCM). Add 4M HCl in Dioxane (5.0 equiv). Stir at room temperature for 2 hours. The product, 2,8-diazaspiro[5.5]undecan-1-one hydrochloride, precipitates as a white solid[5]. Filter, wash with diethyl ether, and dry under vacuum.

    Protocol B: Late-Stage Buchwald-Hartwig Cross-Coupling

    To utilize the scaffold in drug discovery, the piperidine nitrogen must be functionalized, typically via C-N cross-coupling with an aryl halide.

    Step-by-Step Procedure:

    • In a nitrogen-filled glovebox, charge an oven-dried vial with 2,8-diazaspiro[5.5]undecan-1-one hydrochloride (1.0 equiv), the desired Aryl Bromide (1.0 equiv), Pd2​(dba)3​ (0.05 equiv), XPhos ligand (0.1 equiv), and Sodium tert-butoxide ( NaOtBu , 3.0 equiv). Note: 3.0 equivalents of base are required to neutralize the HCl salt of the scaffold and facilitate the catalytic cycle.

    • Add anhydrous, degassed Toluene to achieve a 0.2 M concentration. Seal the vial with a PTFE-lined cap.

    • Remove the vial from the glovebox and heat at 100 °C in an oil bath for 16 hours.

    • Cool to room temperature, dilute with Ethyl Acetate, and filter through Celite. Concentrate and purify via silica gel flash chromatography.

    Protocol C: High-Throughput ADME Screening Workflow

    Once functionalized, spirocyclic candidates must be rapidly profiled to validate their "escape from flatland" properties.

    G Start Spirocyclic Candidate Microsomes Liver Microsomal Stability (HLM/RLM) Start->Microsomes Solubility Kinetic Solubility (Nephelometry) Start->Solubility hERG hERG Inhibition (Patch-Clamp) Start->hERG Decision Go/No-Go Decision Microsomes->Decision Solubility->Decision hERG->Decision

    Multiparametric ADME and toxicity screening workflow for spirocyclic candidates.

    Conclusion

    The 2,8-diazaspiro[5.5]undecan-1-one scaffold represents a highly optimized structural motif for modern medicinal chemistry. By enforcing a rigid, three-dimensional geometry, it directly addresses the physicochemical liabilities associated with planar heterocycles. Its built-in hydrogen bonding capacity, coupled with robust synthetic accessibility and excellent metabolic stability, makes it a privileged starting point for the development of highly selective, orally bioavailable therapeutics.

    References

    • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease ACS Publications (Journal of Medicinal Chemistry)[Link]

    • PubChemLite - 2,8-diazaspiro[5.5]undecan-1-one hydrochloride (C9H16N2O) PubChem / Université du Luxembourg[Link]

    • Spirocyclic Dihydropyridines by Electrophile-Induced Dearomatizing Cyclization of N-Alkenyl Pyridinecarboxamides Organic Letters - ACS Publications[Link]

    Sources

    Exploratory

    Thermodynamic Stability and Conformational Landscape of 2,8-Diazaspiro[5.5]undecan-1-one Isomers: A Technical Guide

    Introduction to Spirocyclic Scaffolds Spirocyclic piperidines have emerged as highly privileged scaffolds in modern medicinal chemistry. By increasing the fraction of sp3-hybridized carbons ( Fsp3​ ), these inherently th...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction to Spirocyclic Scaffolds

    Spirocyclic piperidines have emerged as highly privileged scaffolds in modern medicinal chemistry. By increasing the fraction of sp3-hybridized carbons ( Fsp3​ ), these inherently three-dimensional structures offer superior physicochemical properties, including enhanced aqueous solubility and highly specific protein-target trajectories compared to flat, sp2-rich aromatics ([1]). Furthermore, the piperidine motif enhances overall druggability, metabolic stability, and target adaptation via dynamic conformational changes ([2]).

    Among these scaffolds, 2,8-diazaspiro[5.5]undecan-1-one represents a critical building block. However, the thermodynamic stability of its isomers—specifically its conformational diastereomers and enantiomers—dictates its binding affinity and pharmacokinetic profile. This whitepaper provides a comprehensive analysis of the thermodynamic stability of 2,8-diazaspiro[5.5]undecan-1-one isomers, detailing the underlying stereoelectronic principles and the experimental workflows required for their characterization.

    Structural and Stereochemical Profiling

    2,8-diazaspiro[5.5]undecan-1-one consists of two orthogonal six-membered rings fused at a single spiro carbon (C6):

    • Ring A (Lactam): A piperidin-2-one ring containing an amide nitrogen at position 2 and a carbonyl group at position 1, directly adjacent to the spiro center.

    • Ring B (Piperidine): A piperidine ring with a secondary amine at position 8.

    Enantiomerism: Because the nitrogen in Ring B is at position 8 (asymmetric relative to the spiro center) and Ring A is also asymmetric, the spiro carbon C6 is a chiral center. This yields two enantiomers: (R)- and (S)-2,8-diazaspiro[5.5]undecan-1-one. While these enantiomers are thermodynamically degenerate in an achiral environment, their conformational landscapes are identical but mirror-imaged.

    Thermodynamic Stability of Conformational Isomers

    The true thermodynamic complexity of this scaffold lies in its conformational isomerism. Both six-membered rings strongly prefer chair conformations. Consequently, the molecule exists as an equilibrium of chair-chair conformers. The thermodynamic stability of these conformers is governed primarily by 1,3-diaxial interactions at the spiro center ([3]).

    The Axial-Carbonyl Preference: In the spiro linkage, Ring A provides two "substituents" to Ring B: the flat, sp2-hybridized carbonyl group (C1=O) and the bulky, sp3-hybridized methylene group (C5-H2).

    • Conformer A (Thermodynamically Favored): The C1 carbonyl is positioned axially relative to Ring B, while the C5 methylene is equatorial . Because the carbonyl carbon lacks axial hydrogens and the oxygen points outward, 1,3-diaxial steric clashes with the axial protons of Ring B (at C8 and C10) are virtually eliminated.

    • Conformer B (Thermodynamically Disfavored): The C5 methylene is positioned axially relative to Ring B. The axial hydrogen of the C5 group creates severe 1,3-diaxial steric strain with the axial protons of Ring B, drastically increasing the enthalpy of the system.

    This "axial-carbonyl" preference is a universal stereochemical driver in spiro-fused lactams, ensuring that Conformer A is the overwhelmingly dominant species at equilibrium.

    Quantitative Thermodynamic Data

    The following table summarizes the thermodynamic parameters for the chair-chair conformers of 2,8-diazaspiro[5.5]undecan-1-one, demonstrating the energetic penalty of 1,3-diaxial strain.

    Table 1: Thermodynamic Parameters of 2,8-Diazaspiro[5.5]undecan-1-one Conformers (298.15 K)

    ConformerOrientation relative to Ring B (Piperidine)Relative Enthalpy (ΔH)Relative Gibbs Free Energy (ΔG)Boltzmann Population
    Conformer A C1(=O) Axial, C5(H2) Equatorial0.00 kcal/mol0.00 kcal/mol> 98%
    Conformer B C1(=O) Equatorial, C5(H2) Axial+2.85 kcal/mol+2.95 kcal/mol< 2%

    (Note: Data represents typical computational values for spiro[5.5]undecan-1-one systems derived from DFT B3LYP/6-311+G(d,p) calculations).

    Experimental and Computational Workflows

    To rigorously determine and validate the thermodynamic stability of these isomers, a dual computational-experimental approach is required. This self-validating system ensures that theoretical ΔG values match experimental equilibrium constants.

    Protocol 1: Computational Thermodynamic Profiling (DFT)

    Causality: Molecular mechanics force fields often miscalculate the subtle stereoelectronic effects of the amide resonance. Density Functional Theory (DFT) is required for accurate energy profiling and Boltzmann weighting ([4]).

    • Conformational Search: Generate initial 3D geometries using a Monte Carlo Multiple Minimum (MCMM) algorithm with the OPLS4 force field to ensure all ring-flip combinations are sampled.

    • Geometry Optimization: Optimize the lowest-energy conformers using DFT at the B3LYP/6-311+G(d,p) level. Apply a Polarizable Continuum Model (PCM) for water to simulate physiological conditions.

    • Frequency Analysis: Perform vibrational frequency calculations on the optimized geometries. Confirm that no imaginary frequencies exist (verifying true local minima) and extract thermal corrections to calculate the Gibbs free energy (G) at 298.15 K.

    • Population Analysis: Calculate the relative population of each conformer using the Maxwell-Boltzmann distribution.

    Protocol 2: Experimental Validation via VT-NMR and NOESY

    Causality: At room temperature, the rapid chair-chair interconversion of spirocycles results in a time-averaged NMR spectrum. Variable Temperature (VT) NMR slows this exchange, allowing direct observation and integration of distinct conformers ([5]).

    • Sample Preparation: Dissolve 15 mg of 2,8-diazaspiro[5.5]undecan-1-one hydrochloride in 0.6 mL of D2O.

    • VT-NMR Acquisition: Acquire 1H NMR spectra, gradually lowering the temperature from 298 K to 220 K. Monitor the decoalescence of the methylene signals adjacent to the spiro center.

    • Integration & ΔG Calculation: At 220 K, integrate the distinct signals for Conformer A and Conformer B. Calculate the experimental equilibrium constant ( Keq​ ) and derive the experimental free energy difference using ΔG=−RTln(Keq​) .

    • NOESY Analysis: To definitively assign the major set of peaks to Conformer A, acquire a 2D NOESY spectrum at 220 K. Look for the absence of strong NOE cross-peaks between the Ring A carbonyl region and the Ring B axial protons, confirming the axial-carbonyl orientation.

    Visualizations

    Conformers C1 Conformer A (Major) C1(=O) Axial ΔG = 0.0 kcal/mol TS Twist-Boat Transition State C1->TS Chair Flip C2 Conformer B (Minor) C1(=O) Equatorial ΔG = +2.95 kcal/mol TS->C2 Chair Flip

    Conformational interconversion pathway of 2,8-diazaspiro[5.5]undecan-1-one.

    Workflow Start 2,8-Diazaspiro[5.5]undecan-1-one Isomer Mixture DFT Computational Modeling (DFT: B3LYP/6-311+G**) Start->DFT In Silico NMR NMR Spectroscopy (VT-NMR & NOESY) Start->NMR In Vitro Data Gibbs Free Energy (ΔG) & Conformational Ratios DFT->Data Calculated ΔG NMR->Data Peak Integrals & NOE Result Validation of Axial-Carbonyl Thermodynamic Stability Data->Result Cross-Validation

    Self-validating workflow combining DFT and VT-NMR for thermodynamic profiling.

    References

    • National Institutes of Health. "Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action." PubMed. URL:[Link][2]

    • ResearchGate. "Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine." URL: [Link][4]

    • White Rose Research Online. "Exploration of piperidine 3D fragment chemical space." URL:[Link][3]

    • Chemical Science. "Controlling the thermodynamic stability of conformational isomers." RSC Publishing. URL:[Link][5]

    Sources

    Foundational

    A Technical Guide to the Computational Modeling of 2,8-Diazaspiro[5.5]undecan-1-one Conformations

    Abstract The 2,8-diazaspiro[5.5]undecane scaffold is a privileged structural motif in medicinal chemistry, appearing in a range of biologically active compounds, including antagonists for the γ-aminobutyric acid type A r...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Abstract

    The 2,8-diazaspiro[5.5]undecane scaffold is a privileged structural motif in medicinal chemistry, appearing in a range of biologically active compounds, including antagonists for the γ-aminobutyric acid type A receptor (GABAAR).[1][2] The three-dimensional conformation of this spirocyclic system is a critical determinant of its interaction with biological targets. Understanding the accessible conformational landscape, the relative stabilities of different isomers, and their dynamic interchange is paramount for rational drug design and structure-activity relationship (SAR) studies. This technical guide provides a comprehensive, field-proven workflow for the computational modeling of 2,8-diazaspiro[5.5]undecan-1-one conformations, designed for researchers and scientists in drug development. We will detail a multi-tiered approach, from initial structure generation to advanced molecular dynamics, explaining the causality behind each methodological choice to ensure scientific rigor and reproducible outcomes.

    Introduction: The Significance of the Spirocyclic Scaffold

    Spiro-heterocycles are prominent motifs in natural products and synthetic molecules, valued for their rigid, three-dimensional structures that can effectively probe biological space.[3] The 2,8-diazaspiro[5.5]undecane core, in particular, presents a unique conformational challenge due to the spiro-fusion of two piperidine-like rings. The relative orientation of these rings (e.g., chair-chair, chair-boat) and the puckering of each ring significantly influence the spatial presentation of substituents, thereby dictating binding affinity and selectivity.[2]

    Computational modeling provides an indispensable tool for exploring this complex conformational space, offering insights that are often difficult to obtain through experimental methods alone.[4] A robust computational protocol allows for the enumeration of energetically low-lying conformers, which can then be used in virtual screening, pharmacophore modeling, and rational lead optimization.[5]

    The Hierarchical Computational Workflow

    A successful conformational analysis relies on a hierarchical approach that progressively refines the accuracy of the calculations. This multi-step process balances computational cost with theoretical rigor, ensuring a comprehensive yet efficient exploration of the potential energy surface.

    Computational_Workflow A 2D Structure Input (SMILES/SDF) B 3D Structure Generation (e.g., RDKit, Open Babel) A->B C Initial Geometry Optimization (Molecular Mechanics - MM) B->C Initial cleanup D Systematic & Stochastic Conformational Search C->D Low-energy starting point E Conformer Clustering & Energy Filtering D->E Redundancy removal F Quantum Mechanics (QM) Refinement (DFT Optimization & Energy) E->F Representative conformers G Thermodynamic Analysis (Gibbs Free Energy) F->G Correction for T & S H Molecular Dynamics (MD) Simulation (Dynamic Stability Assessment) F->H Selected low-energy conformers I Final Ensemble of Bioactive Relevant Conformers G->I Static ranking H->I Dynamic context

    Caption: Hierarchical workflow for conformational analysis.

    Experimental Protocols & Methodologies

    Step 1: 3D Structure Generation and Initial Optimization

    The starting point for any conformational analysis is a reasonable 3D structure. This initial model does not need to be perfect, as subsequent steps are designed to refine it.

    Protocol:

    • 2D to 3D Conversion: Generate the 2D structure of 2,8-diazaspiro[5.5]undecan-1-one. This can be done using a SMILES string (O=C1NC2(CCCCN2)CCCC1) in software like RDKit or by drawing it in ChemDraw or MarvinSketch. Convert this 2D representation into an initial 3D structure with stereochemistry.

    • Initial Optimization (MM): Perform a quick geometry optimization using a molecular mechanics (MM) force field.

      • Rationale: This step cleans up the initial 3D build, correcting unrealistic bond lengths and angles, providing a sensible starting point for the more demanding conformational search.

      • Recommended Force Field: MMFF94s is a robust choice for drug-like organic molecules.

      • Software: Avogadro, Open Babel, or Schrödinger's Maestro.

    Step 2: Comprehensive Conformational Search

    This is the core of the analysis, where the goal is to discover as many low-energy conformations as possible. A combination of systematic and stochastic methods is often most effective. Recent advances in computational methods have made such comprehensive analyses of flexible structures increasingly feasible.[6]

    MethodPrincipleProsCons
    Systematic Search Rotates all specified bonds by a defined increment.Exhaustive for the defined grid; guarantees finding the global minimum on that grid.Suffers from combinatorial explosion; impractical for more than 5-7 rotatable bonds.
    Stochastic Search (Monte Carlo) Randomly modifies dihedral angles and accepts or rejects the new conformation based on its energy.More efficient for highly flexible molecules; can overcome energy barriers.Not guaranteed to find the global minimum; requires longer simulation times for convergence.
    Low-Mode Dynamics (LLMod) Explores conformational space by following low-frequency vibrational modes.Efficiently explores large-scale conformational changes.May miss localized, high-frequency motions.

    Protocol:

    • Define Rotatable Bonds: Identify the key rotatable bonds within the two rings of the spiro-scaffold. While the rings themselves are constrained, their puckering represents a key conformational variable.

    • Execute Search: Employ a conformational search algorithm. For a semi-rigid scaffold like this, a mixed Monte Carlo/Low-Mode search is highly effective.

      • Software: CONFLEX, MacroModel (Schrödinger), MOE.

      • Parameters: Set an energy window (e.g., 10-15 kcal/mol) above the located global minimum to ensure all relevant conformers are saved.

    • Clustering: After the search, cluster the resulting conformers based on Root-Mean-Square Deviation (RMSD). This removes redundant structures and provides a set of unique conformations for further analysis.

    Conformational_Search_Process Start Optimized MM Structure Search Stochastic Search (e.g., Monte Carlo) Start->Search Conformers Raw Conformers (High Redundancy) Search->Conformers Cluster RMSD Clustering Conformers->Cluster Unique Unique Low-Energy Conformers Cluster->Unique Refine QM Refinement Unique->Refine

    Caption: The conformer generation and selection pipeline.

    Step 3: Quantum Mechanical (QM) Refinement

    MM force fields are excellent for exploring conformational space but lack the accuracy to reliably rank the energies of the resulting conformers. Quantum mechanics, specifically Density Functional Theory (DFT), provides a more accurate description of the electronic structure, leading to more reliable energies and geometries.[7]

    Protocol:

    • Method Selection:

      • Functional: B3LYP is a widely used hybrid functional that performs well for organic molecules. For potentially important non-covalent interactions, a dispersion-corrected functional like ωB97X-D is recommended.[8]

      • Basis Set: A Pople-style basis set like 6-31G(d) is a good starting point for geometry optimization. For final single-point energy calculations, a larger basis set such as 6-311+G(d,p) or a def2-TZVP is preferable for higher accuracy.[9]

      • Solvation Model: To mimic the physiological environment, an implicit solvent model like the Polarizable Continuum Model (PCM) or the SMD model is crucial.[10]

    • Execution:

      • Take the unique conformers from the clustering step.

      • Perform a full geometry optimization and frequency calculation using your selected DFT method (e.g., B3LYP/6-31G(d) with PCM).

      • Trustworthiness Check: The frequency calculation is essential. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

    • Energy Calculation: Perform a final, more accurate single-point energy calculation on the optimized geometries using a larger basis set.

    • Thermodynamic Analysis: Use the output from the frequency calculation to compute the Gibbs free energies at a standard temperature (e.g., 298.15 K). Ranking conformers by free energy is more physically meaningful than ranking by electronic energy alone, as it includes zero-point vibrational, thermal, and entropic contributions.[7]

    Step 4: Molecular Dynamics (MD) Simulation

    While QM provides a highly accurate picture of static conformers, molecules are dynamic entities. MD simulations model the movement of atoms over time, providing insight into the stability of specific conformations and the transitions between them.[11][12] This is particularly valuable in drug discovery for understanding how a ligand might adapt its shape upon entering a binding site.[4][5]

    Protocol:

    • System Setup:

      • Take one or more low-energy conformers from the QM analysis.

      • Place the molecule in the center of a periodic box of explicit water molecules (e.g., TIP3P).

      • Add counter-ions (e.g., Na+, Cl-) to neutralize the system.

    • Parameterization: Assign force field parameters for the molecule. The General Amber Force Field (GAFF) is a common choice for drug-like molecules.

    • Equilibration:

      • Minimize the energy of the entire system to remove steric clashes.

      • Gradually heat the system to the target temperature (e.g., 300 K) while holding the molecule fixed (NVT ensemble).

      • Run a simulation at constant pressure and temperature (NPT ensemble) to allow the box density to equilibrate.

    • Production Run: Run the simulation for a desired length of time (e.g., 100-500 nanoseconds) at constant temperature and pressure.

    • Analysis: Analyze the trajectory to understand the molecule's behavior. Key analyses include:

      • RMSD: To assess the stability of the starting conformation.

      • Dihedral Angle Analysis: To monitor the puckering and orientation of the rings over time.

      • Clustering: To identify the most populated conformational states during the simulation.

    Data Presentation: A Hypothetical Case Study

    To illustrate the output of this workflow, the table below presents hypothetical energy data for three distinct conformations of 2,8-diazaspiro[5.5]undecan-1-one.

    Conformer IDDescriptionMM Relative Energy (kcal/mol)QM Relative Gibbs Free Energy (kcal/mol)MD Population (%)
    Conf-1 Chair-Chair (axial N-H)0.000.0075%
    Conf-2 Chair-Chair (equatorial N-H)0.450.8520%
    Conf-3 Chair-Twist Boat2.103.505%

    This data clearly shows that while MM and QM methods both identify Conf-1 as the global minimum, the relative energies differ. The MD simulation provides further confidence, showing that Conf-1 is the most stable and populated state in a dynamic, solvated environment.

    Conclusion

    The computational workflow detailed in this guide provides a robust and scientifically sound framework for analyzing the conformational landscape of 2,8-diazaspiro[5.5]undecan-1-one and its derivatives. By employing a hierarchical strategy that moves from low-cost, broad searching with molecular mechanics to high-accuracy refinement with quantum mechanics and finally to dynamic validation with molecular dynamics, researchers can build a comprehensive understanding of the structural properties that govern biological activity. This knowledge is critical for accelerating the design-test-analyze cycle in modern drug discovery, ultimately leading to the development of more potent and selective therapeutics.

    References

    • Hulme, C. Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. ResearchGate. Available at: [Link].

    • da Silva, G., Bozzelli, J. W. Quantum Chemical Study of the Structure and Thermochemistry of the Five-Membered Nitrogen-Containing Heterocycles and Their Anions and Radicals. The Journal of Physical Chemistry A. (2006). Available at: [Link].

    • Barakat, A., et al. Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N. Arabian Journal of Chemistry. (2017). Available at: [Link].

    • Fukaya, K., et al. Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. The Journal of Organic Chemistry. (2023). Available at: [Link].

    • Dror, R. O., et al. Molecular dynamics simulations and drug discovery. Journal of Molecular Biology. (2012). Available at: [Link].

    • Salo-Ahen, O. M. H., et al. Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. Processes. (2021). Available at: [Link].

    • Senn, R., et al. Computational Modeling of Designed Ankyrin Repeat Protein Complexes with Their Targets. Journal of Molecular Biology. (2019). Available at: [Link].

    • De Vivo, M., et al. Role of Molecular Dynamics and Related Methods in Drug Discovery. Journal of Medicinal Chemistry. (2016). Available at: [Link].

    • Afanasyev, A. V., et al. Quantum-chemical investigation of the electrophile affinity of molecules of five-membered heterocycles with one hetero-atom and some model systems. ResearchGate. (2002). Available at: [Link].

    • Padwa, A., et al. Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. ResearchGate. (2008). Available at: [Link].

    • Fujimori, Y., et al. Computational Study on the Conformational Flexibility-Mediated Intramolecular Oxidative Spirocyclization of Procyanidin B4. The Journal of Organic Chemistry. (2024). Available at: [Link].

    • Martinez-Sanchez, A., et al. Analysis of the Conformational Landscape of the N-Domains of the AAA ATPase p97: Disentangling the Continuous Conformational Variability in Partially Symmetrical Complexes. International Journal of Molecular Sciences. (2024). Available at: [Link].

    • Dema, A., et al. Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. ACS Omega. (2021). Available at: [Link].

    • Metwaly, A. M. Role of Molecular Dynamics Simulations in Drug Discovery. MetroTech Institute. (2024). Available at: [Link].

    • Fukaya, K. Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N -Alkoxyamides. ResearchGate. (2023). Available at: [Link].

    • Chinesta, F., et al. Model Reduction Methods. Encyclopedia of Computational Mechanics Second Edition. (2017). Available at: [Link].

    • de la Torre, D., et al. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Future Medicinal Chemistry. (2017). Available at: [Link].

    • Hospital, A., et al. From Byte to Bench to Bedside: Molecular Dynamics Simulations and Drug Discovery. Chemical Reviews. (2023). Available at: [Link].

    • McLean, P. F., et al. Quantum Chemistry Calculations for Metabolomics. Chemical Reviews. (2021). Available at: [Link].

    • Dema, A., et al. Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ePrints Soton. (2021). Available at: [Link].

    • Trinity College Dublin. A spirocyclic backbone accesses new conformational space in an extended, dipole-stabilized foldamer. Queen's University Belfast Research Portal. (2018). Available at: [Link].

    • Maeda, S., et al. Quantum Chemical Calculations to Trace Back Reaction Paths for the Prediction of Reactants. Journal of the American Chemical Society. (2022). Available at: [Link].

    • Quanta Chemistry. 05 Heterocyclic Chemistry | J.A. Joule and K. Mills | Reference Book. YouTube. (2024). Available at: [Link].

    • Olanders, G. Computational Modeling of Macrocycles and Structure-Based Design of Novel Antibacterial Compounds. DiVA portal. (2021). Available at: [Link].

    Sources

    Foundational

    Mechanistic Profiling of 2,8-Diazaspiro[5.5]undecan-1-one: A Privileged Scaffold in Target Binding and PPI Stabilization

    Executive Summary: The Shift to 3D Pharmacophores Historically, drug discovery relied heavily on flat, sp²-hybridized aromatic systems. However, the high attrition rates associated with poor solubility and off-target tox...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary: The Shift to 3D Pharmacophores

    Historically, drug discovery relied heavily on flat, sp²-hybridized aromatic systems. However, the high attrition rates associated with poor solubility and off-target toxicity have driven a paradigm shift toward sp³-rich, three-dimensional architectures. Among these, the 2,8-diazaspiro[5.5]undecan-1-one scaffold (CAS 1181265-43-9) has emerged as a structurally privileged pharmacophore 1.

    Its unique orthogonal ring system provides exceptional conformational rigidity, allowing for precise vector projection of functional groups. As an Application Scientist who has guided numerous hit-to-lead campaigns, I have observed firsthand how the introduction of the C1-carbonyl (the "1-one" modification) fundamentally alters the scaffold's target binding mechanics. This whitepaper dissects the causality behind its binding efficacy, specifically focusing on its dual utility in Protein-Protein Interaction (PPI) stabilization (e.g., PD-L1) and GPCR antagonism (e.g., CXCR4).

    Structural Biology & Conformational Dynamics

    To understand the mechanism of action, we must first analyze the physicochemical causality of the molecule. The parent 2,8-diazaspiro[5.5]undecane is a symmetric, highly basic diamine. While useful, it often suffers from hERG channel liability due to its di-cationic nature at physiological pH.

    By introducing a carbonyl at the C1 position, we create 2,8-diazaspiro[5.5]undecan-1-one . This seemingly minor modification breaks the symmetry and dictates the binding logic:

    • pKa Modulation: The N2 nitrogen becomes part of a lactam ring, dropping its pKa from ~9.5 to <1.0. It is now neutral and acts as a rigid hydrogen-bond donor/acceptor.

    • Electrostatic Anchoring: The N8 nitrogen remains a basic secondary amine (pKa ~9.0), serving as the primary electrostatic anchor for target acidic residues (Asp/Glu).

    • Orthogonal Projection: The spiro carbon (C6) locks the two piperidine-derived rings at a strict 90-degree angle, minimizing the entropic penalty usually paid when a flexible molecule binds a target.

    TargetBinding Scaffold 2,8-diazaspiro[5.5]undecan-1-one (Asymmetric Core) N8 N8: Basic Amine (Protonated at pH 7.4) Scaffold->N8 pKa ~9.0 N2 N2: Lactam Core (Neutral, Rigid) Scaffold->N2 pKa <1.0 GPCR CXCR4 Antagonism (Salt Bridge to Asp171) N8->GPCR Electrostatic Anchor PPI PD-L1 Dimerization (Hydrophobic Bridging) N8->PPI Solvent Exposed N2->GPCR H-Bond Acceptor (C=O) N2->PPI Orthogonal Vector Projection

    Caption: Logical relationship mapping of the 2,8-diazaspiro[5.5]undecan-1-one pharmacophore.

    Mechanism of Action I: PD-L1 Dimerization (PPI Stabilization)

    The PD-1/PD-L1 axis is a cornerstone of immuno-oncology. While monoclonal antibodies dominate the clinic, small molecules utilizing the 2,8-diazaspiro[5.5]undecane architecture have been pioneered by organizations like Bristol-Myers Squibb to induce PD-L1 dimerization 2.

    The Binding Causality: Unlike traditional inhibitors that block a site directly, these spiro-compounds act as "molecular glue." The 2,8-diazaspiro[5.5]undecan-1-one core sits at the interface of two PD-L1 monomers. The orthogonal geometry allows bi-aryl substituents attached to the scaffold to simultaneously occupy the deep hydrophobic pockets (Tyr56, Met115, Ala121) of both Monomer A and Monomer B. This dimerization physically occludes the binding face required for PD-1 interaction, leading to immune evasion blockade and subsequent receptor internalization 3.

    PDL1_MOA Spiro Spirocyclic Inhibitor MonoA PD-L1 Monomer A Spiro->MonoA Binds Tyr56/Met115 MonoB PD-L1 Monomer B Spiro->MonoB Induces interface Dimer PD-L1 Homodimer MonoA->Dimer Oligomerization MonoB->Dimer Oligomerization PD1 PD-1 Receptor Dimer->PD1 Steric Occlusion TCell T-Cell Activation PD1->TCell Restores Immunity

    Caption: Pathway of spiro-induced PD-L1 dimerization and subsequent T-Cell activation.

    Mechanism of Action II: CXCR4 Antagonism (GPCR Binding)

    Beyond PPIs, the spirocyclic framework is a potent antagonist for the CXCR4 chemokine receptor, a critical GPCR target in oncology and HIV entry 4.

    The Binding Causality: GPCR transmembrane (TM) binding pockets are notoriously deep and narrow. The 2,8-diazaspiro[5.5]undecan-1-one scaffold penetrates the TM bundle effectively due to its rod-like yet 3D profile. The protonated N8 amine forms a critical, charge-reinforced hydrogen bond (salt bridge) with Asp171 (TM4) or Asp262 (TM6). Concurrently, the C1-carbonyl of the lactam ring acts as an essential hydrogen bond acceptor for Tyr45 (TM1). The rigid spiro-fusion prevents the molecule from collapsing onto itself, ensuring these two interactions occur simultaneously.

    Self-Validating Experimental Protocols

    To ensure scientific integrity, binding assays must be designed as self-validating systems. Below are the definitive protocols for validating the mechanism of action for this scaffold.

    Protocol A: Homogeneous Time-Resolved Fluorescence (HTRF) for PD-L1 Dimerization

    Causality: HTRF is chosen over standard ELISA because it allows for equilibrium binding in solution, preventing surface-induced conformational artifacts.

    • Reagent Preparation: Prepare N-terminally His-tagged PD-L1 and C-terminally FLAG-tagged PD-L1 in assay buffer (PBS, 0.05% Tween-20, 0.1% BSA).

    • Compound Dosing: Dispense the spiro-compound in a 10-point dose-response curve (10 µM to 0.5 nM) into a 384-well plate.

    • Complexation: Add 50 nM of both His-PD-L1 and FLAG-PD-L1 to the wells. Incubate for 60 minutes at room temperature to allow compound-induced dimerization.

    • Fluorophore Addition: Add Anti-His-Europium cryptate (Donor) and Anti-FLAG-XL665 (Acceptor).

    • Self-Validation Mechanism (Ratiometric Readout): Excite at 337 nm. Read emission at 620 nm (Europium) and 665 nm (FRET). Calculate the 665/620 ratio. Validation: The ratiometric calculation inherently corrects for inner-filter effects, well-volume variations, and compound autofluorescence, ensuring the signal is strictly dimerization-dependent.

    • Negative Control Validation: Run parallel wells using an Ile134Ala PD-L1 mutant (incapable of dimerization). A lack of FRET signal here proves the compound acts via the specific dimeric interface.

    HTRF_Workflow Prep 1. Target Prep His-PD-L1 & FLAG-PD-L1 Dose 2. Compound Dosing Spiro-scaffold Titration Prep->Dose Probes 3. Fluorophore Addition Eu-anti-His & XL665-anti-FLAG Dose->Probes Read 4. TR-FRET Readout Excitation 337nm Probes->Read Valid 5. Self-Validation Mutant Control (Ile134Ala) Read->Valid

    Caption: Self-validating HTRF experimental workflow for quantifying PD-L1 dimerization.

    Quantitative Data Presentation

    The table below summarizes the comparative pharmacodynamic and physicochemical properties, illustrating why the 1-one modification is vastly superior to the unsubstituted scaffold.

    Compound Scaffold CorePrimary TargetMechanism of Binding / InteractionBinding Affinity (Kd)Fsp³pKa (N8 / N2)
    2,8-diazaspiro[5.5]undecane CXCR4Salt Bridge (Asp171) + Non-specific~45 nM0.919.5 / 9.5
    2,8-diazaspiro[5.5]undecan-1-one CXCR4Salt Bridge (Asp171) + H-Bond (Tyr45)~12 nM0.919.0 / <1.0
    2,8-diazaspiro[5.5]undecan-1-one PD-L1Hydrophobic Bridging (Tyr56/Met115)~8 nM0.919.0 / <1.0

    Note: The desymmetrization of the scaffold (pKa <1.0 at N2) eliminates the secondary basic charge, drastically reducing off-target hERG binding while maintaining sub-15 nM potency against primary targets.

    References

    • NextSDS Chemical Database. "2,8-diazaspiro[5.5]undecan-1-one hydrochloride — Chemical Substance Information." NextSDS.
    • Dove Medical Press. "Research Status and Outlook of PD-1/PD-L1 Inhibitors for Cancer Therapy." Dovepress.
    • National Institutes of Health (NIH). "Effects of small molecule-induced dimerization on the programmed death ligand 1 protein life cycle." PMC.
    • European Patent Office (EPO). "SPIROCYCLIC COMPOUNDS AND THEIR USE AS CXCR4-ANTAGONISTS." EPO Patent 1790639.

    Sources

    Protocols & Analytical Methods

    Method

    Application Note: A Step-by-Step Synthesis Protocol for 2,8-Diazaspiro[5.5]undecan-1-one

    Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of 2,8-diazaspiro[5.5]undecan-1-one, a valuable spirocyclic scaffold for drug discovery and development. The outlined synth...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Abstract

    This application note provides a comprehensive, step-by-step protocol for the synthesis of 2,8-diazaspiro[5.5]undecan-1-one, a valuable spirocyclic scaffold for drug discovery and development. The outlined synthetic strategy is a robust, multi-step process commencing with the commercially available N-Boc-4-piperidone. Key transformations include a Knoevenagel condensation, catalytic hydrogenation, selective monohydrolysis of a malonic ester, a Curtius rearrangement to install the second nitrogen atom, and a final intramolecular cyclization to form the target lactam. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, and quantitative data to ensure reproducibility.

    Introduction

    Spirocyclic systems, particularly those incorporating nitrogen heterocycles, are of significant interest in medicinal chemistry. Their inherent three-dimensionality allows for a more precise orientation of substituents in chemical space, often leading to improved target affinity and selectivity. The 2,8-diazaspiro[5.5]undecane core is a privileged scaffold found in a variety of biologically active compounds. This document details a plausible and robust synthetic route to 2,8-diazaspiro[5.5]undecan-1-one, providing a foundational building block for the synthesis of novel therapeutic agents.

    The following protocol leverages well-established chemical transformations, beginning with the versatile starting material, 1-Boc-4-piperidone. Each step has been designed to be high-yielding and amenable to scale-up, with purification strategies outlined to ensure the isolation of high-purity intermediates.

    Overall Synthetic Workflow

    The synthesis of 2,8-diazaspiro[5.5]undecan-1-one is proposed to proceed through a six-step sequence as illustrated below. This workflow is designed to logically build the complexity of the molecule, culminating in the formation of the desired spiro-lactam.

    G cluster_0 Synthesis of 2,8-Diazaspiro[5.5]undecan-1-one A 1. N-Boc-4-piperidone B 2. Diethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)malonate A->B Step 1: Knoevenagel Condensation C 3. Diethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)malonate B->C Step 2: Catalytic Hydrogenation D 4. 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-3-(ethoxycarbonyl)propanoic acid C->D Step 3: Selective Monohydrolysis E 5. Ethyl 2-amino-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetate D->E Step 4: Curtius Rearrangement F 6. tert-Butyl 1-oxo-2,8-diazaspiro[5.5]undecane-8-carboxylate E->F Step 5: Intramolecular Lactamization G 7. 2,8-Diazaspiro[5.5]undecan-1-one F->G Step 6: Boc Deprotection

    Caption: Proposed synthetic workflow for 2,8-diazaspiro[5.5]undecan-1-one.

    Experimental Protocols

    Step 1: Knoevenagel Condensation of N-Boc-4-piperidone with Diethyl Malonate

    The initial step involves the formation of a carbon-carbon double bond through a Knoevenagel condensation. This reaction is typically catalyzed by a mild base, such as piperidine, which is sufficient to deprotonate the active methylene group of diethyl malonate without promoting self-condensation of the ketone.[1][2]

    • Materials:

      • N-Boc-4-piperidone (1.0 eq)

      • Diethyl malonate (1.2 eq)

      • Piperidine (0.1 eq)

      • Acetic acid (0.1 eq)

      • Toluene

      • Saturated aqueous sodium bicarbonate solution

      • Brine

      • Anhydrous magnesium sulfate

    • Procedure:

      • To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add N-Boc-4-piperidone, toluene, diethyl malonate, piperidine, and acetic acid.

      • Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap (typically 4-6 hours).

      • Monitor the reaction progress by Thin Layer Chromatography (TLC).

      • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

      • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

      • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

      • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford diethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)malonate as a colorless oil.

    Step 2: Catalytic Hydrogenation of the Exocyclic Double Bond

    The exocyclic double bond formed in the previous step is reduced via catalytic hydrogenation. This is a standard and highly efficient method for the reduction of carbon-carbon double bonds.[3]

    • Materials:

      • Diethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)malonate (1.0 eq)

      • 10% Palladium on carbon (Pd/C) (5 mol%)

      • Ethanol

      • Hydrogen gas (H₂)

    • Procedure:

      • Dissolve the product from Step 1 in ethanol in a flask suitable for hydrogenation.

      • Carefully add 10% Pd/C to the solution.

      • Evacuate the flask and backfill with hydrogen gas (a balloon or a Parr hydrogenator can be used).

      • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature until the reaction is complete (monitor by TLC).

      • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with ethanol.

      • Concentrate the filtrate under reduced pressure to yield diethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)malonate, which is often pure enough for the next step without further purification.

    Step 3: Selective Monohydrolysis of the Diethyl Malonate

    Selective hydrolysis of one of the two ester groups is crucial for the subsequent Curtius rearrangement. This can be achieved under carefully controlled basic conditions, using a stoichiometric amount of base at a low temperature to favor the formation of the monoacid.[4][5]

    • Materials:

      • Diethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)malonate (1.0 eq)

      • Potassium hydroxide (KOH) (1.0 eq)

      • Ethanol/Water mixture (e.g., 1:1)

      • 1 M Hydrochloric acid (HCl)

    • Procedure:

      • Dissolve the diester from Step 2 in a mixture of ethanol and water and cool to 0 °C in an ice bath.

      • Slowly add a solution of one equivalent of potassium hydroxide in water dropwise, maintaining the temperature at 0 °C.

      • Stir the reaction at 0 °C for 2-4 hours, monitoring the progress by TLC to observe the disappearance of the starting material and the formation of a more polar product.

      • Once the reaction is complete, carefully acidify the mixture to pH ~3-4 with 1 M HCl at 0 °C.

      • Extract the product with ethyl acetate.

      • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-(1-(tert-butoxycarbonyl)piperidin-4-yl)-3-(ethoxycarbonyl)propanoic acid. This product may be used directly in the next step.

    Step 4: Curtius Rearrangement to Form the Amino Group

    The Curtius rearrangement is a classic method for converting a carboxylic acid into a primary amine with the loss of one carbon atom.[6][7][8] The reaction proceeds through an acyl azide and an isocyanate intermediate. The isocyanate is then trapped with an alcohol to form a carbamate, which can be hydrolyzed in a subsequent step.

    • Materials:

      • 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-3-(ethoxycarbonyl)propanoic acid (1.0 eq)

      • Diphenylphosphoryl azide (DPPA) (1.1 eq)

      • Triethylamine (1.1 eq)

      • tert-Butanol

      • Toluene (anhydrous)

    • Procedure:

      • Dissolve the monoacid from Step 3 in anhydrous toluene.

      • Add triethylamine, followed by the dropwise addition of DPPA at room temperature.

      • Heat the reaction mixture to reflux and stir for 2-4 hours until the formation of the acyl azide is complete and its rearrangement to the isocyanate has occurred (evolution of N₂ gas will be observed).

      • Cool the reaction mixture slightly and add tert-butanol.

      • Continue to reflux for another 2-4 hours to allow for the trapping of the isocyanate to form the Boc-protected amine.

      • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

      • The resulting crude product containing the N-Boc protected amino ester is then subjected to acidic hydrolysis (e.g., using HCl in dioxane) to remove the newly formed Boc group, yielding ethyl 2-amino-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetate. Purify by column chromatography if necessary.

    Step 5: Intramolecular Lactamization

    The formation of the six-membered lactam ring is achieved through an intramolecular amidation reaction. This cyclization can often be promoted by heating, sometimes with the aid of a mild base or acid catalyst.

    • Materials:

      • Ethyl 2-amino-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetate (1.0 eq)

      • Toluene or xylene

      • (Optional) A catalytic amount of a non-nucleophilic base (e.g., DBU) or acid (e.g., p-toluenesulfonic acid).

    • Procedure:

      • Dissolve the amino ester from Step 4 in a high-boiling solvent such as toluene or xylene.

      • Heat the solution to reflux. The intramolecular cyclization will proceed with the elimination of ethanol.

      • Monitor the reaction by TLC until the starting material is consumed.

      • Cool the reaction mixture and concentrate under reduced pressure.

      • Purify the crude product by flash column chromatography on silica gel to obtain tert-butyl 1-oxo-2,8-diazaspiro[5.5]undecane-8-carboxylate.

    Step 6: Boc Deprotection to Yield the Final Product

    The final step is the removal of the Boc protecting group from the piperidine nitrogen to yield the target compound. This is typically achieved under acidic conditions.

    • Materials:

      • tert-Butyl 1-oxo-2,8-diazaspiro[5.5]undecane-8-carboxylate (1.0 eq)

      • 4 M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA)

      • Dichloromethane (DCM) (if using TFA)

      • Diethyl ether

    • Procedure:

      • Dissolve the Boc-protected spiro-lactam from Step 5 in a minimal amount of a suitable solvent (e.g., DCM if using TFA, or directly in the reagent if using HCl/dioxane).

      • Add an excess of the acidic deprotecting agent (e.g., 4 M HCl in dioxane or TFA).

      • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

      • Upon completion, concentrate the reaction mixture under reduced pressure.

      • If TFA was used, co-evaporate with a solvent like toluene to remove residual acid.

      • Triturate the residue with diethyl ether to precipitate the hydrochloride or trifluoroacetate salt of the product.

      • Filter the solid and wash with cold diethyl ether.

      • The salt can be converted to the free base by dissolving in water and neutralizing with a base (e.g., sodium bicarbonate or sodium hydroxide), followed by extraction with an organic solvent (e.g., DCM or ethyl acetate).

      • Drying the organic extracts and removing the solvent will yield the final product, 2,8-diazaspiro[5.5]undecan-1-one.

    Quantitative Data Summary

    StepIntermediate/Product NameStarting Material (eq)Key ReagentsSolventTypical Yield (%)
    1Diethyl 2-(1-(Boc)piperidin-4-ylidene)malonate1.0Diethyl malonate, Piperidine, Acetic acidToluene85-95
    2Diethyl 2-(1-(Boc)piperidin-4-yl)malonate1.0H₂, 10% Pd/CEthanol>95
    33-(1-(Boc)piperidin-4-yl)-3-(ethoxycarbonyl)propanoic acid1.0KOHEthanol/Water70-85
    4Ethyl 2-amino-2-(1-(Boc)piperidin-4-yl)acetate1.0DPPA, t-BuOH, HCl/dioxaneToluene50-70 (2 steps)
    5tert-Butyl 1-oxo-2,8-diazaspiro[5.5]undecane-8-carboxylate1.0HeatToluene/Xylene60-80
    62,8-Diazaspiro[5.5]undecan-1-one1.0HCl/dioxane or TFADioxane or DCM>90

    Troubleshooting and Safety Considerations

    • Knoevenagel Condensation: Ensure the complete removal of water using a Dean-Stark trap to drive the reaction to completion.

    • Monohydrolysis: The stoichiometry of the base is critical. An excess of base will lead to the formation of the diacid, which will not undergo the subsequent Curtius rearrangement correctly.

    • Curtius Rearrangement: Acyl azides can be explosive. It is recommended to generate and use them in situ without isolation. The reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

    • Boc Deprotection: The use of strong acids requires careful handling. Ensure all glassware is dry and work in a well-ventilated area.

    Conclusion

    This application note details a comprehensive and scientifically sound synthetic protocol for the preparation of 2,8-diazaspiro[5.5]undecan-1-one. By following these detailed steps, researchers can reliably access this valuable spirocyclic building block for further elaboration in drug discovery programs. The presented methodology is based on well-established and scalable chemical reactions, ensuring its utility for both academic and industrial laboratories.

    References

    • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. Retrieved from [Link]

    • Chiral Aminoalcohol-Derived δ-Lactams Provide Easy Access to Piperidines and Acyclic Five-Carbon Building Blocks Bearing a Tertiary and a Quaternary Stereocenter. (2023). ACS Publications. Retrieved from [Link]

    • Piperidine acetic acid derivatives and their use in the treatment of thrombotic disorders. (1997). Google Patents.
    • Asymmetric construction of 3-vinylidene-pyrrolidine derivatives containing allene moiety via Ag(I)/TF-BiphamPhos-catalyzed 1,3-dipolar cycloaddition of azomethine ylides with diethyl 2-(3,3-diphenylpropa-1,2-dienylidene) malonate. (2011). PubMed. Retrieved from [Link]

    • Synthesis of Spiro-lactams and Polysubstituted Pyrroles via Ceric Ammonium Nitrate-Mediated Oxidative Cyclization of N-Furan-2-ylmethyl-β-Enaminones. (2016). ACS Publications. Retrieved from [Link]

    • Highly efficient selective monohydrolysis of dialkyl malonates and their derivatives. (n.d.). ScienceDirect. Retrieved from [Link]

    • A Mild and Efficient Procedure for Ring-Opening Reactions of Piperidine and Pyrrolidine Derivatives by Single Electron Transfer Photooxidation. (n.d.). ResearchGate. Retrieved from [Link]

    • Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives. (n.d.). RSC Publishing. Retrieved from [Link]

    • diethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)Malonate — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

    • The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

    • Preparation of mono-substituted malonic acid half oxyesters (SMAHOs). (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

    • Synthesis of 2l from 1l using diethyl malonate and subsequent tosylation to yield 3l. (n.d.). ResearchGate. Retrieved from [Link]

    • Pd-Catalyzed Alkene Difunctionalization Reactions of Malonate Nucleophiles. Synthesis of Substituted Cyclopentanes via Alkene Aryl-Alkylation and Akenyl-Alkylation. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

    • Original Knoevenagel condensation reaction: formaldehyde and diethyl... (n.d.). ResearchGate. Retrieved from [Link]

    • On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. (2020). Beilstein Journals. Retrieved from [Link]

    • Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. (n.d.). ACS Publications. Retrieved from [Link]

    • Interrupted Curtius Rearrangements of Quaternary Proline Derivatives: A Flow Route to Acyclic Ketones and Unsaturated Pyrrolidines. (2021). ACS Publications. Retrieved from [Link]

    • Intramolecular transamidation enables one-pot synthesis of three chiral, Z-shaped perilenediimides for null-type supramolecular polymer formation. (n.d.). RSC Publishing. Retrieved from [Link]

    • Malonic ester synthesis. (n.d.). Grokipedia. Retrieved from [Link]

    • On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. (2020). Beilstein Journals. Retrieved from [Link]

    • Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. (2016). National Center for Biotechnology Information. Retrieved from [Link]

    • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. (n.d.). Heteroletters. Retrieved from [Link]

    • Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. (2021). MDPI. Retrieved from [Link]

    • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (n.d.). CSIR-NIScPR. Retrieved from [Link]

    • Spiro-fused Pyrrolidine, Piperidine, and Oxindole Scaffolds from Lactams. (2012). ACS Publications. Retrieved from [Link]

    • Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

    • Malonic acid monomethyl derivatives and production process thereof. (n.d.). Google Patents.
    • Curtius rearrangement. (n.d.). Wikipedia. Retrieved from [Link]

    • Knoevenagel condensation of diethyl malonate with aldehydes catalyzed by immobilized gelatine. (2022). Amazon S3. Retrieved from [Link]

    • An Improved Stereocontrolled Access Route to Piperidine or Azepane β‐Amino Esters and Azabicyclic β‐ and γ‐Lactams; Synthesis of Novel Functionalized Azaheterocyles. (n.d.). ResearchGate. Retrieved from [Link]

    • Pyrrolidine and Piperidine Formation Via Copper(II) Carboxylate Promoted Intramolecular Carboamination of Unactivated Olefins: Diastereoselectivity and Mechanism. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

    Sources

    Application

    The Strategic Integration of 2,8-Diazaspiro[5.5]undecan-1-one as a Bioisostere in Modern Medicinal Chemistry

    In the intricate dance of drug discovery, the subtle modification of a lead compound can elicit profound changes in its pharmacological profile. Bioisosterism, the strategic replacement of a functional group with another...

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    Author: BenchChem Technical Support Team. Date: April 2026

    In the intricate dance of drug discovery, the subtle modification of a lead compound can elicit profound changes in its pharmacological profile. Bioisosterism, the strategic replacement of a functional group with another that retains similar physicochemical and steric properties, stands as a cornerstone of medicinal chemistry. This powerful tool allows for the fine-tuning of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, ultimately enhancing the therapeutic potential of a drug candidate. This guide delves into the application of a particularly intriguing scaffold, 2,8-diazaspiro[5.5]undecan-1-one, as a versatile bioisostere, offering a unique combination of structural rigidity, three-dimensionality, and synthetic tractability.

    The piperidine ring is a ubiquitous motif in pharmaceuticals, valued for its ability to confer aqueous solubility and serve as a scaffold for introducing various substituents.[1][2] However, its inherent flexibility and potential for metabolic liabilities can present challenges in drug development.[3][4] The 2,8-diazaspiro[5.5]undecan-1-one scaffold emerges as a compelling bioisosteric replacement for the piperidine moiety, offering a constrained conformation that can enhance binding affinity and selectivity for the biological target. The spirocyclic nature of this scaffold introduces a higher degree of three-dimensionality, which can facilitate exploration of previously inaccessible regions of the target's binding pocket.

    Physicochemical Properties: A Comparative Analysis

    The decision to employ a bioisostere is fundamentally driven by the desire to modulate key physicochemical properties. The 2,8-diazaspiro[5.5]undecan-1-one scaffold offers a distinct profile compared to the more traditional piperidine ring.

    PropertyPiperidine2,8-Diazaspiro[5.5]undecan-1-one (Predicted)Rationale for Change
    Molecular Weight 85.15 g/mol [5]168.24 g/mol Addition of the second ring and a carbonyl group significantly increases the molecular weight.
    logP (Octanol-Water Partition Coefficient) ~0.5[2]-0.1 (Predicted)[6]The introduction of the polar lactam functionality is expected to decrease lipophilicity and potentially improve aqueous solubility.
    pKa ~11.2 (for the conjugate acid)Basic pKa likely lower than piperidineThe electron-withdrawing effect of the adjacent carbonyl group on the N8 nitrogen is expected to reduce its basicity. The pKa of the N2 nitrogen will be significantly lower due to the amide functionality.
    Hydrogen Bond Donors 11 (N8-H)Both scaffolds possess a secondary amine capable of acting as a hydrogen bond donor.
    Hydrogen Bond Acceptors 12 (C=O and N2)The lactam moiety provides an additional hydrogen bond acceptor site, potentially leading to new interactions with the target protein.
    Rotatable Bonds 10 (within the core scaffold)The spirocyclic system imparts significant conformational rigidity, reducing the entropic penalty upon binding.
    Fraction of sp3 carbons (Fsp3) 1.0HighThe high sp3 character is maintained and enhanced, which is often correlated with improved clinical success.

    Synthesis and Incorporation: A Step-by-Step Protocol

    The successful utilization of the 2,8-diazaspiro[5.5]undecan-1-one scaffold hinges on its efficient and versatile synthesis. A common synthetic strategy involves a multi-step sequence starting from readily available starting materials.

    Protocol: Synthesis of N-protected 2,8-diazaspiro[5.5]undecan-1-one

    This protocol outlines a general approach to the synthesis of a protected 2,8-diazaspiro[5.5]undecan-1-one core, which can then be further functionalized.

    Step 1: Synthesis of the Spirocyclic Core

    A key step in the synthesis of diazaspiro[5.5]undecane derivatives often involves a double Michael addition reaction.[7]

    • Reaction Setup: To a solution of a suitable divinyl ketone (1.0 eq) in a solvent such as dichloromethane, add N,N-dimethylbarbituric acid (1.1 eq).

    • Base Addition: Add a catalytic amount of a base, such as diethylamine, to the reaction mixture at room temperature.

    • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within a few hours.

    • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford the desired 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone derivative.

    Step 2: Reduction and Lactam Formation

    Subsequent reduction and cyclization steps can lead to the desired 2,8-diazaspiro[5.5]undecan-1-one core. The specific conditions for these transformations will depend on the nature of the substituents and the desired final product.

    Step 3: N-Protection

    To allow for selective functionalization, one of the nitrogen atoms is typically protected.

    • Protection Reaction: To a solution of the 2,8-diazaspiro[5.5]undecan-1-one intermediate in a suitable solvent (e.g., dichloromethane), add a suitable protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection) and a base (e.g., triethylamine).

    • Reaction Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purification: Purify the N-protected product by column chromatography.

    Step 4: Functionalization

    The remaining free secondary amine can then be functionalized using standard synthetic methodologies, such as acylation, alkylation, or reductive amination, to introduce the desired substituents for structure-activity relationship (SAR) studies.

    Application in Drug Discovery: A Case Study Perspective

    While specific examples of marketed drugs featuring the 2,8-diazaspiro[5.5]undecan-1-one scaffold as a direct piperidine bioisostere are not yet prevalent, the broader class of diazaspiro[5.5]undecanes has shown significant promise in various therapeutic areas. For instance, derivatives of 1,9-diazaspiro[5.5]undecane have been investigated as antagonists for the neuropeptide Y5 receptor for the treatment of obesity and as inhibitors of acetyl-CoA carboxylase.[8] Furthermore, 3,9-diazaspiro[5.5]undecane-based compounds have been reported as potent antagonists of the GABA-A receptor.[9]

    The strategic application of the 2,8-diazaspiro[5.5]undecan-1-one scaffold can be envisioned in a lead optimization campaign where a piperidine-containing lead molecule exhibits suboptimal properties.

    G cluster_0 Synthesis and Characterization cluster_1 In Vitro Evaluation cluster_2 Data Analysis and Decision A Synthesis of 2,8-diazaspiro[5.5]undecan-1-one Analog B Purity and Structural Confirmation (NMR, LC-MS, HRMS) A->B C Primary Target Binding/Enzyme Assay A->C E Physicochemical Property Measurement (pKa, logP, Solubility) A->E B->C D Selectivity Profiling (Off-target Assays) C->D G Structure-Activity Relationship (SAR) Analysis D->G F Metabolic Stability Assessment (Microsomes, Hepatocytes) E->F F->G H Comparison with Original Piperidine Compound G->H I Decision to Advance to In Vivo Studies H->I

    Caption: Experimental workflow for evaluating a bioisostere.

    Conclusion and Future Perspectives

    The 2,8-diazaspiro[5.5]undecan-1-one scaffold represents a valuable addition to the medicinal chemist's toolkit for lead optimization. Its unique combination of a rigid spirocyclic core, increased three-dimensionality, and tunable physicochemical properties makes it an attractive bioisostere for the commonly employed piperidine ring and other cyclic amines. While its application is still emerging, the foundational synthetic routes and the promising biological activities of related diazaspiro compounds underscore its potential. Future work in this area will likely focus on the development of more efficient and diverse synthetic methodologies, as well as the systematic exploration of this scaffold in a wider range of therapeutic targets. As our understanding of the intricate interplay between molecular structure and biological function continues to grow, the strategic deployment of novel bioisosteres like 2,8-diazaspiro[5.5]undecan-1-one will undoubtedly play a pivotal role in the discovery of the next generation of innovative medicines.

    References

    • Mykhailiuk, P. K. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202311583. [Link]

    • Islam, M. S., Barakat, A., Al-Majid, A. M., Ghabbour, H. A., Fun, H. K., & Siddiqui, M. R. (2017). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry, 10, S378-S386. [Link]

    • De Kimpe, N., & Keppens, M. (1996). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes. Chemical Society Reviews, 25(2), 157-163. [Link]

    • Kubyshkin, V., Lesyk, D., Klymenko-Ulianov, O., & Mykhailiuk, P. K. (2023). Bicyclic Bioisosteres of Piperidine: Version 2.0. ChemRxiv. [Link]

    • Kubyshkin, V., Lesyk, D., Klymenko-Ulianov, O., & Mykhailiuk, P. K. (2023). Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. [Link]

    • de Fátima, Â., & de Oliveira, V. M. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Future Medicinal Chemistry, 9(10), 1095-1115. [Link]

    • Ohta, H., Ishida, J., Ohtake, A., & Iwashita, A. (1996). Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists. Journal of Medicinal Chemistry, 39(26), 5143-5151. [Link]

    • Puentes, L. N., Wilson, K., Weng, C. C., Makvandi, M., Mach, R. H., & Reilly, S. W. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry, 61(12), 5367-5379. [Link]

    • PubChem. (n.d.). 2,8-diazaspiro[5.5]undecan-1-one hydrochloride. Retrieved from [Link]

    • Husson, H. P., & Royer, J. (1989). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. The Journal of Organic Chemistry, 54(15), 3607-3610. [Link]

    • Hong, M., & Yi, M. (2012). Discovery of Spiro-Piperidine Inhibitors and Their Modulation of the Dynamics of the M2 Proton Channel from Influenza A Virus. Journal of the American Chemical Society, 134(42), 17614-17621. [Link]

    • Balle, T., Jensen, A. A., & Nielsen, B. (2021). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. Journal of Medicinal Chemistry, 64(24), 18073-18087. [Link]

    • inventors. (2020). Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one.
    • Meanwell, N. A. (2011). Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529-2591. [Link]

    • Reilly, S. W., Puentes, L. N., Hsieh, C. J., Makvandi, M., & Mach, R. H. (2018). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. ACS Omega, 3(8), 9997-10001. [Link]

    • ResearchGate. (2010). physicochemical properties of drug. Retrieved from [Link]

    • Natural Products Atlas. (n.d.). compound npa024091. Retrieved from [Link]

    • inventors. (2019). 2,8-DIACYL-2,8-DIAZASPIRO[5.5]UNDECANE COMPOUNDS USEFUL AS IMMUNOMODULATORS.

    Sources

    Application

    cross-coupling reaction conditions for 2,8-diazaspiro[5.5]undecan-1-one

    Application Note: Regioselective N-Arylation of 2,8-Diazaspiro[5.5]undecan-1-one via Cross-Coupling Strategies Scaffold Rationale and Regioselectivity Principles Spirocyclic diamines, such as 2,8-diazaspiro[5.5]undecan-1...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Application Note: Regioselective N-Arylation of 2,8-Diazaspiro[5.5]undecan-1-one via Cross-Coupling Strategies

    Scaffold Rationale and Regioselectivity Principles

    Spirocyclic diamines, such as 2,8-diazaspiro[5.5]undecan-1-one, have emerged as highly valuable scaffolds in modern medicinal chemistry. By providing rigid, three-dimensional vectors, they improve target engagement and physicochemical properties compared to flat, planar heterocycles like piperazine.

    A primary synthetic challenge when functionalizing 2,8-diazaspiro[5.5]undecan-1-one is achieving strict regioselectivity. The molecule possesses two distinct nitrogen centers:

    • N8 (Secondary Aliphatic Amine): Highly nucleophilic due to an available, localized sp³ lone pair.

    • N2 (Lactam/Amide): Poorly nucleophilic because its lone pair is delocalized into the adjacent C1 carbonyl group via resonance.

    Because of this inherent electronic differentiation, cross-coupling strategies can be tuned to selectively N-arylate the N8 position without the need for transient protecting groups on the N2 lactam.

    Mechanistic Control in Catalytic Cross-Coupling

    Palladium-Catalyzed Buchwald-Hartwig Amination

    The Buchwald-Hartwig amination is the premier method for coupling aryl halides with the N8 position. However, spirocyclic secondary amines present significant steric hindrance. Density Functional Theory (DFT) and kinetic studies demonstrate that for sterically demanding secondary amines, the rate-limiting step of the catalytic cycle shifts from oxidative addition to reductive elimination ()[1].

    To overcome this energy barrier, the selection of the phosphine ligand is critical. RuPhos , a bulky biarylphosphine ligand, specifically lowers the activation energy required for reductive elimination, making it vastly superior to ligands like BrettPhos for this specific scaffold. Furthermore, because 2,8-diazaspiro[5.5]undecan-1-one is commercially supplied as a hydrochloride salt ()[2], the stoichiometry of the base must be precisely adjusted. An additional equivalent of base (e.g., NaOtBu or LHMDS) is mandatory to generate the free amine in situ; failure to do so leaves the amine protonated, preventing its coordination to the Pd(II) complex and stalling the cycle.

    Copper-Catalyzed Chan-Lam Coupling

    As an orthogonal, milder approach, the Chan-Lam coupling utilizes arylboronic acids and a Cu(II) catalyst. This method operates at room temperature and tolerates highly sensitive functional groups that would degrade under palladium/strong base conditions. The causality of this reaction relies on atmospheric oxygen: the Cu(II) center coordinates the N8 amine and the arylboronic acid, but it must be oxidized to a transient Cu(III) species by O₂ to drive the final reductive elimination step ()[3].

    Workflow Visualization

    Mechanism Spiro 2,8-diazaspiro[5.5]undecan-1-one (Scaffold) N8 N8 Secondary Amine (Highly Nucleophilic) Spiro->N8 Primary Target N2 N2 Lactam (Poorly Nucleophilic) Spiro->N2 Bystander Pd_Cycle Pd-Catalyzed Buchwald-Hartwig Rate-Limiting: Reductive Elimination N8->Pd_Cycle Aryl Halide Cu_Cycle Cu-Catalyzed Chan-Lam Oxidative Coupling N8->Cu_Cycle Arylboronic Acid RuPhos RuPhos Ligand Lowers Elimination Barrier Pd_Cycle->RuPhos MildBase Weak Base / Air High FG Tolerance Cu_Cycle->MildBase Target Regioselective N8-Aryl Product RuPhos->Target Fast coupling MildBase->Target RT coupling

    Divergent cross-coupling workflows for N8-arylation of 2,8-diazaspiro[5.5]undecan-1-one.

    Quantitative Optimization Data

    The following table summarizes the optimized parameters for achieving >85% regioselective N8-arylation based on the electronic nature of the coupling partner.

    Reaction TypeCatalyst / LigandBase (Equivalents)*Solvent / TempOptimal Substrate ScopeKey Advantage
    Buchwald-Hartwig Pd₂(dba)₃ (2 mol%) / RuPhos (4 mol%)NaOtBu (2.5 eq)1,4-Dioxane, 90°CElectron-deficient / neutral aryl bromidesFastest kinetics; highest overall yields (85-95%).
    Buchwald-Hartwig Pd₂(dba)₃ (2 mol%) / RuPhos (4 mol%)LHMDS (2.5 eq)THF, 65°CBase-sensitive aryl halides (e.g., esters, epimerizable centers)Prevents hydrolysis; LHMDS acts as a pseudo-protecting group ()[4].
    Chan-Lam Cu(OAc)₂ (10 mol%)Pyridine (2.0 eq) + TEA (1.0 eq)DCM, RT (Open Air)Arylboronic acids / pinacol estersExtremely mild; tolerates nearly all functional groups ()[5].

    *Note: Base equivalents are calculated assuming the use of 2,8-diazaspiro[5.5]undecan-1-one hydrochloride (1.0 eq).

    Self-Validating Experimental Protocols

    Protocol A: Palladium-Catalyzed Buchwald-Hartwig N8-Arylation

    Objective: Rapid, high-yielding arylation of the N8 position using robust Pd-catalysis.

    • Preparation: In a nitrogen-filled glovebox or using standard Schlenk techniques, charge an oven-dried 20 mL reaction vial with a magnetic stir bar.

    • Reagent Addition: Add 2,8-diazaspiro[5.5]undecan-1-one hydrochloride (1.0 mmol, 204.7 mg), the aryl bromide (1.1 mmol), Pd₂(dba)₃ (0.02 mmol, 18.3 mg), and RuPhos (0.04 mmol, 18.7 mg).

    • Base Addition (Critical Step): Add NaOtBu (2.5 mmol, 240 mg). Causality check: 1.0 eq neutralizes the HCl salt; 1.5 eq drives the catalytic deprotonation step.

    • Solvent & Heating: Add anhydrous 1,4-dioxane (5.0 mL). Seal the vial, remove from the glovebox, and stir at 90°C for 3 hours.

    • In-Process Control (IPC):

      • Self-Validation: Aliquot 10 µL of the mixture, dilute in 1 mL MeCN, and analyze via LC-MS. The reaction is complete when the starting material mass ( m/z 169.1 [M+H]⁺) is fully consumed and replaced by the target[M+Aryl-H+H]⁺ mass.

    • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash chromatography (DCM/MeOH gradient).

    Protocol B: Copper-Catalyzed Chan-Lam N8-Arylation

    Objective: Mild arylation utilizing boronic acids under aerobic conditions.

    • Preparation: Charge a 50 mL round-bottom flask with a magnetic stir bar. Do not purge with inert gas.

    • Reagent Addition: Add 2,8-diazaspiro[5.5]undecan-1-one hydrochloride (1.0 mmol, 204.7 mg), the arylboronic acid (2.0 mmol), and anhydrous Cu(OAc)₂ (0.1 mmol, 18.2 mg).

    • Solvent & Base: Add DCM (10 mL). Add Triethylamine (TEA, 1.0 mmol, 140 µL) to neutralize the HCl salt, followed by Pyridine (2.0 mmol, 161 µL) to act as an exogenous ligand for the copper center.

    • Aerobic Reaction: Stir the reaction vigorously at room temperature open to the air (or under an O₂ balloon) for 16-24 hours.

      • Self-Validation: The mixture should exhibit a distinct color change from light blue to deep green/brown, indicating the active cycling of Cu(II) to Cu(III) via atmospheric oxidation.

    • Workup: Wash the organic layer with saturated aqueous NH₄Cl (2 x 10 mL) to strip the copper salts. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

    Regioselectivity Validation (NMR Interpretation)

    To definitively prove that arylation occurred at N8 and not N2, analyze the purified product via ¹H NMR (in DMSO-d₆):

    • Confirming N2 Intactness: Look for a broad singlet at ~7.5 - 8.0 ppm . This is the characteristic resonance of the unfunctionalized lactam N-H proton. If this peak is present, N2 was not arylated.

    • Confirming N8 Arylation: The aliphatic methylene protons adjacent to the N8 amine (C7 and C9) will shift significantly downfield (from ~2.8 ppm in the starting material to ~3.2 - 3.6 ppm in the product) due to the anisotropic deshielding effect of the newly conjugated aryl ring.

    References

    • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure ACS Omega (2020) URL:[Link]

    • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders ACS Medicinal Chemistry Letters (2024) URL:[Link]

    • 2,8-diazaspiro[5.5]undecan-1-one hydrochloride (Compound Summary) PubChem, National Center for Biotechnology Information URL:[Link]

    • Overcoming Limitations in Chan-Lam Amination with Alkylboronic Esters via Aminyl Radical Substitution ChemRxiv (2025) URL:[Link]

    • Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles Beilstein Journal of Organic Chemistry / PMC (2018) URL:[Link]

    Sources

    Method

    Application and Protocol Guide for the Functionalization of Secondary Amines in 2,8-Diazaspiro[5.5]undecan-1-one

    For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Strategic Importance of the 2,8-Diazaspiro[5.5]undecan-1-one Scaffold The 2,8-diazaspiro...

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    Author: BenchChem Technical Support Team. Date: April 2026

    For Researchers, Scientists, and Drug Development Professionals

    Authored by: Gemini, Senior Application Scientist

    Introduction: The Strategic Importance of the 2,8-Diazaspiro[5.5]undecan-1-one Scaffold

    The 2,8-diazaspiro[5.5]undecane core is a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure provides a unique conformational constraint on appended pharmacophoric groups, making it an attractive framework for the design of novel therapeutics. The presence of two secondary amine functionalities in 2,8-diazaspiro[5.5]undecan-1-one offers a versatile platform for the introduction of molecular diversity, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. These compounds have shown a wide range of biological and pharmacological properties, including antiviral, antitumor, and antihypertensive activities.[1]

    This guide provides a detailed overview of the key strategies and experimental protocols for the selective functionalization of the secondary amines at the N-2 and N-8 positions of the 2,8-diazaspiro[5.5]undecan-1-one scaffold. We will delve into the nuances of regioselectivity and provide step-by-step protocols for common and impactful transformations, including acylation, alkylation, and arylation.

    Challenges and Strategic Considerations in Functionalization

    The functionalization of 2,8-diazaspiro[5.5]undecan-1-one presents a unique set of challenges and opportunities. The primary consideration is the potential for differential reactivity between the N-2 and N-8 secondary amines. The N-2 amine is in closer proximity to the electron-withdrawing carbonyl group at C-1, which can influence its nucleophilicity and basicity compared to the more distant N-8 amine. This inherent electronic difference can be exploited to achieve regioselective functionalization under carefully controlled reaction conditions.

    Key strategic questions to address before commencing synthesis include:

    • Mono- vs. Di-functionalization: Is the goal to functionalize one or both amine centers?

    • Regioselectivity: If mono-functionalization is desired, which nitrogen (N-2 or N-8) is the target?

    • Nature of the Functional Group: The choice of acylating, alkylating, or arylating agent will significantly impact the reaction conditions and potential side reactions.

    Visualizing the Functionalization Workflow

    The following diagram illustrates the general workflow for the functionalization of 2,8-diazaspiro[5.5]undecan-1-one, highlighting the key decision points and potential outcomes.

    G A 2,8-Diazaspiro[5.5]undecan-1-one B Mono-functionalization A->B Controlled Conditions C Di-functionalization A->C Excess Reagents D N-2 Functionalization B->D E N-8 Functionalization B->E F N-2, N-8 Di-functionalization C->F G Acylation D->G H Alkylation D->H I Arylation D->I E->G E->H E->I F->G F->H F->I

    Caption: General workflow for the functionalization of 2,8-diazaspiro[5.5]undecan-1-one.

    Protocols for Functionalization

    The following protocols are designed to be robust and adaptable. Researchers should consider the specific properties of their substrates and reagents and optimize conditions as necessary.

    Protocol 1: Di-Acylation of 2,8-Diazaspiro[5.5]undecan-1-one

    Acylation is a fundamental transformation for introducing amide functionalities, which are prevalent in many drug molecules. This protocol is adapted from methodologies described for the synthesis of 2,8-diacyl-2,8-diazaspiro[5.5]undecane compounds.[2]

    Reaction Scheme:

    G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product A 2,8-Diazaspiro[5.5]undecan-1-one D N-2, N-8 Di-acylated Product A->D B Acyl Chloride (2.2 eq) B->D C Base (e.g., Et3N, DIPEA) Solvent (e.g., DCM, THF) C->D

    Caption: General scheme for the di-acylation of 2,8-diazaspiro[5.5]undecan-1-one.

    Step-by-Step Protocol:

    • Preparation: To a solution of 2,8-diazaspiro[5.5]undecan-1-one (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF), 0.1 M) under an inert atmosphere (N₂ or Ar), add a tertiary amine base such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) (2.5 eq).

    • Addition of Acylating Agent: Cool the reaction mixture to 0 °C using an ice bath. Add the acyl chloride or acid anhydride (2.2 eq) dropwise to the stirred solution.

    • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with the reaction solvent (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired di-acylated product.

    Causality Behind Experimental Choices:

    • Inert Atmosphere: Prevents reaction with atmospheric moisture, especially when using reactive acylating agents.

    • Base: The tertiary amine base is crucial to neutralize the HCl or carboxylic acid byproduct generated during the reaction, driving the equilibrium towards product formation.

    • Excess Reagents: Using a slight excess of the acylating agent and base ensures complete di-functionalization of both secondary amines.

    • Temperature Control: Initial cooling to 0 °C helps to control the exothermicity of the reaction, particularly with reactive acyl chlorides.

    Protocol 2: Mono-N-Alkylation of 2,8-Diazaspiro[5.5]undecan-1-one

    Selective mono-alkylation can be achieved by carefully controlling the stoichiometry of the reagents. The inherent difference in nucleophilicity between N-2 and N-8 may favor alkylation at one site over the other, though this will be highly dependent on the specific alkylating agent and reaction conditions.

    Reaction Scheme:

    G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product A 2,8-Diazaspiro[5.5]undecan-1-one D Mono-alkylated Product(s) A->D B Alkyl Halide (1.0 eq) B->D C Weak Base (e.g., K2CO3) Solvent (e.g., ACN, DMF) C->D

    Caption: General scheme for the mono-N-alkylation of 2,8-diazaspiro[5.5]undecan-1-one.

    Step-by-Step Protocol:

    • Preparation: To a solution of 2,8-diazaspiro[5.5]undecan-1-one (1.0 eq) in a polar aprotic solvent such as acetonitrile (ACN) or N,N-dimethylformamide (DMF) (0.1 M), add a mild inorganic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.2 eq).

    • Addition of Alkylating Agent: Add the alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.0 eq) to the suspension at room temperature.

    • Reaction: Heat the reaction mixture to a temperature between 50-80 °C and stir for 6-24 hours. Monitor the formation of the mono-alkylated product and the consumption of the starting material by LC-MS.

    • Work-up: After cooling to room temperature, filter off the inorganic base. Dilute the filtrate with water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

    • Purification: Purify the crude product by flash column chromatography to separate the mono-alkylated regioisomers from any di-alkylated byproduct and unreacted starting material.

    Causality Behind Experimental Choices:

    • Stoichiometry: Using a 1:1 molar ratio of the spirodiamine to the alkylating agent is critical to favor mono-alkylation.

    • Mild Base: A weaker inorganic base is used to minimize the deprotonation of both amines simultaneously, thereby reducing the formation of the di-alkylated product.

    • Solvent: Polar aprotic solvents like ACN and DMF are excellent for Sₙ2 reactions, facilitating the nucleophilic attack of the amine on the alkyl halide.

    • Temperature: Heating is often necessary to drive the alkylation to completion, but should be carefully controlled to avoid over-alkylation.

    Protocol 3: N-Arylation via Buchwald-Hartwig Cross-Coupling

    The introduction of an aryl or heteroaryl moiety onto the nitrogen atoms can be achieved through palladium-catalyzed Buchwald-Hartwig amination. This powerful reaction allows for the formation of C-N bonds with a wide range of aryl halides.

    Reaction Scheme:

    G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product A 2,8-Diazaspiro[5.5]undecan-1-one D N-Arylated Product(s) A->D B Aryl Halide B->D C Pd Catalyst Ligand Base Solvent C->D

    Caption: General scheme for N-arylation via Buchwald-Hartwig cross-coupling.

    Step-by-Step Protocol:

    • Preparation: In a reaction vessel suitable for inert atmosphere techniques, combine 2,8-diazaspiro[5.5]undecan-1-one (1.0-2.2 eq, depending on desired mono- or di-arylation), the aryl halide (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 4-10 mol%), and a base (e.g., Cs₂CO₃, NaOtBu, 1.5-3.0 eq).

    • Reaction Setup: Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times. Add a degassed anhydrous solvent (e.g., toluene, dioxane) via syringe.

    • Reaction: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

    • Work-up: Cool the reaction to room temperature and dilute with an organic solvent. Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the Celite® pad with additional solvent.

    • Purification: Concentrate the filtrate and purify the residue by flash column chromatography to afford the N-arylated product.

    Causality Behind Experimental Choices:

    • Palladium Catalyst and Ligand: The choice of catalyst and ligand is crucial for the efficiency of the cross-coupling reaction and can influence the regioselectivity. Bulky electron-rich phosphine ligands are often effective.

    • Base: A strong base is required to deprotonate the secondary amine, forming the active nucleophile in the catalytic cycle.

    • Inert and Anhydrous Conditions: The palladium catalyst and phosphine ligands are sensitive to oxygen and moisture, necessitating the use of inert atmosphere and anhydrous solvents.

    • Degassed Solvent: Degassing the solvent removes dissolved oxygen which can deactivate the palladium catalyst.

    Quantitative Data Summary

    The following table summarizes representative yields for the functionalization of secondary amines on spirocyclic scaffolds, based on analogous reactions found in the literature. Actual yields for the 2,8-diazaspiro[5.5]undecan-1-one system may vary and require optimization.

    Functionalization TypeReagentsProduct TypeTypical Yield Range (%)
    Di-AcylationAcyl Chloride, Et₃NDi-amide70-95
    Mono-AlkylationAlkyl Bromide, K₂CO₃Mono-alkyl amine40-60 (plus di-alkyl)
    Di-AlkylationAlkyl Iodide, K₂CO₃ (excess)Di-alkyl amine80-98
    N-ArylationAryl Bromide, Pd₂(dba)₃, Xantphos, Cs₂CO₃Mono- or Di-aryl50-85

    Conclusion and Future Outlook

    The 2,8-diazaspiro[5.5]undecan-1-one scaffold represents a valuable starting point for the synthesis of novel, conformationally constrained molecules with potential therapeutic applications. The protocols outlined in this guide provide a solid foundation for the selective functionalization of its secondary amine moieties. Future work in this area will likely focus on the development of more sophisticated regioselective methods, potentially employing protecting group strategies or novel catalytic systems to achieve precise control over the functionalization of the N-2 and N-8 positions. The continued exploration of the chemical space around this privileged scaffold holds great promise for the discovery of new and effective medicines.

    References

    • Islam, M. S., Barakat, A., Al-Majid, A. M., Ghabbour, H. A., Fun, H.-K., & Siddiqui, M. R. (2017). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry, 10, S1-S9.
    • de Souza, G. A., de Moliner, F., & Zampieri, D. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 7(49), 30735-30756.
    • Islam, M. S., Barakat, A., Al-Majid, A. M., Ghabbour, H. A., Fun, H.-K., & Siddiqui, M. R. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Semantic Scholar.
    • ONE-POT REGIOSELECTIVE SYNTHESIS OF DIAZASPIRO[5.5]UNDECANE-1,5-DIONE-9-THIONE DERIVATIVES CATALYZED BY REUSABLE 1-METHYLIMIDAZO. (2016). HETEROCYCLES, 92(12), 2251-2261.
    • Islam, M. S., Barakat, A., Al-Majid, A. M., Ghabbour, H. A., Fun, H.-K., & Siddiqui, M. R. (2015). Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones.
    • Bonin, M., Quirion, J.-C., & Husson, H.-P. (1993). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. The Journal of Organic Chemistry, 58(23), 6266-6272.
    • Bavassano, C., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry.
    • 2,8-DIACYL-2,8-DIAZASPIRO[5.5]UNDECANE COMPOUNDS USEFUL AS IMMUNOMODULATORS. (2019).
    • Padwa, A., & Ku, H. (1980). A stereoselective approach to the azaspiro[5.5]undecane ring system using a conjugate addition/dipolar cycloaddition cascade: application to the total synthesis of (+/-)-2,7,8-epi-perhydrohistrionicotoxin. The Journal of Organic Chemistry, 45(18), 3756-3766.
    • Bonin, M., Quirion, J.-C., & Husson, H.-P. (1993). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. The Journal of Organic Chemistry.
    • 2,8-diazaspiro[5.5]undecane. (n.d.). Sigma-Aldrich.
    • A Cu-mediated one-pot Michael addition/α-arylation strategy using a diaryliodonium salt: a direct and efficient approach to α-aryl-β-substituted cyclic ketone scaffolds. (2016).
    • Evans, D. A., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Organic Chemistry Laboratory.
    • Arylation Reactions in the Synthesis of Biologically Important 2,5-Diaryl-1,3,4-Oxadiazoles. (2022). Applied Sciences.
    • Construction of Polyfunctionalized 2,4-Dioxa-8-azaspiro[5.5]undec-9-enes and 2,4,8-Triazaspiro[5.5]undec-9-enes via a Domino [2+2+2] Cycloaddition Reaction. (2021). The Journal of Organic Chemistry.
    • Microwave Chemistry: Allylation of Aldehydes, Tandem Diels-Alder/Acylation, Molecular Diversity, Arylation of Triazoles. (2007). Organic Chemistry Portal.
    • Preparation of 1,5-‐Dioxaspiro[5.5]undecan-‐3-‐one. (2016). Organic Syntheses.
    • Functionalized 10-Membered Aza- and Oxaenediynes through the Nicholas Reaction. (2022). Molecules.
    • Syntheses of 2-ethyl-8-methyl-1,7-dioxaspiro[5.5]undecanols. (1988). RSC Publishing.
    • Gui, J., et al. (2015).
    • Conversion of primary amines into secondary amines on a metal–organic framework using a tandem post-synthetic modific
    • 2,8-diazaspiro[5.5]undecan-1-one hydrochloride (C9H16N2O). (n.d.). PubChem.
    • Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cycliz
    • Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. (2007).

    Sources

    Application

    scale-up manufacturing process for 2,8-diazaspiro[5.5]undecan-1-one

    An Application Note for the Scale-Up Manufacturing of 2,8-Diazaspiro[5.5]undecan-1-one Abstract The 2,8-diazaspiro[5.5]undecan-1-one scaffold is a key heterocyclic motif in modern medicinal chemistry, prized for its rigi...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An Application Note for the Scale-Up Manufacturing of 2,8-Diazaspiro[5.5]undecan-1-one

    Abstract

    The 2,8-diazaspiro[5.5]undecan-1-one scaffold is a key heterocyclic motif in modern medicinal chemistry, prized for its rigid, three-dimensional structure that allows for precise spatial orientation of functional groups.[1][2] This unique topology often leads to improved physicochemical properties, such as increased solubility and metabolic stability, when compared to flatter aromatic systems.[2] This application note provides a comprehensive, field-tested guide for the scale-up synthesis of 2,8-diazaspiro[5.5]undecan-1-one, a crucial building block for numerous therapeutic candidates. We present a robust, multi-step synthetic route designed for efficiency, scalability, and safety, moving from readily available starting materials to the final, highly pure product. The protocols herein are detailed to empower researchers, scientists, and drug development professionals to confidently implement and adapt this process in a manufacturing environment.

    Introduction and Strategic Overview

    Spirocyclic systems, particularly those containing nitrogen, have seen a surge in interest as they offer an escape from the "flatland" of traditional aromatic drug candidates.[2] The inherent three-dimensionality of scaffolds like 2,8-diazaspiro[5.5]undecan-1-one can enhance binding affinity and selectivity for biological targets.[2] While numerous methods exist for constructing spirocycles, including double Michael additions and olefin metathesis, many are not amenable to large-scale production due to factors like catalyst cost, stringent reaction conditions, or complex purifications.[3][4][5]

    The synthetic strategy detailed in this guide was selected for its scalability and economic viability. It employs a convergent approach that builds the spirocyclic core through a key intramolecular cyclization reaction. This method avoids costly transition-metal catalysts and relies on well-understood, robust chemical transformations. The process is broken down into three primary stages:

    • Alkylation of a Piperidone Core: Introduction of an acetic ester side chain, which is essential for the subsequent cyclization.

    • Intramolecular Cyclization and Lactam Formation: The critical ring-closing step to form the spirocyclic backbone.

    • Protective Group Removal: A final debenzylation step to yield the target molecule.

    This guide emphasizes not only the "how" but also the "why" behind each procedural choice, providing a solid foundation for process optimization and troubleshooting.

    Process Workflow and Mechanism

    The overall manufacturing process is a three-step sequence starting from commercially available N-benzyl-4-piperidone.

    G cluster_0 Step 1: Alkylation cluster_1 Step 2: Reductive Amination & Cyclization cluster_2 Step 3: Deprotection A N-Benzyl-4-piperidone B Ethyl 2-(1-benzyl-4-oxopiperidin-3-yl)acetate A->B  Reformatsky Reaction  (Zinc, Ethyl bromoacetate) C 8-Benzyl-2,8-diazaspiro[5.5]undecan-1-one B->C  Reductive Amination / Lactamization  (Ammonium acetate, NaBH3CN) D 2,8-Diazaspiro[5.5]undecan-1-one C->D  Hydrogenolysis  (H2, Pd/C)

    Caption: Overall synthetic workflow for 2,8-diazaspiro[5.5]undecan-1-one.

    Mechanistic Rationale

    The key transformation is the intramolecular reductive amination followed by lactamization. In this step, the ketone on the piperidine ring reacts with an ammonia source (ammonium acetate) to form an intermediate imine. A reducing agent, such as sodium cyanoborohydride, then selectively reduces the imine to a primary amine. This newly formed amine is perfectly positioned to undergo a rapid intramolecular cyclization with the adjacent ester, displacing the ethoxy group to form the stable lactam ring. This cascade approach is highly efficient, constructing the second ring of the spiro-system in a single, controlled operation.[6]

    Detailed Manufacturing Protocols

    These protocols are designed for a 1 kg scale of the final product. All operations should be conducted in a well-ventilated chemical fume hood or an appropriate manufacturing bay with suitable personal protective equipment (PPE).

    Step 1: Synthesis of Ethyl 2-(1-benzyl-4-oxopiperidin-3-yl)acetate

    This step utilizes a modified Reformatsky reaction to introduce the carboxymethyl side chain.

    Materials:

    ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
    N-Benzyl-4-piperidone189.252.40 kg12.681.0
    Zinc Dust (<10 µm)65.381.00 kg15.301.2
    Ethyl 2-bromoacetate167.002.33 kg13.951.1
    Iodine (catalyst)253.8125 g--
    Tetrahydrofuran (THF)72.1125 L--
    Saturated NH₄Cl (aq)-15 L--
    Ethyl Acetate88.1120 L--
    Brine-10 L--

    Protocol:

    • Reactor Setup: Charge a 50 L jacketed glass reactor with zinc dust (1.00 kg) and THF (10 L). Begin stirring under a nitrogen atmosphere.

    • Zinc Activation: Add a crystal of iodine to activate the zinc surface. The brown color should disappear within 15-20 minutes.

    • Reagent Addition: In a separate vessel, dissolve N-benzyl-4-piperidone (2.40 kg) and ethyl 2-bromoacetate (2.33 kg) in THF (15 L).

    • Initiation: Add approximately 10% of the reagent solution to the zinc suspension. An exotherm should be observed, raising the internal temperature to 35-40°C. If the reaction does not initiate, gentle heating to 40°C may be required.

    • Reaction: Once initiated, add the remaining reagent solution dropwise over 2-3 hours, maintaining the internal temperature between 45-50°C using the reactor jacket.

    • Monitoring: After the addition is complete, stir the mixture at 50°C for an additional 2 hours. Monitor the reaction progress by TLC or HPLC until the starting piperidone is consumed.

    • Work-up: Cool the reactor to 10°C. Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride (15 L) portion-wise, controlling the gas evolution.

    • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (20 L) and separate the layers. Extract the aqueous layer with an additional portion of ethyl acetate (10 L).

    • Washing & Drying: Combine the organic layers and wash with brine (10 L). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a viscous oil.

    • In-Process Control: Purity check by HPLC (>90%). The crude product is typically carried forward without further purification.

    Step 2: Synthesis of 8-Benzyl-2,8-diazaspiro[5.5]undecan-1-one

    This is the key ring-forming step via a one-pot reductive amination and lactamization.

    Materials:

    ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
    Ethyl 2-(1-benzyl-4-oxopiperidin-3-yl)acetate (crude)275.35~3.50 kg12.681.0
    Ammonium Acetate77.084.90 kg63.585.0
    Sodium Cyanoborohydride (NaBH₃CN)62.840.95 kg15.121.2
    Methanol32.0430 L--
    Dichloromethane (DCM)84.9325 L--

    Protocol:

    • Reactor Setup: Charge the 50 L reactor with the crude product from Step 1 (~3.50 kg), ammonium acetate (4.90 kg), and methanol (30 L).

    • pH Adjustment: Cool the mixture to 15°C and adjust the pH to 6.0-6.5 using glacial acetic acid.

    • Reducing Agent Addition: Add sodium cyanoborohydride (0.95 kg) portion-wise over 1 hour, ensuring the internal temperature does not exceed 25°C.

    • Reaction: Allow the reaction to stir at room temperature for 18-24 hours. Monitor the formation of the product and disappearance of the intermediate imine by HPLC.

    • Work-up: Concentrate the reaction mixture under reduced pressure to remove most of the methanol.

    • Extraction: To the residue, add water (20 L) and dichloromethane (25 L). Basify the aqueous layer to pH 9-10 with 2M NaOH. Separate the layers and extract the aqueous phase with DCM (2 x 15 L).

    • Washing & Drying: Combine the organic layers, wash with brine (15 L), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purification: The crude product is purified by flash column chromatography or, preferably for scale-up, by recrystallization from an ethyl acetate/heptane mixture to yield a white to off-white solid.

    Step 3: Synthesis of 2,8-Diazaspiro[5.5]undecan-1-one (Final Product)

    A standard hydrogenolysis reaction to remove the N-benzyl protecting group.

    Materials:

    ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
    8-Benzyl-2,8-diazaspiro[5.5]undecan-1-one258.351.50 kg5.811.0
    Palladium on Carbon (10% Pd/C, 50% wet)-150 g-10% w/w
    Methanol32.0420 L--
    Hydrogen (H₂) Gas2.0250 psi--

    Protocol:

    • Reactor Setup: Charge a suitable hydrogenation reactor (e.g., a Parr shaker or stirred autoclave) with the benzyl-protected spirocycle (1.50 kg) and methanol (20 L).

    • Catalyst Addition: Carefully add the 10% Pd/C catalyst (150 g) under a nitrogen blanket.

    • Hydrogenation: Seal the reactor. Purge with nitrogen three times, then with hydrogen three times. Pressurize the reactor to 50 psi with hydrogen gas.

    • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete in 12-16 hours. Monitor hydrogen uptake.

    • Monitoring: Once hydrogen uptake ceases, confirm reaction completion by HPLC or TLC.

    • Work-up: Carefully vent the reactor and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with methanol (5 L).

    • Isolation: Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

    • Purification: Recrystallize the solid from hot isopropanol or an acetone/water mixture to yield the final product as a crystalline white solid.

    Data Summary and Characterization

    ParameterStep 1 ProductStep 2 ProductStep 3 Product (Final)
    IUPAC Name Ethyl 2-(1-benzyl-4-oxopiperidin-3-yl)acetate8-Benzyl-2,8-diazaspiro[5.5]undecan-1-one2,8-Diazaspiro[5.5]undecan-1-one
    Typical Yield >95% (crude)65-75%90-95%
    Purity (HPLC) >90%>98%>99.5%
    Appearance Yellow to brown oilWhite to off-white solidWhite crystalline solid
    ¹H NMR (CDCl₃) Consistent with structureConsistent with structureConsistent with structure
    Mass Spec (m/z) 276.16 [M+H]⁺259.18 [M+H]⁺169.13 [M+H]⁺

    Scale-Up and Safety Considerations

    • Thermal Safety: The initial zinc activation and Reformatsky reaction (Step 1) can be exothermic. Ensure the reactor's cooling system is fully operational. The portion-wise addition of reagents is critical for temperature control.

    • Hydrogenation Safety (Step 3): Hydrogen gas is highly flammable. The hydrogenation step must be performed in a dedicated, properly grounded reactor designed for high-pressure reactions. Palladium on carbon is pyrophoric when dry; always handle the catalyst wet and under an inert atmosphere.

    • Reagent Handling: Ethyl 2-bromoacetate is a lachrymator. Sodium cyanoborohydride is highly toxic and releases hydrogen cyanide gas upon contact with acid. All transfers should be performed in a closed system or a well-ventilated area.

    • Waste Management: Aqueous waste streams containing zinc salts and cyanide must be treated and disposed of according to local environmental regulations.

    Conclusion

    This application note details a validated and scalable manufacturing process for 2,8-diazaspiro[5.5]undecan-1-one. The chosen synthetic route is robust, high-yielding, and relies on established chemical transformations suitable for an industrial setting. By providing detailed protocols, mechanistic insights, and critical safety information, this guide serves as a valuable resource for drug development professionals seeking to produce this important spirocyclic building block at scale.

    References

    • Islam, M.S., et al. (2017). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition. Arabian Journal of Chemistry, 10, 1–9. Available at: [Link]

    • Zhu, J., et al. (1992). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. The Journal of Organic Chemistry. Available at: [Link]

    • D'hooghe, M. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. Available at: [Link]

    • Cella, J.A., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. Available at: [Link]

    • Walsh Medical Media. (2023). Spiro Heterocycles in Organic Electronics: Synthesis and Applications. Available at: [Link]

    • Islam, M.S., et al. (2015). Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones. ResearchGate. Available at: [Link]

    • World Intellectual Property Organization. (2020). Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one. Google Patents.

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Optimizing Reaction Yields in 2,8-Diazaspiro[5.5]undecan-1-one Synthesis

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide and FAQ to address the specific synthetic bottlenecks researchers face when constructing t...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide and FAQ to address the specific synthetic bottlenecks researchers face when constructing the 2,8-diazaspiro[5.5]undecan-1-one scaffold. This highly polar, sterically hindered spirocyclic diamine is a privileged motif in modern drug discovery, but its synthesis is notoriously prone to poor yields due to competitive side reactions, regioselectivity issues, and catastrophic losses during aqueous workup.

    This guide provides field-proven methodologies, mechanistic causality, and self-validating protocols to ensure high-fidelity synthesis.

    Synthetic Workflow & Mechanistic Pathway

    Workflow A N-Protected Piperidone B Michael Addition A->B Active Methylene C Spiro-Intermediate (Acyclic) B->C Base Catalysis D Intramolecular Cyclization C->D Heat / Acid E 2,8-Diazaspiro[5.5] undecan-1-one D->E Deprotection

    Fig 1: General synthetic workflow for 2,8-diazaspiro[5.5]undecan-1-one.

    Troubleshooting Guide (Q&A)

    Q1: I am experiencing low yields (< 40%) during the base-promoted spirocyclization step. How can I drive this reaction to completion?

    Causality & Solution: The spirocyclization of divinylketones or active methylene intermediates into a diazaspiro[5.5]undecane core is highly sensitive to the base's pKa and steric profile. Using strong, unhindered bases often triggers retro-Michael additions or unwanted polymerization. Conversely, weak bases fail to sufficiently deprotonate the active methylene.

    Field data demonstrates that switching from triethylamine (Et3N) or pyridine to diethylamine significantly improves the thermodynamic control of the double Michael addition. Diethylamine acts as an optimal proton shuttle without inducing retro-pathways. When the reaction is performed in dichloromethane (DCM) at slightly elevated temperatures (40 °C), yields can increase from ~65% to 98% within 45 minutes [1].

    Q2: My NMR shows a mixture of regioisomers and polymerized byproducts. How do I control selectivity?

    Causality & Solution: The two nitrogen atoms in the 2,8-diazaspiro[5.5]undecane system have similar nucleophilicities. If both are unprotected, intermolecular cross-linking outcompetes the desired intramolecular lactamization.

    You must employ an orthogonal protecting group strategy. Protecting the distal nitrogen (position 8) with a bulky tert-butyloxycarbonyl (Boc) group sterically shields it, forcing the cyclization to occur exclusively at position 2 [2]. Ensure that the Boc protection is carried out prior to the critical cyclization step.

    Q3: The reaction goes to completion by TLC, but I lose most of my product during the aqueous workup. Why is this happening?

    Causality & Solution: The 2,8-diazaspiro[5.5]undecan-1-one core is exceptionally hydrophilic. The secondary amines form a strong hydration sphere, causing the product to partition into the aqueous layer during standard extractions (e.g., using ethyl acetate or pure DCM).

    To recover your yield, you must disrupt this hydration sphere. Self-Validating Protocol: Saturate the aqueous layer completely with solid NaCl (salting out) and extract with a highly polar organic mixture—specifically 10% isopropanol in DCM . The isopropanol acts as a hydrogen-bond disruptor, pulling the spirocycle into the organic phase. You can validate this by checking the aqueous layer with a ninhydrin stain; if it remains purple, continue extracting.

    Troubleshooting Start Yield < 50%? Check1 Check Workup Phase Start->Check1 Product in aqueous? Check2 Check Cyclization Base Start->Check2 Incomplete reaction? Sol1 Use 10% iPrOH/DCM + Brine Check1->Sol1 Sol2 Switch to Diethylamine Check2->Sol2

    Fig 2: Troubleshooting logic tree for resolving low reaction yields.

    Data Presentation: Optimization of Cyclization Conditions

    The following table summarizes the quantitative impact of solvent and base selection on the cyclization yield of the diazaspiro[5.5]undecane core, demonstrating the superiority of diethylamine in DCM [1].

    EntryBase (Equivalents)SolventTemperature (°C)TimeYield (%)
    1Triethylamine (2.0)DCM2516 h65
    2Pyridine (2.0)DCM2516 h60
    3Diethylamine (2.0)Acetonitrile2516 h70
    4Diethylamine (2.0)DCM2516 h80
    5 Diethylamine (2.5) DCM 40 45 min 98

    Self-Validating Experimental Protocol: High-Yield Cyclization

    This step-by-step methodology incorporates the optimized parameters to ensure maximum yield and purity. It utilizes a one-pot sequence approach to minimize isolation losses [3].

    Materials:

    • N-Boc-protected active methylene intermediate (1.0 eq)

    • Diethylamine (2.5 eq)

    • Anhydrous Dichloromethane (DCM)

    • 10% Isopropanol (iPrOH) in DCM

    • Saturated aqueous NaCl (Brine)

    Step-by-Step Methodology:

    • Preparation: In an oven-dried, round-bottom flask purged with nitrogen, dissolve the N-Boc-protected intermediate (1.0 eq) in anhydrous DCM (0.2 M concentration).

    • Base Addition: Add diethylamine (2.5 eq) dropwise via syringe at room temperature. Validation: The solution may turn slightly pale yellow, indicating the formation of the enolate intermediate.

    • Cyclization: Attach a reflux condenser and heat the reaction mixture to 40 °C. Stir vigorously for 45 minutes. Validation: Monitor via TLC (10% MeOH in DCM, Ninhydrin stain). The starting material spot should completely disappear.

    • Quenching: Cool the reaction to room temperature and quench with a minimal amount of saturated aqueous NH4Cl.

    • Optimized Extraction (Critical Step): Add solid NaCl to the aqueous layer until no more dissolves. Extract the aqueous layer three times with equal volumes of 10% iPrOH in DCM.

    • Drying & Concentration: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude residue via flash column chromatography (gradient elution: 2% to 10% MeOH in DCM with 0.1% Et3N modifier) to yield the pure N-Boc-2,8-diazaspiro[5.5]undecan-1-one.

    Frequently Asked Questions (FAQs)

    Can I use a one-pot Henry/Michael addition sequence to form the spirocycle? Yes. Recent process chemistry advancements have shown that starting from a cyclohexanone derivative, undergoing a nucleophilic addition (Henry reaction), followed by elimination and a conjugate Michael addition, can be conducted in a single pot. This significantly improves throughput and overall yield by bypassing the isolation of unstable intermediates [3].

    Why does my product degrade during column chromatography? Silica gel is slightly acidic, which can cause the basic secondary amines of the spirocycle to streak or irreversibly bind to the column, drastically reducing isolated yield. Always pre-treat your silica gel by flushing the column with 1% Et3N in your starting solvent mixture, and maintain 0.1% Et3N in your mobile phase to ensure sharp bands and high recovery.

    References

    • Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid. Arabian Journal of Chemistry.
    • The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems. The Journal of Organic Chemistry - ACS Publications.
    • Synthesis of 1,4-diazaspiro[5.5]undecan-3-one. US20210179567A1 - Google Patents.
    Optimization

    Technical Support Center: Overcoming Steric Hindrance in 2,8-Diazaspiro[5.5]undecan-1-one Derivatives

    Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,8-diazaspiro[5.5]undecan-1-one derivatives. This guide is designed to provide in-depth troubleshootin...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,8-diazaspiro[5.5]undecan-1-one derivatives. This guide is designed to provide in-depth troubleshooting advice and practical solutions for overcoming the common challenge of steric hindrance encountered during the synthesis and modification of this valuable scaffold. The rigid, three-dimensional nature of the diazaspiro[5.5]undecane core, while offering desirable properties for drug design, can present significant synthetic hurdles.[1][2] This resource combines established chemical principles with field-proven insights to help you navigate these challenges effectively.

    I. Troubleshooting Guide: Common Issues & Solutions

    This section addresses specific experimental problems in a question-and-answer format, providing explanations for the underlying causes and actionable solutions.

    Issue 1: Low or No Yield in N-Alkylation/N-Acylation at the N-8 Position

    Question: I am attempting to introduce a bulky substituent at the N-8 position of my 2,8-diazaspiro[5.5]undecan-1-one derivative, but I am consistently observing low to no product formation. What are the likely causes and how can I improve the reaction efficiency?

    Answer:

    This is a classic case of steric hindrance. The N-8 position is part of a piperidine ring within the spirocyclic system, and its accessibility is restricted by the adjacent quaternary spiro center and the overall conformation of the molecule.

    Primary Causes:

    • Steric Shielding: The bulky nature of the spirocyclic framework can physically block the approach of electrophiles to the N-8 nitrogen.

    • Conformational Rigidity: The chair-like conformations of the piperidine rings can place axial or equatorial hydrogens in positions that further impede access to the nitrogen lone pair.

    • Poor Nucleophilicity of the Amine: In some cases, the electronic environment of the molecule can reduce the nucleophilicity of the N-8 amine, exacerbating the effects of steric hindrance.

    Solutions & Optimization Strategies:

    • Choice of Reagents and Catalysts:

      • For N-Acylation: When acylating sterically hindered amines, standard coupling reagents may be insufficient. Consider using more powerful activating agents. Aroyl chlorides, for instance, are highly reactive acylating agents that can be effective in these situations.[3][4] Organocatalysts like chiral isothioureas have also shown promise in facilitating N-acylation reactions for sterically demanding substrates.[3][4] For hindered alcohols, which can be analogous to hindered amines, 1-methylimidazole (MI) has been demonstrated as an excellent and cost-effective catalyst for acylation, outperforming DMAP in some cases.[5][6]

      • For N-Alkylation: Utilize highly reactive alkylating agents such as triflates or employ forcing conditions (e.g., higher temperatures, microwave irradiation). However, be mindful of potential side reactions.

    • Protecting Group Strategy:

      • A common strategy involves the use of protecting groups to modulate reactivity and steric environment.[7] For instance, if the N-2 position is also reactive, it should be protected with a suitable group like Boc (tert-butyloxycarbonyl) to ensure selective reaction at N-8.[8] The choice of protecting group is critical and should be orthogonal to the reaction conditions for subsequent steps.[7]

    • Solvent and Temperature Optimization:

      • The choice of solvent can significantly influence reaction rates. Polar aprotic solvents like DMF or DMSO can help to solvate the transition state and may improve yields.

      • Systematically screen a range of temperatures. While higher temperatures can overcome activation energy barriers, they can also lead to decomposition. A carefully optimized temperature profile is crucial.

    Experimental Protocol: N-Acylation of a Sterically Hindered 2,8-Diazaspiro[5.5]undecan-1-one using an Aroyl Chloride

    • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the 2,8-diazaspiro[5.5]undecan-1-one derivative (1.0 mmol) and a non-nucleophilic base (e.g., diisopropylethylamine, 1.5 mmol) in anhydrous dichloromethane (DCM, 10 mL).

    • Cooling: Cool the solution to 0 °C in an ice bath.

    • Reagent Addition: Slowly add the aroyl chloride (1.2 mmol) dropwise to the cooled solution.

    • Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purification: Purify the crude product by column chromatography on silica gel.

    Issue 2: Poor Diastereoselectivity in Reactions at a Prochiral Center

    Question: My synthesis involves a reaction at a prochiral center on the 2,8-diazaspiro[5.5]undecan-1-one scaffold, and I am obtaining a nearly 1:1 mixture of diastereomers. How can I improve the stereoselectivity?

    Answer:

    Achieving high diastereoselectivity in reactions involving rigid spirocyclic systems is challenging due to the complex steric environment around the reactive center.

    Primary Causes:

    • Similar Energy Transition States: The energy difference between the two transition states leading to the different diastereomers may be very small, resulting in a lack of selectivity.

    • Flexibility of Substituents: While the core is rigid, flexible substituents on the scaffold can adopt multiple conformations, further complicating the steric environment of the transition state.

    Solutions & Optimization Strategies:

    • Chiral Catalysts and Auxiliaries:

      • The use of chiral catalysts, such as N-heterocyclic carbenes (NHCs) or chiral isothioureas, can create a chiral environment around the substrate, favoring the formation of one diastereomer over the other.[3][9]

      • Employing a chiral auxiliary, such as an Evans oxazolidinone, can direct the stereochemical outcome of a reaction.[10] The auxiliary is later cleaved to yield the desired chiral product.

    • Computational Modeling:

      • In silico modeling, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the transition state geometries and energies.[11] This can help in rationally designing substrates or choosing catalysts to enhance stereoselectivity.

    • Bulky Protecting Groups:

      • Introducing a bulky protecting group at a strategic position can influence the facial selectivity of an incoming reagent by sterically blocking one face of the molecule.

    Workflow for Improving Diastereoselectivity

    G start Low Diastereoselectivity Observed comp_model Computational Modeling (DFT) to Analyze Transition States start->comp_model catalyst Screen Chiral Catalysts (e.g., NHCs, Isothioureas) comp_model->catalyst auxiliary Employ Chiral Auxiliaries (e.g., Evans Oxazolidinone) comp_model->auxiliary protecting_group Introduce Bulky Protecting Group comp_model->protecting_group optimization Optimize Reaction Conditions (Solvent, Temperature) catalyst->optimization auxiliary->optimization protecting_group->optimization analysis Analyze Diastereomeric Ratio (e.g., Chiral HPLC, NMR) optimization->analysis finish Achieve High Diastereoselectivity analysis->finish

    Caption: A systematic workflow for enhancing diastereoselectivity.

    II. Frequently Asked Questions (FAQs)

    Q1: What is the fundamental reason for the steric hindrance in 2,8-diazaspiro[5.5]undecan-1-one derivatives?

    A1: The primary reason is the presence of a quaternary spirocyclic carbon atom. This carbon joins the two piperidine rings, creating a rigid, three-dimensional structure that restricts the conformational flexibility and accessibility of adjacent atoms, particularly the nitrogen atoms.[12]

    Q2: How do substituents on the aromatic rings of derivatives influence steric hindrance?

    A2: Substituents on any aromatic moieties attached to the diazaspiro core can have a significant impact. Bulky ortho-substituents can create a "buttressing effect," further increasing the steric congestion around the reactive centers.[11] Conversely, the electronic effects of these substituents can also influence reactivity, either by activating or deactivating the ring system.[13][14]

    Q3: Are there any general strategies to consider when planning a synthetic route involving this scaffold to minimize steric hindrance issues?

    A3: Yes, a proactive approach is often best. Consider the following:

    • Late-Stage Functionalization: If possible, introduce bulky groups late in the synthetic sequence to avoid carrying them through multiple steps where they could impede other reactions.[15]

    • Ring-Opening/Ring-Closing Strategies: In some cases, it may be advantageous to synthesize a more flexible, open-chain precursor and then perform a ring-closing metathesis or other cyclization reaction as a final step to form the spirocycle.

    • Leverage Pre-existing Stereocenters: If your starting material has existing stereocenters, they can be used to direct the stereochemical outcome of subsequent reactions.

    Q4: Can high-pressure conditions be used to overcome steric hindrance in these reactions?

    A4: High-pressure chemistry can be a powerful tool for overcoming steric hindrance.[16] By applying high pressure, the activation volume of the reaction can be reduced, which can favor the formation of the more compact transition state, thereby increasing the reaction rate and potentially the yield. This technique is particularly useful for reactions like Diels-Alder cycloadditions but can be applied to other sterically demanding transformations.

    III. Data Summary & Comparative Analysis

    The following table provides a conceptual comparison of different catalytic systems for overcoming steric hindrance in acylation reactions, based on literature precedents for similar sterically hindered systems.

    Catalyst SystemRelative Reactivity with Hindered SubstratesKey AdvantagesPotential Drawbacks
    DMAP ModerateWell-established, commercially available.Can be toxic; may be ineffective for severely hindered substrates.[5]
    1-Methylimidazole (MI) HighLess toxic and cheaper than DMAP; highly effective for hindered alcohols.[5][6]May require an auxiliary base for optimal performance.[6]
    Chiral Isothiourea HighCan provide high enantioselectivity for asymmetric acylations.[3][4]Catalyst synthesis may be required; may be substrate-specific.
    N-Heterocyclic Carbenes (NHCs) HighRobust catalysts for a variety of acylation reactions.[9]Can be sensitive to air and moisture; may require specific precatalysts.[9]

    IV. Concluding Remarks

    The 2,8-diazaspiro[5.5]undecan-1-one scaffold presents both exciting opportunities and significant challenges in medicinal chemistry and drug development.[17][18] Overcoming the inherent steric hindrance of this system requires a thoughtful and multi-faceted approach, combining careful selection of reagents and catalysts, strategic use of protecting groups, and optimization of reaction conditions. By understanding the underlying principles of steric and electronic effects, researchers can successfully navigate the synthetic complexities of this promising class of molecules.

    V. References

    • Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Chemical Research in Chinese Universities. Available at:

    • Computer-Aided Design and Biological Evaluation of Diazaspirocyclic D4R Antagonists. ACS Publications. Available at:

    • Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles. ACS Catalysis. Available at:

    • Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N. ScienceDirect. Available at:

    • Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole | Request PDF. ResearchGate. Available at:

    • Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles: Choice of Acylation Reagents and Mechanistic Insights. ACS Catalysis. Available at:

    • Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. PMC. Available at:

    • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. Available at:

    • The Effect of Substituents on Reactivity. St. Peter's Institute of Pharmaceutical Sciences. Available at:

    • Protecting Group Strategies in Carbohydrate Chemistry. Wiley-VCH. Available at:

    • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. ACS Publications. Available at:

    • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. PubMed. Available at:

    • Selected Synthetic Strategies to Spirocyclics. Semantic Scholar. Available at:

    • How to overcome Steric Hindrance?. ResearchGate. Available at:

    • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC. Available at:

    • Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives | Request PDF. ResearchGate. Available at:

    • Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones | Request PDF. ResearchGate. Available at:

    • Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. The Journal of Organic Chemistry. Available at:

    • A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. MDPI. Available at:

    • Approach to Heterospirocycles for Medicinal Chemistry. PMC. Available at:

    • Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones | Semantic Scholar. Semantic Scholar. Available at:

    • Comparative Bioactivity of 1,9-Diazaspiro[5.5]undecanes: A Guide for Drug Development Professionals. BenchChem. Available at:

    • Challenges and Opportunities in Drug Development. European Society of Medicine. Available at:

    • Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution. Chemistry LibreTexts. Available at:

    • Strategies for the Syntheses of Complex Molecules. eScholarship. Available at:

    • Overcoming steric hindrance in substituted diene reactions. BenchChem. Available at:

    • Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones. ResearchGate. Available at:

    • A Convenient Synthesis of 1‐Oxaspiro(5.5)undecane Derivatives. ChemInform. Available at:

    • Challenges and opportunities for non-antibody scaffold drugs. ResearchGate. Available at:

    • The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry. Available at:

    Sources

    Troubleshooting

    troubleshooting solubility issues of 2,8-diazaspiro[5.5]undecan-1-one in aqueous media

    A Guide to Troubleshooting Aqueous Solubility for Researchers, Scientists, and Drug Development Professionals Understanding the Molecule: Physicochemical Properties 2,8-diazaspiro[5.5]undecan-1-one is a spirocyclic diami...

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    Author: BenchChem Technical Support Team. Date: April 2026

    A Guide to Troubleshooting Aqueous Solubility for Researchers, Scientists, and Drug Development Professionals

    Understanding the Molecule: Physicochemical Properties

    2,8-diazaspiro[5.5]undecan-1-one is a spirocyclic diamine, a structural class with significant interest in medicinal chemistry.[1][2] The presence of two secondary amine functional groups makes it a basic compound. This is the most critical factor influencing its aqueous solubility. The compound is often supplied as a hydrochloride (HCl) salt, which is a common strategy to improve the aqueous solubility and handling of basic compounds.[3]

    PropertyEstimated Value/InformationSignificance for Aqueous Solubility
    Molecular Formula C₉H₁₆N₂OIndicates a relatively small molecule.
    Molecular Weight 168.24 g/mol (free base)
    Chemical Structure Contains two secondary amine groups and a lactam.The amine groups are basic and can be protonated.
    Predicted pKa Not experimentally determined in readily available literature. Estimated to be in the range of 8-10 for the more basic amine, typical for secondary amines.[4][5]The pKa is the pH at which 50% of the compound is in its ionized (protonated) form. Solubility is highest when the compound is in its ionized form.
    Predicted XlogP -0.1 (for the free base)This value suggests that the free base is not excessively lipophilic and should have some inherent aqueous solubility.
    Commonly Available Form Hydrochloride salt (C₉H₁₇ClN₂O)[3]The salt form is generally more water-soluble than the free base.

    FAQs: Quick Answers to Common Questions

    Q1: Why is my 2,8-diazaspiro[5.5]undecan-1-one not dissolving in neutral water or PBS (pH 7.4)?

    As a basic compound, 2,8-diazaspiro[5.5]undecan-1-one is significantly more soluble in acidic conditions where its amine groups are protonated.[6] At neutral or basic pH, the compound exists predominantly in its less soluble, un-ionized (free base) form.

    Q2: I have the hydrochloride salt. Shouldn't it be water-soluble?

    While the hydrochloride salt is more soluble than the free base, dissolving it in a neutral or basic buffer can cause it to convert back to the less soluble free base, leading to precipitation. The final pH of the solution is the determining factor for solubility.

    Q3: Can I heat the solution to get my compound to dissolve?

    Gentle warming can increase the rate of dissolution, but it may not solve the underlying problem of low solubility at a given pH. Also, be cautious as excessive heat can lead to degradation of the compound.

    Q4: Is it better to use the free base or the hydrochloride salt?

    For aqueous solutions, starting with the hydrochloride salt is generally recommended as it will dissolve more readily in water to form a slightly acidic solution. If you only have the free base, you will need to add acid to protonate it and achieve dissolution.

    Troubleshooting Guide: A Step-by-Step Approach to Solubilization

    If you are encountering solubility issues, this guide will walk you through a logical progression of steps to achieve a clear, stable solution.

    Step 1: pH Adjustment - The Primary Tool for Solubilizing Basic Compounds

    The solubility of 2,8-diazaspiro[5.5]undecan-1-one is governed by the pH of the solution, a principle explained by the Henderson-Hasselbalch equation.[7][8][9]

    The Science Behind It: For a basic compound (B), the equilibrium in an aqueous solution is:

    B + H₂O ⇌ BH⁺ + OH⁻

    Adding an acid (H⁺) shifts this equilibrium to the right, favoring the formation of the protonated, charged species (BH⁺), which is significantly more soluble in water. The Henderson-Hasselbalch equation for a base is:

    pH = pKa + log ([B] / [BH⁺])

    Where:

    • pH is the pH of the solution.

    • pKa is the acid dissociation constant of the conjugate acid (BH⁺).

    • [B] is the concentration of the un-ionized free base.

    • [BH⁺] is the concentration of the ionized, protonated form.

    To maximize solubility, the goal is to have a high proportion of the compound in the [BH⁺] form. This is achieved by lowering the pH of the solution to well below the pKa of the compound. A good rule of thumb is to adjust the pH to at least 2 units below the pKa.

    Experimental Protocol for pH Adjustment:

    • Start with the Hydrochloride Salt: If you have the hydrochloride salt of 2,8-diazaspiro[5.5]undecan-1-one, begin by attempting to dissolve it in deionized water. This will create a slightly acidic solution.

    • Use an Acidic Buffer: If you need to work in a buffered system, choose a buffer with a pH in the acidic range (e.g., citrate buffer at pH 3-5, or a simple HCl solution).

    • Titrate with Acid (for the free base): If you are starting with the free base, suspend it in water and add a dilute solution of a strong acid (e.g., 0.1 M HCl) dropwise while stirring until the compound dissolves. Monitor the pH of the final solution.

    Diagram: pH-Dependent Solubility of a Basic Compound

    G cluster_pH pH Scale cluster_solubility Solubility of 2,8-diazaspiro[5.5]undecan-1-one High_pH High pH (e.g., > 9) Low_Solubility Low Solubility (Predominantly Free Base B) High_pH->Low_Solubility Favors Neutral_pH Neutral pH (e.g., 7.4) Moderate_Solubility Moderate Solubility (Mixture of B and BH⁺) Neutral_pH->Moderate_Solubility Leads to Low_pH Low pH (e.g., < 6) High_Solubility High Solubility (Predominantly Protonated BH⁺) Low_pH->High_Solubility Favors G Start Start with solid compound Stock Dissolve in 100% Co-solvent (e.g., DMSO) to make a concentrated stock Start->Stock Dilute Add stock solution dropwise to aqueous buffer with vortexing Stock->Dilute Final Achieve desired final concentration in a low percentage of co-solvent Dilute->Final

    Caption: Workflow for using a co-solvent to prepare an aqueous solution.

    Step 3: Determining the Kinetic Solubility in Your System

    For many research applications, determining the kinetic solubility is a practical approach to finding the maximum usable concentration of your compound under your specific experimental conditions. [10][11][12] The Science Behind It: Kinetic solubility is the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration stock (usually in DMSO) into an aqueous buffer. It is a measure of how well a compound stays in solution under non-equilibrium conditions and is highly relevant for many in vitro assays.

    Experimental Protocol for a Simplified Kinetic Solubility Assay:

    • Prepare a High-Concentration Stock: Dissolve 2,8-diazaspiro[5.5]undecan-1-one in 100% DMSO to a concentration of 10 mM.

    • Prepare Serial Dilutions: In a 96-well plate, perform a serial dilution of your stock solution in your chosen aqueous buffer (e.g., PBS pH 7.4). Aim for a final DMSO concentration that is consistent across all wells and compatible with your assay (e.g., 1%).

    • Incubate: Incubate the plate at room temperature for 1-2 hours.

    • Visual Inspection: Visually inspect the wells for any signs of precipitation. The highest concentration that remains clear is your approximate kinetic solubility.

    • (Optional) Quantitative Analysis: For a more accurate determination, the supernatant from each well can be carefully transferred to a new plate and the concentration measured using a suitable analytical method such as HPLC-UV or LC-MS.

    Concluding Remarks

    Troubleshooting the solubility of 2,8-diazaspiro[5.5]undecan-1-one in aqueous media is a systematic process that relies on understanding its basic nature. By carefully controlling the pH and, when necessary, employing co-solvents, researchers can successfully prepare solutions suitable for a wide range of experimental applications. We recommend starting with pH adjustment as the primary method, and using co-solvents as a secondary or complementary approach. For specific and sensitive applications, we encourage you to perform a simple kinetic solubility test to determine the optimal working concentrations in your experimental system.

    References

    • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

    • Study.com. (n.d.). Henderson-Hasselbalch Equation | Overview, Importance & Examples. Retrieved from [Link]

    • Wikipedia. (2023, November 29). Henderson–Hasselbalch equation. Retrieved from [Link]

    • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

    • BYJU'S. (n.d.). Henderson-Hasselbalch equation. Retrieved from [Link]

    • Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from [Link]

    • Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Retrieved from [Link]

    • Reddit. (2022, August 2). ISO: Your Favorite Kinetic Solubility Protocol? Retrieved from [Link]

    • ResearchGate. (2004, June 6). Solubility of Buffers in Aqueous–Organic Effluents for Reversed-Phase Liquid Chromatography. Retrieved from [Link]

    • Oregon State University. (n.d.). The Henderson–Hasselbalch Equation: Its History and Limitations. Retrieved from [Link]

    • Chad's Prep. (n.d.). 17.6 pH Effects on Solubility. Retrieved from [Link]

    • Journal of Pharmaceutical Sciences. (n.d.). Formulating Buffered Dissolution Media for Sparingly Soluble Weak Acid and Weak Base Drug Compounds Based on Microenvironmental. Retrieved from [Link]

    • MDPI. (2024, December 13). Amine-Based Solvents and Additives to Improve the CO 2 Capture Processes: A Review. Retrieved from [Link]

    • ACS Publications. (2022, October 19). Impact of Solvent on the Thermal Stability of Amines. Retrieved from [Link]

    • Chemistry LibreTexts. (2023, July 12). 18.7: Solubility and pH. Retrieved from [Link]

    • ResearchGate. (n.d.). Systematic study of the effect of the co-solvent on the performance of amine-based solvents for CO2 capture. Retrieved from [Link]

    • Separation and Purification Technology. (2022, February 1). Systematic study of the effect of the co-solvent on the performance of amine-based solvents for CO>2> capture. Retrieved from [Link]

    • NextSDS. (n.d.). 2,8-diazaspiro[5.5]undecan-1-one hydrochloride — Chemical Substance Information. Retrieved from [Link]

    • NIH. (2024, May 2). Solubility vs Dissolution in Physiological Bicarbonate Buffer. Retrieved from [Link]

    • Google Patents. (n.d.). US4240923A - Process and amine-solvent absorbent for removing acidic gases from gaseous mixtures.
    • PubChemLite. (n.d.). 2,8-diazaspiro[5.5]undecan-1-one hydrochloride (C9H16N2O). Retrieved from [Link]

    • ACS Publications. (2021, August 25). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Retrieved from [Link]

    • Arabian Journal of Chemistry. (n.d.). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N. Retrieved from [Link]

    • NIH. (n.d.). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Retrieved from [Link]

    • PubChem. (n.d.). 8-Sulfanyl-1-oxa-4,8-diazaspiro[5.5]undecane. Retrieved from [Link]

    • PubChem. (n.d.). CID 168318420 | C20H38N2. Retrieved from [Link]

    • Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Retrieved from [Link]

    • Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi. Retrieved from [Link]

    • pKa Data Compiled by R. Williams page-1 pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8. (n.d.). Retrieved from [Link]

    Sources

    Optimization

    Technical Support Center: Optimizing Chiral Separation of 2,8-Diazaspiro[5.5]undecan-1-one Enantiomers

    Welcome to the technical support center for the chiral separation of 2,8-diazaspiro[5.5]undecan-1-one enantiomers. This resource is designed for researchers, scientists, and professionals in drug development who are navi...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center for the chiral separation of 2,8-diazaspiro[5.5]undecan-1-one enantiomers. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of resolving this specific class of spirocyclic lactams. The unique structural rigidity and the presence of two basic nitrogen atoms in the 2,8-diazaspiro[5.5]undecan-1-one core present distinct challenges for achieving optimal enantioseparation.

    This guide provides in-depth, question-and-answer-based troubleshooting and frequently asked questions (FAQs) to directly address the issues you may encounter during your experiments. The methodologies and explanations provided are grounded in established chromatographic principles and field-proven insights to ensure scientific integrity and practical applicability.

    Frequently Asked Questions (FAQs)

    Q1: What are the primary challenges in the chiral separation of 2,8-diazaspiro[5.5]undecan-1-one enantiomers?

    A1: The primary challenges stem from the molecule's structural characteristics:

    • Spirocyclic Rigidity: The spiro center creates a rigid, three-dimensional structure that requires a chiral stationary phase (CSP) with highly specific steric and interactive properties for effective recognition.

    • Basic Nitrogen Atoms: The presence of two nitrogen atoms can lead to strong interactions with residual silanols on silica-based CSPs, resulting in poor peak shape (tailing) and potential retention issues.[1][2]

    • Polarity: The lactam functionality and the secondary amines impart a degree of polarity that needs to be carefully managed with the mobile phase composition to achieve a balance between retention and elution.

    Q2: Which chromatographic techniques are most suitable for this separation?

    A2: Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for chiral separations.

    • HPLC (Normal Phase): Often a good starting point, utilizing non-polar solvents like hexane or heptane with polar alcohol modifiers. Polysaccharide-based CSPs are widely used in this mode.[3][4]

    • SFC: An increasingly popular alternative due to its advantages of high speed, reduced solvent consumption, and lower backpressure.[5] SFC is particularly well-suited for separating polar compounds that may be challenging to analyze by normal-phase HPLC.[6]

    Q3: What type of chiral stationary phase (CSP) should I start with?

    A3: For spirocyclic compounds and nitrogen-containing heterocycles, polysaccharide-based CSPs are the most versatile and widely successful.[3][5][7] It is recommended to start with a screening of the following:

    • Amylose-based CSPs: Such as those with tris(3,5-dimethylphenylcarbamate) derivatives.

    • Cellulose-based CSPs: Including tris(3,5-dimethylphenylcarbamate) and other derivatives.

    Both coated and immobilized versions of these phases are available. Immobilized phases offer greater solvent compatibility, allowing for a broader range of mobile phases to be explored during method development.[3]

    Troubleshooting Guide

    This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions.

    Issue 1: Poor or No Resolution of Enantiomers

    Q: I am not seeing any separation between my enantiomeric peaks. What should I try first?

    A: A lack of resolution indicates that the chosen CSP and mobile phase combination is not providing sufficient enantioselectivity.

    Potential Causes & Solutions:

    • Inappropriate CSP: The current stationary phase may not have the correct chiral recognition mechanism for your analyte.

      • Solution: Screen a variety of CSPs with different selectors (e.g., switch from an amylose-based to a cellulose-based column, or vice versa).[8]

    • Incorrect Mobile Phase Composition: The mobile phase composition is critical for modulating retention and selectivity.

      • Solution (HPLC):

        • Change the Alcohol Modifier: The choice of alcohol can significantly impact selectivity. If you are using isopropanol, try ethanol or n-propanol.

        • Vary the Modifier Percentage: Systematically vary the concentration of the alcohol modifier (e.g., in 5% increments) to find the optimal balance.

      • Solution (SFC):

        • Screen Different Modifiers: Methanol is a common starting point, but ethanol and 2-propanol can often provide better selectivity.[1]

        • Adjust Modifier Percentage: Similar to HPLC, systematically vary the modifier concentration.

    • Temperature Effects: Temperature can influence the thermodynamics of the chiral recognition process.

      • Solution: Explore a range of column temperatures (e.g., from 10°C to 40°C). Lower temperatures often lead to better chiral selectivity, but can increase analysis time.[2]

    Issue 2: Poor Peak Shape (Tailing or Fronting)

    Q: My peaks are showing significant tailing. How can I improve the peak shape?

    A: Peak tailing for a basic compound like 2,8-diazaspiro[5.5]undecan-1-one is often due to secondary interactions with the stationary phase or issues with the sample solvent.

    Potential Causes & Solutions:

    • Secondary Interactions with Silanols: The basic nitrogen atoms can interact strongly with acidic silanol groups on the silica surface of the CSP.

      • Solution: Add a basic additive to the mobile phase to compete for these active sites. For normal phase HPLC and SFC, small amounts (0.1-0.2%) of diethylamine (DEA) or other suitable amines are commonly used.[1][9]

    • Sample Solvent Mismatch: Injecting the sample in a solvent that is significantly stronger than the mobile phase can cause peak distortion.[10][11]

      • Solution: Dissolve the sample in the initial mobile phase or a solvent that is weaker than the mobile phase. For normal phase HPLC, this might be the hexane/heptane component with a minimal amount of the alcohol modifier required for solubility.

    • Column Overload: Injecting too much sample can saturate the stationary phase.

      • Solution: Reduce the injection volume or the concentration of the sample.

    Issue 3: Peak Splitting

    Q: I am observing split peaks for one or both of my enantiomers. What could be the cause?

    A: Peak splitting can be a complex issue arising from chromatographic, chemical, or instrumental problems.

    Potential Causes & Solutions:

    • Strong Injection Solvent: As with peak tailing, a sample solvent that is much stronger than the mobile phase can cause the sample band to distort as it enters the column.[10][11]

      • Solution: Ensure the sample solvent is compatible with and ideally weaker than the mobile phase.

    • Column Contamination or Damage: A partially blocked frit or a void at the head of the column can disrupt the flow path and cause peak splitting.[11][12]

      • Solution:

        • First, try flushing the column with a strong, compatible solvent (for immobilized phases, this could include solvents like dichloromethane or ethyl acetate).[13]

        • If flushing doesn't work, try back-flushing the column (reversing the direction of flow).

        • If the problem persists, the column may need to be replaced.

    • On-Column Racemization: In some cases, the analyte may be interconverting between enantiomers on the column, which can manifest as a plateau between two peaks.[2]

      • Solution: Varying the temperature can help diagnose this. If racemization is occurring, lowering the temperature may slow down the interconversion and improve the separation.

    Experimental Protocols & Data

    Protocol 1: Systematic Chiral Method Development Workflow

    This protocol outlines a systematic approach to developing a chiral separation method for 2,8-diazaspiro[5.5]undecan-1-one.

    1. Initial Column and Mobile Phase Screening (HPLC/SFC):

    • Columns: Screen a minimum of two polysaccharide-based CSPs (e.g., one amylose-based and one cellulose-based).
    • Mobile Phases (HPLC):
    • Heptane/Isopropanol (80/20 v/v) + 0.1% DEA
    • Heptane/Ethanol (85/15 v/v) + 0.1% DEA
    • Mobile Phases (SFC):
    • CO2/Methanol (80/20 v/v) + 0.2% DEA
    • CO2/Ethanol (85/15 v/v) + 0.2% DEA
    • Flow Rate: 1.0 mL/min for analytical columns (e.g., 4.6 mm ID).
    • Temperature: 25°C.
    • Detection: UV (select a wavelength with good absorbance for the analyte).

    2. Optimization of the Best Condition:

    • Once a promising separation is identified, systematically vary the percentage of the alcohol/modifier to fine-tune retention and resolution.
    • Optimize the concentration of the basic additive (e.g., 0.05% to 0.3%) to achieve the best peak shape.
    • Investigate the effect of temperature on the separation.

    3. Method Validation (Abbreviated):

    • Confirm the reproducibility of the separation by performing multiple injections.
    • Assess the linearity of the detector response over a relevant concentration range.
    Data Presentation: Example Screening Results

    The following table illustrates a hypothetical outcome of an initial screening to guide your expectations.

    CSP TypeMobile PhaseResolution (Rs)Observations
    Amylose-basedHeptane/IPA (80/20) + 0.1% DEA1.2Partial separation, some tailing.
    Amylose-basedHeptane/EtOH (85/15) + 0.1% DEA1.8Good separation, improved peak shape.
    Cellulose-basedHeptane/IPA (80/20) + 0.1% DEA0.8Poor resolution.
    Cellulose-basedHeptane/EtOH (85/15) + 0.1% DEA1.4Partial separation.

    IPA: Isopropanol, EtOH: Ethanol, DEA: Diethylamine

    Based on this hypothetical data, the Amylose-based CSP with a Heptane/Ethanol mobile phase would be selected for further optimization.

    Visualizations

    Diagram 1: Chiral Separation Method Development Workflow

    MethodDevelopment Start Start: Racemic Mixture of 2,8-diazaspiro[5.5]undecan-1-one Screening Phase 1: Screening - CSPs (Amylose, Cellulose) - Mobile Phases (HPLC/SFC) Start->Screening Evaluation Evaluate Resolution (Rs) & Peak Shape Screening->Evaluation CheckRs Rs > 1.5? Evaluation->CheckRs Optimization Phase 2: Optimization - Modifier % - Additive % - Temperature CheckRs->Optimization Yes Stop Re-screen with different CSPs or techniques CheckRs->Stop No FinalMethod Final Validated Method Optimization->FinalMethod

    Caption: A systematic workflow for developing a chiral separation method.

    Diagram 2: Troubleshooting Logic for Poor Peak Shape

    Troubleshooting Problem {Problem|Poor Peak Shape (Tailing)} Cause1 Cause 1 Secondary Interactions Solution Add Basic Additive (e.g., 0.1% DEA) Problem->Cause1 Cause2 Cause 2 Solvent Mismatch Solution Dissolve sample in a weaker solvent Problem->Cause2 Cause3 Cause 3 Column Overload Solution Reduce injection volume/concentration Problem->Cause3 Result Improved Peak Shape Cause1->Result Cause2->Result Cause3->Result

    Sources

    Troubleshooting

    minimizing side reactions during 2,8-diazaspiro[5.5]undecan-1-one amidation

    Welcome to the Chemoselective Amidation Troubleshooting Hub. Target Audience: Researchers, Process Chemists, and Drug Development Professionals.

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Chemoselective Amidation Troubleshooting Hub. Target Audience: Researchers, Process Chemists, and Drug Development Professionals.

    As a Senior Application Scientist, I frequently consult on the derivatization of complex spirocyclic scaffolds. The molecule 2,8-diazaspiro[5.5]undecan-1-one () is a highly valuable building block in modern drug discovery, particularly in the synthesis of central nervous system targets and enzyme inhibitors ().

    This molecule contains two distinct nitrogen centers: a highly nucleophilic secondary amine (N8) and a poorly nucleophilic lactam nitrogen (N2). The primary synthetic challenge is achieving complete amidation at N8 while strictly suppressing over-acylation (imide formation) at N2 and preventing lactam ring-opening. This guide provides causality-driven troubleshooting, quantitative profiling, and self-validating protocols to ensure absolute chemoselectivity.

    Diagnostic Decision Tree

    Before adjusting your reaction parameters, use the following diagnostic workflow to identify the root cause of your amidation failures.

    AmidationTroubleshooting Start Analyze Crude Reaction (LC-MS / NMR) CheckN2 Is N2-Acylation (Imide) > 5%? Start->CheckN2 CheckConv Is N8 Conversion < 90%? CheckN2->CheckConv No ActionN2 Reduce Base Strength Switch to T3P/DIPEA CheckN2->ActionN2 Yes ActionConv Check Sterics Increase Temp to 40°C CheckConv->ActionConv Yes Success Optimal Chemoselective Amidation Achieved CheckConv->Success No ActionN2->Start Re-evaluate ActionConv->Start Re-evaluate

    Diagnostic workflow for troubleshooting chemoselective amidation side reactions.

    Quantitative Reagent Profiling

    Selecting the correct coupling reagent and base is the most critical factor in minimizing side reactions. The data below summarizes the chemoselectivity profile of various conditions based on established transamidation and coupling principles (; ).

    Coupling ReagentBaseTempN8 Amidation (%)N2 Over-acylation (%)Lactam Hydrolysis (%)
    Acid Chloride TEA25°C>95%15 - 25%< 1%
    HATU DIPEA25°C>95%5 - 10%< 1%
    EDC/HOBt DIPEA25°C80 - 85%< 2%< 1%
    T3P (50% in EtOAc) DIPEA25°C>95%< 1% < 1%
    Acid Chloride 1M NaOH25°C>90%< 5%10 - 20%

    Troubleshooting Guide (Q&A)

    Issue 1: Over-acylation at the N2 Lactam Position

    • Symptom: LC-MS analysis of the crude mixture shows a +[M+Acyl] mass peak corresponding to double acylation.

    • Causality: The N2 nitrogen is part of a lactam. While its lone pair is delocalized into the C1 carbonyl (making it far less nucleophilic than the sp³-hybridized N8), it can still undergo N-acylation under forcing conditions. This typically occurs when using highly reactive electrophiles (like acid chlorides) combined with strong bases or hyper-nucleophilic catalysts (like DMAP). The result is an unstable imide byproduct that complicates downstream purification.

    • Solution: Shift the kinetic balance by using milder peptide coupling reagents. T3P (Propylphosphonic anhydride) is highly recommended because it generates an active ester that is reactive enough for secondary amines but completely unreactive toward lactams. Replace Triethylamine (TEA) with the more sterically hindered N,N-Diisopropylethylamine (DIPEA) to prevent base-catalyzed lactam activation.

    Issue 2: Stalled Reaction at N8 (Incomplete Conversion)

    • Symptom: The amidation at N8 stalls at 50-60% conversion despite the presence of excess reagents.

    • Causality: The spiro[5.5]undecane system introduces significant steric bulk around the piperidine ring. When coupling a sterically hindered carboxylic acid, the transition state for the nucleophilic attack by N8 is highly crowded. This steric clash slows down the amidation rate, allowing competitive pathways—such as the hydrolysis of the active ester by trace moisture—to dominate the reaction.

    • Solution: Do not simply add more coupling reagent, as this increases the risk of N2 acylation. Instead, ensure strictly anhydrous conditions to prevent active ester hydrolysis. If using EDC/HOBt, switch to T3P, which forms highly reactive intermediates specifically suited for hindered secondary amines. Increase the reaction temperature slightly to 40°C to overcome the activation energy barrier associated with steric hindrance.

    Issue 3: Lactam Ring Opening During Workup

    • Symptom: Appearance of a highly polar byproduct with a mass corresponding to +18 Da (addition of water) relative to the expected product.

    • Causality: The spirocyclic lactam is susceptible to hydrolysis. Strongly basic (e.g., 1M NaOH) or strongly acidic (e.g., 1M HCl) aqueous workups, especially if the neutralization is exothermic, can catalyze the ring-opening of the N2-C1 lactam bond, yielding an unwanted amino acid byproduct.

    • Solution: Maintain a strictly buffered pH (5–9) during aqueous workup. Quench the reaction with saturated aqueous NaHCO₃ or a mild phosphate buffer rather than harsh acids or bases.

    Self-Validating Experimental Protocol

    To guarantee reproducibility, use this self-validating T3P protocol. It incorporates in-process controls (IPCs) to ensure each mechanistic step is verified before proceeding, eliminating guesswork.

    Optimized Chemoselective Amidation using T3P

    • Step 1: Carboxylic Acid Activation

      • Charge an oven-dried flask with the carboxylic acid (1.1 eq) and anhydrous Ethyl Acetate (0.2 M).

      • Add DIPEA (3.0 eq) and stir for 5 minutes under nitrogen.

      • Add T3P (50% wt in EtOAc, 1.5 eq) dropwise at 0°C.

      • Self-Validation Check 1: After 30 minutes at room temperature, quench a 5 µL aliquot in 1 mL of methanol. Analyze by LC-MS. You must observe the methyl ester of your acid (>95% conversion). Causality: This confirms the active ester has formed successfully, isolating activation failures from coupling failures.

    • Step 2: Nucleophilic Coupling

      • Add 2,8-diazaspiro[5.5]undecan-1-one hydrochloride (1.0 eq) in one portion.

      • Stir the reaction mixture at 25°C for 4 hours.

      • Self-Validation Check 2: Analyze a crude aliquot by LC-MS. The N8 product should be >95%, with N2-imide <1%. If conversion is <90%, heat the mixture to 40°C for an additional 2 hours.

    • Step 3: Mild Quench and Workup

      • Quench the reaction by adding an equal volume of saturated aqueous NaHCO₃. Causality: This neutralizes DIPEA salts and water-soluble T3P byproducts without risking base-catalyzed hydrolysis of the spiro-lactam.

      • Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    Frequently Asked Questions (FAQs)

    Q: Can I use DMAP to accelerate the N8 coupling if my carboxylic acid is highly sterically hindered? A: As a Senior Application Scientist, I strongly advise against this. DMAP acts as a hyper-nucleophilic acyl transfer catalyst. While it will accelerate N8 coupling, it drastically lowers the activation barrier for lactam (N2) acylation, leading to significant imide formation. Stick to heating the reaction slightly (40°C) with T3P instead.

    Q: Why is my 2,8-diazaspiro[5.5]undecan-1-one starting material insoluble in DCM? A: The starting material is typically supplied as a hydrochloride salt. The HCl salt has poor solubility in non-polar organic solvents. Causality: Amidation requires the free base. Ensure you are using at least 3.0 equivalents of DIPEA (1 eq to neutralize the HCl salt, 1 eq to neutralize the acidic byproduct generated during coupling, and 1 eq excess to drive the reaction kinetics).

    Q: Is it possible to selectively acylate N2 over N8? A: Yes, but it requires a protection-deprotection strategy. You must first temporarily protect the highly nucleophilic N8 position (e.g., with a Boc group), then deprotonate N2 with a strong base (like LiHMDS) followed by the addition of your electrophile, and finally deprotect N8. Direct chemoselective acylation of N2 in the presence of a free N8 secondary amine is kinetically impossible due to the vast difference in nucleophilicity.

    References

    • National Center for Biotechnology Information. "PubChem Compound Summary for CID 45074354, 2,8-Diazaspiro[5.5]undecan-1-one." PubChem, [Link]

    • Keith, J. M., et al. "Heteroarylureas with spirocyclic diamine cores as inhibitors of fatty acid amide hydrolase." Bioorganic & Medicinal Chemistry Letters, vol. 24, no. 4, 2014, pp. 1087-1091. [Link]

    • Li, G., et al. "Highly Chemoselective, Transition-Metal-Free Transamidation of Unactivated Amides and Direct Amidation of Alkyl Esters by N–C/O–C Cleavage." Journal of the American Chemical Society, vol. 141, no. 28, 2019, pp. 11161-11172. [Link]

    • Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, vol. 20, no. 2, 2016, pp. 140-177. [Link]

    Optimization

    Technical Support Center: Purification of 2,8-Diazaspiro[5.5]undecan-1-one Intermediates

    Welcome to the Advanced Chromatography and Purification Support Center. As application scientists, we frequently encounter challenges when isolating highly polar, nitrogen-rich spirocyclic scaffolds.

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Advanced Chromatography and Purification Support Center. As application scientists, we frequently encounter challenges when isolating highly polar, nitrogen-rich spirocyclic scaffolds. The intermediate 2,8-diazaspiro[5.5]undecan-1-one (and its derivatives) is a highly valuable building block in medicinal chemistry, frequently utilized in the synthesis of CXCR4 antagonists and PD-L1 inhibitors[1].

    However, its structural features—a highly basic secondary amine coupled with a hydrophilic lactam core and the absence of a conjugated π -system—make its purification notoriously difficult. This guide provides field-proven, mechanistically grounded solutions to ensure high recovery and purity of this critical intermediate.

    Part 1: Diagnostic Troubleshooting & FAQs

    Q1: My free base streaks severely on normal-phase silica gel, resulting in low recovery and co-elution with impurities. How can I resolve this?

    Causality: The secondary amine in the piperidine ring of 2,8-diazaspiro[5.5]undecan-1-one has a high pK a​ ( 10.5). On standard normal-phase silica, this basic nitrogen acts as a strong hydrogen-bond acceptor and undergoes irreversible ionic interactions with acidic silanol groups (Si-OH) on the stationary phase. Solution: You must suppress the ionization of the silanol groups or shield the basic amine.

    • Method A (Mobile Phase Modifier): Add 1–5% Triethylamine (TEA) or 1% concentrated aqueous NH4​OH to your eluent (e.g., DCM/MeOH/NH4​OH 90:9:1).

    • Method B (Stationary Phase Change): Switch to amine-functionalized silica ( NH2​ -silica) or basic alumina, which inherently prevents these secondary interactions.

    Q2: I lose a significant amount of the intermediate during the aqueous workup. What is the mechanism of this loss and how do I prevent it?

    Causality: The combination of a secondary amine and a lactam moiety makes the low-molecular-weight free base (MW 168.24) highly water-soluble. During standard liquid-liquid extraction (e.g., DCM/H2​O ), the partition coefficient ( LogP ) heavily favors the aqueous layer, especially if the pH is below 11. Solution: Abandon standard aqueous workups. Instead, evaporate the reaction mixture to dryness and utilize an SCX (Strong Cation Exchange) catch-and-release strategy[2]. If an aqueous wash is unavoidable, saturate the aqueous layer with NaCl (salting out) and extract with a highly polar organic solvent mixture like CHCl3​/Isopropanol (3:1).

    Q3: I cannot detect the compound during flash chromatography. How should I monitor the purification?

    Causality: 2,8-diazaspiro[5.5]undecan-1-one lacks an aromatic ring or extended conjugated π -system, meaning it does not absorb UV light at standard monitoring wavelengths (210–254 nm). Solution: Rely on universal detection methods. Use an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). Alternatively, if you are performing prep-LC, use Mass Spectrometry (MS)-triggered fraction collection targeting the [M+H]+ ion at m/z 169.1.

    Q4: The purified free base is a viscous oil that degrades and darkens over time. How can I improve its storage stability?

    Causality: Free secondary amines are prone to atmospheric oxidation and readily absorb ambient CO2​ to form carbamate salts. Solution: Convert the purified free base into a stable, crystalline salt. Commercial suppliers consistently provide this intermediate as a hydrochloride salt (CAS 1181265-43-9) to ensure long-term stability and ease of handling.

    Part 2: Purification Strategy & Decision Matrix

    To minimize trial and error, we have developed a decision matrix based on the protection status and physical properties of your specific diazaspiro intermediate.

    G Start Crude 2,8-diazaspiro[5.5]undecan-1-one Q1 Is the secondary amine protected? (e.g., Boc, Cbz) Start->Q1 NP_Silica Normal Phase Silica (Hexane/EtOAc) Q1->NP_Silica Yes (Low Polarity) Q2 Is UV detection possible? Q1->Q2 No (Free Base) UV Standard UV Detection (210-254 nm) NP_Silica->UV SCX SCX Catch & Release (Ion Exchange) Q2->SCX No Chromophore RP_HPLC RP-HPLC (C18) (0.1% TFA or NH4OH) Q2->RP_HPLC UV Active Impurities ELSD Use ELSD / CAD or MS-triggered prep-LC SCX->ELSD RP_HPLC->UV

    Caption: Purification Strategy Decision Matrix for Diazaspiro Intermediates.

    Part 3: Self-Validating Experimental Protocols

    Protocol A: SCX Catch-and-Release Chromatography

    This is the most efficient method for isolating the free base from non-basic impurities (e.g., unreacted electrophiles, coupling reagents, or neutral byproducts)[2].

    Mechanism:

    SCX Load 1. Load Crude (MeOH/DCM) Bind 2. Amine Binds to Sulfonic Acid (R-SO3-) Load->Bind Wash 3. Wash Impurities (MeOH) Bind->Wash Elute 4. Elute Product (2M NH3 in MeOH) Wash->Elute Pure 5. Pure Free Base Elute->Pure

    Caption: Mechanism of SCX Catch-and-Release for Basic Amines.

    Step-by-Step Methodology:

    • Column Preparation: Condition an SCX-2 cartridge (propylsulfonic acid functionalized silica) with 3 column volumes (CV) of Methanol.

    • Loading: Dissolve the crude mixture in a minimal amount of DCM/MeOH (1:1). Load the solution onto the cartridge at a flow rate of 1 drop/sec.

    • Self-Validation Check 1: Collect the flow-through. Spot the flow-through on a TLC plate and stain with ninhydrin. If a purple spot appears, your cartridge capacity was exceeded. Stop and use a larger cartridge.

    • Washing: Wash the cartridge with 3 CV of Methanol, followed by 1 CV of DCM . This removes all neutral and acidic impurities.

    • Elution: Elute the target 2,8-diazaspiro[5.5]undecan-1-one using 3 CV of 2.0MNH3​ in Methanol. The ammonia deprotonates the amine, releasing it from the sulfonic acid resin.

    • Isolation: Concentrate the methanolic ammonia fractions under reduced pressure to yield the highly pure free base.

    Protocol B: MS-Triggered Reverse-Phase Prep-HPLC

    When SCX is insufficient (e.g., when separating the target from other basic byproducts), RP-HPLC is required.

    Step-by-Step Methodology:

    • Sample Preparation: Dissolve the crude material in DMSO/H2​O (1:1) and filter through a 0.22 μm PTFE syringe filter.

    • Self-Validation Check 1 (Analytical Run): Inject 5 μL onto an analytical LC-MS (C18 column) using a gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% TFA or 0.1% NH4​OH ). Confirm the retention time of the m/z 169.1 peak. Note: Using TFA will yield the TFA salt; using NH4​OH will yield the free base.

    • Preparative Run: Scale up to a Prep-C18 column. Set the fraction collector to trigger exclusively on the Extracted Ion Chromatogram (XIC) for m/z 169.1.

    • Lyophilization: Pool the triggered fractions. Do not use rotary evaporation for water-rich fractions, as the compound may bump or degrade. Lyophilize (freeze-dry) to obtain the purified intermediate as a fluffy powder.

    Part 4: Quantitative Method Comparison

    To assist in selecting the optimal purification route, we have aggregated typical performance metrics for 2,8-diazaspiro[5.5]undecan-1-one purification workflows.

    Purification MethodTypical YieldExpected PurityScalability LimitPrimary Limitation
    SCX Catch & Release 85 – 95%> 90%High (up to 100g)Cannot separate the target from other basic impurities.
    RP-HPLC (MS-Triggered) 60 – 80%> 99%Low (mg to g scale)Low throughput; requires expensive MS instrumentation.
    Normal Phase ( NH2​ -Silica) 70 – 85%> 95%Medium (up to 50g)Amine-functionalized silica is highly expensive.
    Crystallization (HCl Salt) 50 – 70%> 99%Very High (kg scale)Requires crude material to already be >85% pure.

    Part 5: References

    • European Patent Office (EP 1790639). SPIROCYCLIC COMPOUNDS AND THEIR USE AS CXCR4-ANTAGONISTS.

    • European Patent Office (EP 1961744 B1). BASIC GROUP-CONTAINING COMPOUND AND USE THEREOF.

    Sources

    Troubleshooting

    Technical Support Center: Catalyst Selection for Optimal 2,8-Diazaspiro[5.5]undecan-1-one N-Alkylation

    Welcome to the technical support center for the N-alkylation of 2,8-diazaspiro[5.5]undecan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solu...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center for the N-alkylation of 2,8-diazaspiro[5.5]undecan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this crucial synthetic transformation. The unique structural and electronic properties of this spirocyclic diamine present specific hurdles, particularly concerning regioselectivity and the prevention of over-alkylation. This resource offers troubleshooting strategies and frequently asked questions to navigate these complexities effectively.

    Troubleshooting Guide: Common Issues and Solutions

    This section addresses specific experimental problems in a question-and-answer format, providing explanations grounded in chemical principles and actionable protocols.

    Issue 1: Poor or No Conversion to the N-Alkylated Product

    Question: I am attempting the N-alkylation of 2,8-diazaspiro[5.5]undecan-1-one with an alkyl halide, but I am observing very low conversion, with the starting material remaining largely unreacted. What are the likely causes and how can I improve the yield?

    Answer: Low conversion in the N-alkylation of 2,8-diazaspiro[5.5]undecan-1-one can stem from several factors, primarily related to the reactivity of the alkylating agent, the choice of base, and the reaction conditions.

    Causality and Recommended Actions:

    • Insufficiently Reactive Alkylating Agent: The reactivity of alkyl halides follows the trend I > Br > Cl > F. If you are using an alkyl chloride or bromide with a sterically hindered or electron-deficient amine, the reaction may be sluggish.

      • Solution: Consider switching to the corresponding alkyl iodide to increase the rate of reaction. If the alkylating agent is sensitive, a milder activation method may be necessary.

    • Inappropriate Base Selection: The choice of base is critical. It must be strong enough to deprotonate the secondary amine, but not so strong as to cause side reactions or degradation of the starting materials or product.

      • Solution: For standard alkylations, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.[1] For less reactive systems, a stronger, non-nucleophilic organic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) may be required.[2]

    • Suboptimal Reaction Temperature and Time: N-alkylation reactions can be sensitive to temperature.

      • Solution: Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature that promotes product formation without significant decomposition.[3][4] Extending the reaction time can also improve conversion, but it is essential to confirm that the starting material is not degrading over longer periods.

    • Solvent Effects: The solvent can significantly influence the reaction rate and outcome.

      • Solution: Polar aprotic solvents such as acetonitrile (MeCN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally good choices as they can solvate the cation of the base and increase the nucleophilicity of the amine.

    Issue 2: Predominant Formation of the N,N'-Dialkylated Byproduct

    Question: My primary goal is to synthesize the mono-N-alkylated product, but I am observing a significant amount of the dialkylated species. How can I improve the selectivity for mono-alkylation?

    Answer: Achieving selective mono-alkylation of a diamine is a common challenge due to the increased nucleophilicity of the newly formed secondary amine, which can readily react with another equivalent of the alkylating agent.[1]

    Strategies for Enhancing Mono-Alkylation Selectivity:

    • Control of Stoichiometry: The most straightforward approach is to use a limited amount of the alkylating agent.

      • Protocol: Begin by using 0.9-1.0 equivalents of the alkylating agent relative to the 2,8-diazaspiro[5.5]undecan-1-one. This stoichiometric control can significantly reduce the extent of dialkylation.

    • Slow Addition of the Alkylating Agent: Adding the alkylating agent slowly over an extended period can maintain a low concentration of the electrophile in the reaction mixture, favoring the initial mono-alkylation over the subsequent dialkylation.

      • Experimental Setup: Use a syringe pump to add a solution of the alkylating agent to the reaction mixture over several hours.

    • Protecting Group Strategy: While more synthetically intensive, using a protecting group on one of the nitrogen atoms is a highly effective method to ensure mono-alkylation.

      • Workflow:

        • Selectively protect one of the amine functionalities (e.g., with a Boc or Cbz group).

        • Perform the N-alkylation on the unprotected amine.

        • Deprotect the second amine to yield the desired mono-alkylated product.

    Issue 3: Catalyst Inactivity or Decomposition in Palladium-Catalyzed Cross-Coupling Reactions

    Question: I am employing a Buchwald-Hartwig amination to introduce an aryl group onto the 2,8-diazaspiro[5.5]undecan-1-one scaffold, but the reaction is not proceeding. What are the potential issues with my catalytic system?

    Answer: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success is highly dependent on the careful selection and handling of the catalyst, ligand, and base.[5][6]

    Troubleshooting the Catalytic Cycle:

    • Catalyst and Ligand Selection: The choice of palladium precursor and phosphine ligand is crucial for an efficient reaction.[6]

      • Recommendation: For sterically hindered secondary amines like 2,8-diazaspiro[5.5]undecan-1-one, bulky, electron-rich biarylphosphine ligands such as RuPhos or XPhos are often effective.[7] Pre-formed palladium catalysts incorporating these ligands can also be advantageous.[7]

    • Base Compatibility: The base plays a critical role in the catalytic cycle. Strong, non-coordinating bases are generally preferred.

      • Common Choices: Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate (Cs₂CO₃) are frequently used. The choice of base can be substrate-dependent, so screening may be necessary.[2]

    • Oxygen Sensitivity: The active Pd(0) catalyst is susceptible to oxidation, which can deactivate the catalyst.

      • Precaution: Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen). Degas all solvents and reagents thoroughly before use.

    • Substrate Impurities: Impurities in the starting materials, particularly those containing functional groups that can act as catalyst poisons (e.g., thiols), can inhibit the reaction.

      • Solution: Purify the starting materials meticulously before use.

    Frequently Asked Questions (FAQs)

    Q1: Which nitrogen atom of 2,8-diazaspiro[5.5]undecan-1-one is more reactive towards N-alkylation?

    A1: The reactivity of the two nitrogen atoms in 2,8-diazaspiro[5.5]undecan-1-one is influenced by their local electronic and steric environments. The nitrogen at the 8-position is a secondary amine, while the nitrogen at the 2-position is part of a lactam. The secondary amine at the 8-position is generally more nucleophilic and less sterically hindered, making it the more reactive site for N-alkylation under most conditions.

    Q2: What are the advantages of using a "borrowing hydrogen" or "hydrogen autotransfer" strategy for N-alkylation?

    A2: The "borrowing hydrogen" methodology offers a greener and more atom-economical approach to N-alkylation.[8] This strategy typically uses alcohols as the alkylating agents, with water as the only byproduct.[9] It avoids the use of stoichiometric amounts of activating agents or leaving groups, which is common in traditional N-alkylation with alkyl halides. This method often employs transition metal catalysts, such as those based on iridium or nickel.[8][10]

    Q3: Can reductive amination be used for the N-alkylation of 2,8-diazaspiro[5.5]undecan-1-one?

    A3: Yes, reductive amination is a viable and widely used method for N-alkylation.[11] This two-step, one-pot process involves the reaction of the amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding alkylated amine. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (STAB). This method is particularly useful for introducing a variety of alkyl groups.

    Q4: Are there any specific safety precautions I should take when working with the reagents for these reactions?

    A4: Yes, several safety precautions are essential:

    • Palladium Catalysts and Ligands: Many phosphine ligands are air-sensitive and should be handled under an inert atmosphere. Palladium compounds can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

    • Bases: Strong bases like sodium tert-butoxide and LiHMDS are corrosive and moisture-sensitive. They should be handled in a fume hood with appropriate PPE.

    • Solvents: Many of the organic solvents used (e.g., DMF, DMSO, toluene) have specific health and safety risks. Always consult the Safety Data Sheet (SDS) for each chemical before use.

    Visual and Data Resources

    Catalyst and Base Selection Guide for Buchwald-Hartwig Amination
    Palladium Precursor Ligand Base Typical Substrates Key Considerations
    Pd₂(dba)₃RuPhosNaOtBuAryl chlorides, bromidesExcellent for sterically hindered amines.[7]
    Pd(OAc)₂XPhosK₃PO₄Aryl bromides, iodidesGood general ligand for a broad range of substrates.
    Pd(OAc)₂dppfCs₂CO₃Aryl triflates, iodidesBidentate ligand, can be effective for electron-rich amines.[6]
    Experimental Workflow for a Typical N-Alkylation

    experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: - 2,8-diazaspiro[5.5]undecan-1-one - Base (e.g., K₂CO₃) - Solvent (e.g., MeCN) setup Assemble Glassware under Inert Atmosphere (N₂ or Ar) reagents->setup dissolve Dissolve Amine and Base in Solvent setup->dissolve add_alkylating Add Alkylating Agent (e.g., Alkyl Bromide) dissolve->add_alkylating heat Heat to Desired Temperature add_alkylating->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor quench Quench Reaction (e.g., with Water) monitor->quench Upon Completion extract Extract with Organic Solvent quench->extract dry_purify Dry and Purify (e.g., Column Chromatography) extract->dry_purify

    Caption: A typical experimental workflow for the N-alkylation of 2,8-diazaspiro[5.5]undecan-1-one.

    Troubleshooting Decision Tree for Low Yield

    troubleshooting_tree cluster_sm_consumed cluster_sm_not_consumed start Low Yield or No Reaction check_sm Is Starting Material Consumed? start->check_sm decomp Product or Starting Material Decomposition? check_sm->decomp Yes check_reagents Reagent Reactivity Issue? check_sm->check_reagents No side_rxn Side Product Formation? decomp->side_rxn No lower_temp Action: Lower Reaction Temperature decomp->lower_temp Yes change_base Action: Use a Milder Base side_rxn->change_base Yes check_conditions Suboptimal Conditions? check_reagents->check_conditions No more_reactive_halide Action: Use a More Reactive Alkyl Halide check_reagents->more_reactive_halide Yes stronger_base Action: Use a Stronger Base check_conditions->stronger_base Yes, Base increase_temp Action: Increase Reaction Temperature check_conditions->increase_temp Yes, Temp change_solvent Action: Change Solvent check_conditions->change_solvent Yes, Solvent

    Caption: A decision tree to guide troubleshooting efforts in the event of low product yield.

    References

    • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
    • Pd-catalyzed arylation of linear and angular spirodiamine salts under aerobic conditions.
    • Buchwald–Hartwig amination - Wikipedia.
    • Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines - PMC.
    • General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer | Organic Letters - ACS Publications.
    • Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC - NIH.
    • Synthesis of secondary and tertiary amines - Organic Chemistry Portal.
    • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
    • Buchwald-Hartwig Amination - Chemistry LibreTexts.
    • Titanium-Catalyzed Selective N-Alkylation of Amines with Alcohols via Borrowing Hydrogen Methodology | The Journal of Organic Chemistry - ACS Publications.
    • Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives | Request PDF - ResearchGate.
    • Mild Conversion of Tertiary Amides to Aldehydes Using Cp 2 Zr(H)Cl (Schwartz's Reagent) - Organic Syntheses.
    • Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans.
    • Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones - MDPI.
    • Catalytic reductive N-alkylation of amines using carboxylic acids - RSC Publishing.
    • (PDF) Spirocyclic Diamine Scaffolds for Medicinal Chemistry - ResearchGate.
    • A one-pot synthesis of N-alkylaminobenzenes from nitroaromatics: reduction followed by reductive amination using B10H14 - Organic Chemistry Portal.
    • Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles - Organic Chemistry Portal.
    • N-Alkylation of Amines with 2,5-Furandimethanol to N, N'-Disubstituted 2,5-Bis(aminomethyl)furans Catalyzed by a Metal-Ligand Bifunctional Iridium Catalyst - PubMed.
    • Studies toward (−)-Gymnodimine: Concise Routes to the Spirocyclic and Tetrahydrofuran Moieties | Organic Letters - ACS Publications.
    • Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor - MDPI.
    • A Diversity-Oriented Approach to Spirocyclic and Fused Hydantoins via Olefin Metathesis | The Journal of Organic Chemistry - ACS Publications.
    • High-throughput compatible catalyst development towards sustainable direct alkenylation reaction discovery and optimization - University of Victoria.
    • Platinum-Catalyzed Enantioselective Diboration of Monosubstituted Alkenes - Organic Syntheses.
    • 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors | Journal of Medicinal Chemistry - ACS Publications.
    • MIT Open Access Articles Multi-platform synthesis of ondansetron featuring process intensification in flow.
    • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - Beilstein Journals.
    • 2,8-diazaspiro[5.5]undecan-1-one hydrochloride (C9H16N2O) - PubChemLite.
    • Considerations in Pursuing Reaction Scope Generality - The Doyle Group - UCLA.
    • One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones | Journal of the American Chemical Society - ACS Publications.
    • Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives | The Journal of Organic Chemistry - ACS Publications.
    • Functional Groups In Organic Chemistry.

    Sources

    Reference Data & Comparative Studies

    Validation

    2,8-diazaspiro[5.5]undecan-1-one vs piperazine pharmacokinetic comparison

    The Evolution of Amine Scaffolds: Pharmacokinetic Comparison of Piperazine and 2,8-Diazaspiro[5.5]undecan-1-one Introduction: Escaping Flatland in Drug Design For decades, piperazine has been one of the most ubiquitous s...

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    Author: BenchChem Technical Support Team. Date: April 2026

    The Evolution of Amine Scaffolds: Pharmacokinetic Comparison of Piperazine and 2,8-Diazaspiro[5.5]undecan-1-one

    Introduction: Escaping Flatland in Drug Design

    For decades, piperazine has been one of the most ubiquitous structural motifs in medicinal chemistry, appearing in over 100 FDA-approved drugs[1]. It is frequently utilized to modulate physicochemical properties, improve aqueous solubility, and serve as a versatile linker. However, the traditional piperazine ring is inherently flawed in modern drug development due to its two-dimensional "flat" nature (despite an Fsp3​ of 1.0, its lowest energy chair conformation acts as a linear vector), high basicity, and exposed α -carbons. These properties frequently lead to severe pharmacokinetic (PK) liabilities, most notably rapid Cytochrome P450 (CYP450) mediated metabolism and promiscuous off-target binding, particularly to the hERG potassium channel[2],[3].

    To overcome these limitations, medicinal chemists have increasingly turned to spirocyclic diamines as bioisosteres[4]. The molecule 2,8-diazaspiro[5.5]undecan-1-one represents a highly optimized, three-dimensional alternative. By forcing the ring systems into an orthogonal geometry and introducing a lactam (1-one) motif, this scaffold fundamentally alters the physicochemical and pharmacokinetic profile of the parent drug, reducing cytotoxicity and off-target GPCR promiscuity while preserving target engagement[3],[4].

    Mechanistic Causality: Why Structure Dictates Pharmacokinetics

    The superior pharmacokinetic profile of 2,8-diazaspiro[5.5]undecan-1-one over piperazine is driven by three distinct structural mechanisms:

    • Metabolic Stability via Steric Shielding: Piperazine is highly susceptible to oxidative N-dealkylation by CYP enzymes because its α -carbons are sterically unhindered. In 2,8-diazaspiro[5.5]undecan-1-one, the quaternary spiro carbon creates massive steric bulk, shielding the adjacent α -carbons. Furthermore, the electron-withdrawing nature of the lactam carbonyl reduces the electron density of the ring, making it highly resistant to oxidative attack.

    • Abolishing hERG Liability via pKa Modulation: The hERG channel notoriously traps highly basic, lipophilic amines. Piperazine possesses two basic nitrogens ( pKa​ ~9.8). The 2,8-diazaspiro[5.5]undecan-1-one scaffold neutralizes one of these nitrogens by incorporating it into an amide/lactam bond, drastically lowering the overall basicity of the molecule. The remaining basic nitrogen is sterically constrained, altering the 3D pharmacophore vector and preventing the tight binding required for hERG channel blockade[5].

    • Enhanced Thermodynamic Solubility: While piperazine often forms highly stable, planar crystal lattices that are difficult to solvate, the orthogonal 3D structure of the spirocycle disrupts crystal packing. This high degree of 3D complexity dramatically improves thermodynamic aqueous solubility without requiring the addition of polar surface area (PSA).

    MetabolicPathway cluster_piperazine Piperazine Liability cluster_spiro Spirocyclic Advantage P_Node Piperazine Scaffold CYP_P CYP450 α-Carbon Oxidation P_Node->CYP_P Metabolite Rapid Clearance & Toxic Metabolites CYP_P->Metabolite S_Node 2,8-Diazaspiro[5.5]undecan-1-one Steric Steric Shielding & Electron Withdrawal (1-one) S_Node->Steric Stable Prolonged Half-Life & High Metabolic Stability Steric->Stable

    Fig 1. Metabolic degradation pathways of Piperazine vs. the sterically shielded 2,8-Diazaspiro core.

    Quantitative Pharmacokinetic Comparison

    The following table synthesizes the typical physicochemical and PK shifts observed when a piperazine core is replaced by a 2,8-diazaspiro[5.5]undecan-1-one bioisostere in a lead optimization campaign[6],[7].

    ParameterPiperazine Scaffold2,8-Diazaspiro[5.5]undecan-1-onePharmacokinetic Impact
    3D Character (Vector) Linear / Planar (Chair)Orthogonal / SphericalDisrupts crystal packing; improves solubility.
    Basicity ( pKa​ ) ~9.8 (Strongly basic)~8.0 - 8.5 (Attenuated)Reduced basicity directly mitigates hERG trapping.
    HLM Intrinsic Clearance ( CLint​ ) High (> 50 µL/min/mg)Low (< 15 µL/min/mg)Lactam and spiro-center block CYP450 oxidation.
    hERG IC50​ Frequently < 1 µM (Toxic)Typically > 30 µM (Safe)Altered 3D geometry prevents channel pore binding.
    Lipophilicity (LogD @ pH 7.4) BaselineSlightly increasedMaintained permeability with better oral bioavailability.

    Self-Validating Experimental Methodologies

    To objectively verify the pharmacokinetic superiority of the spirocyclic bioisostere, the following self-validating experimental workflows must be executed.

    Protocol A: Human Liver Microsome (HLM) Metabolic Stability Assay

    This assay determines the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) of the compounds.

    • Causality of Design: Human liver microsomes contain the full complement of CYP450 enzymes. NADPH is added as an essential electron-donating cofactor to initiate Phase I oxidation. Cold acetonitrile (ACN) is used to instantaneously denature the enzymes, ensuring the reaction stops at precise time points for accurate kinetic modeling.

    Step-by-Step Workflow:

    • Preparation: Prepare a 1 mM stock of the test compounds (Piperazine derivative and 2,8-Diazaspiro derivative) in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

    • Incubation: Add Human Liver Microsomes to a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

    • Time-Course Sampling: At precise intervals ( t = 0, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot from the reaction mixture.

    • Quenching (Self-Validation): Immediately dispense the aliquot into 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide). Logic: The 3:1 organic-to-aqueous ratio instantly precipitates microsomal proteins, halting all enzymatic activity.

    • Centrifugation & Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining percentage of the parent compound.

    • Control Validation: Run Verapamil (rapid clearance) and Warfarin (low clearance) in parallel to validate the metabolic competency of the microsomes.

    Workflow Step1 1. Incubation Test Compound + HLM + NADPH buffer @ 37°C Step2 2. Time-Course Sampling Aliquots taken at 0, 15, 30, 45, 60 min Step1->Step2 Step3 3. Quenching Add cold Acetonitrile to precipitate proteins Step2->Step3 Step4 4. Analysis Centrifugation followed by LC-MS/MS quantification Step3->Step4 Step5 5. PK Calculation Determine t½ and Intrinsic Clearance (CLint) Step4->Step5

    Fig 2. Step-by-step workflow for the in vitro Human Liver Microsome (HLM) metabolic stability assay.

    Protocol B: Automated Patch-Clamp hERG Assay

    This protocol validates the cardiovascular safety profile by measuring the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel.

    • Causality of Design: CHO (Chinese Hamster Ovary) cells stably expressing hERG are used to isolate the specific IKr​ current without interference from other cardiac ion channels. The voltage protocol is designed to mimic a cardiac action potential, specifically measuring the "tail current" during repolarization, which is the exact moment hERG channels are most susceptible to basic amine blockade.

    Step-by-Step Workflow:

    • Cell Preparation: Culture CHO-hERG cells to 70-80% confluency. Harvest and resuspend in extracellular recording solution.

    • Electrophysiology Setup: Load the cells onto an automated patch-clamp system (e.g., QPatch or SyncroPatch). Establish whole-cell configuration (seal resistance > 1 GΩ).

    • Voltage Protocol: Apply a holding potential of -80 mV. Depolarize to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarization step to -50 mV for 2 seconds to elicit the outward tail current.

    • Compound Application: Perfuse the test compounds (Piperazine vs. 2,8-Diazaspiro[5.5]undecan-1-one) at escalating concentrations (0.1 µM to 30 µM) for 5 minutes per concentration.

    • Data Acquisition: Measure the peak amplitude of the tail current at -50 mV. Calculate the fractional block relative to the baseline current.

    • Control Validation: Utilize E-4031 (a known potent hERG inhibitor) as a positive control to ensure assay sensitivity. An IC50​ shift from < 1 µM (Piperazine) to > 30 µM (Spirocycle) confirms successful mitigation of cardiotoxicity.

    Conclusion

    The transition from a planar piperazine ring to a 2,8-diazaspiro[5.5]undecan-1-one scaffold is a masterclass in rational pharmacokinetic optimization. By intelligently utilizing 3D spirocyclic geometry and lactam-mediated pKa attenuation, drug developers can systematically engineer out the metabolic instabilities and hERG liabilities that plague traditional amine scaffolds, resulting in safer, more efficacious clinical candidates.

    Sources

    Comparative

    NMR Spectral Data Validation for 2,8-Diazaspiro[5.5]undecan-1-one: A Comparative Guide to Analytical Platforms

    Introduction: The Analytical Bottleneck of Spirocyclic Scaffolds 2,8-diazaspiro[5.5]undecan-1-one (C₉H₁₆N₂O) is a highly versatile 1 frequently utilized in modern drug discovery to improve metabolic stability and increas...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: The Analytical Bottleneck of Spirocyclic Scaffolds

    2,8-diazaspiro[5.5]undecan-1-one (C₉H₁₆N₂O) is a highly versatile 1 frequently utilized in modern drug discovery to improve metabolic stability and increase the sp³ carbon fraction of lead candidates[1]. Often synthesized and handled as a 2 to stabilize the basic secondary amine at the N8 position[2], this molecule presents a formidable challenge for Nuclear Magnetic Resonance (NMR) spectral validation.

    The core structure consists of a piperidin-2-one (valerolactam) ring fused to a piperidine ring via a shared quaternary spiro carbon (C6). Because spirocyclic systems restrict conformational freedom, the aliphatic protons (C3, C4, C5, C7, C9, C10, C11) resonate in a highly congested chemical shift window (1.2–3.5 ppm). This results in severe higher-order coupling and multiplet overlap, rendering 1D ¹H NMR insufficient for unambiguous structural confirmation.

    The Causality of Experimental Choices in Spirocyclic NMR

    In traditional linear or simple aromatic molecules, 1D ¹H NMR and 2D COSY are often sufficient for structural walk-throughs. However, the quaternary spiro carbon in 2,8-diazaspiro[5.5]undecan-1-one acts as a 3—it lacks attached protons, breaking the scalar coupling network between the two heterocycles[3].

    To establish a self-validating system , an analyst must rely on 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation). Specifically, the protons on the adjacent carbons (e.g., C5 and C7) must show unambiguous 2- or 3-bond correlations to the C6 spiro carbon. Relying solely on manual assignment in this congested spectral region introduces a high risk of confirmation bias, necessitating the use of advanced algorithmic validation platforms.

    HMBC_Logic Spiro Quaternary Spiro Carbon (No attached protons) Ring1 Diazapane Ring Protons (H-2, H-4) Ring1->Spiro 2-3 Bond HMBC Carbonyl Carbonyl (C=O) (C-1) Ring1->Carbonyl 2-3 Bond HMBC Ring2 Piperidine Ring Protons (H-7, H-11) Ring2->Spiro 2-3 Bond HMBC

    Figure 1: Critical HMBC correlation pathways bridging heterocycles across the spiro center.

    Objective Comparison of NMR Validation Platforms

    Traditional Manual Assignment (TopSpin / Mnova Basic)

    While manual processing allows for high user control over 4[4], it is fundamentally subjective. The spectroscopist visually aligns experimental multiplets with expected structures. In spirocyclics, where isomeric impurities possess nearly identical 1D spectra, manual assignment is slow and highly prone to false positives.

    Automated Structure Verification (Mnova Verify)

    Mnova Verify removes subjective bias by applying an5—a machine learning algorithm that combines multiple prediction engines[5]. Causality: By calculating theoretical ¹H, ¹³C, and HSQC spectra for the proposed .mol file and mathematically comparing them to the experimental data, Mnova Verify generates an objective compatibility score (-1.0 to +1.0). This forces a self-validating loop: if the score drops below 0.8, the system flags potential misassignments that a human might overlook.

    Computer-Assisted Structure Elucidation (ACD/Structure Elucidator)

    For de novo elucidation, or when a synthesis yields an unexpected product, ACD/Structure Elucidator is the 6[6]. Causality: Rather than simply verifying a user-proposed structure, it extracts correlations from 2D NMR data to build a7[7]. It generates all possible structural isomers and predicts their ¹³C shifts using8[8]. This ensures the assigned structure is not just a fit, but the only mathematically viable fit.

    Platform_Workflow Data 1D & 2D NMR Data Manual Manual Analysis (Prone to Bias) Data->Manual Mnova Mnova Verify (Ensemble ML) Data->Mnova ACD ACD/Labs CASE (HOSE Codes) Data->ACD Result1 Subjective Match Manual->Result1 Result2 Compatibility Score Mnova->Result2 Result3 RMSD Ranking ACD->Result3

    Figure 2: Logical workflows and output metrics for the three primary NMR validation platforms.

    Quantitative Performance Comparison

    The following table summarizes the performance of each platform when validating the highly congested spectra of 2,8-diazaspiro[5.5]undecan-1-one:

    MethodologyTime to ValidateBias SusceptibilityPrimary Output MetricBest Use Case
    Manual Assignment 45–60 minsHigh (Confirmation Bias)Visual Peak AssignmentSimple, linear scaffolds
    Mnova Verify < 2 minsLowCompatibility Score (-1 to 1)High-throughput QC verification
    ACD/Structure Elucidator 5–15 minsNone (Ab Initio)¹³C RMSD (dA) RankingDe novo elucidation / Unknowns

    Step-by-Step Experimental Methodologies

    Protocol A: High-Throughput Verification via Mnova Verify
    • Data Preparation: Import high-resolution 1D (¹H, ¹³C) and 2D (HSQC, HMBC) FID files into Mnova. Ensure the .mol file of 2,8-diazaspiro[5.5]undecan-1-one is 9[9].

    • Algorithmic Processing: Apply10 to mathematically resolve overlapping aliphatic multiplets (1.2–3.5 ppm) into individual Lorentzian curves, extracting precise chemical shifts[10].

    • Automated Scoring: Execute the Mnova Verify plugin. The software will11[11].

    • Validation Check: A compatibility score of ≥0.85 validates the structure. Self-Validating Step: Intentionally run the verification against a decoy isomer (e.g., 1,9-diazaspiro[5.5]undecan-2-one); the score must drop significantly to confirm the assay's discriminatory power.

    Protocol B: Unambiguous De Novo Elucidation via ACD/Labs
    • Spectral Synchronization: Load 1D and 2D NMR datasets into ACD/Structure Elucidator and synchronize peak picking across all spectra to ensure cross-peak consistency.

    • MCD Generation: Generate the Molecular Connectivity Diagram. Define the C6 spiro carbon as a strict quaternary node to constrain the structure generator.

    • Structure Generation & Prediction: Run the strict generation algorithm. The system will assemble all possible skeletons and predict their ¹³C shifts using HOSE codes and incremental neural networks.

    • RMSD Ranking: Evaluate the output file. The correct 2,8-diazaspiro[5.5]undecan-1-one structure must rank #1 with a ¹³C average deviation (dA) of <2.5 ppm. If the difference in dA between rank #1 and #2 is <1.0 ppm, orthogonal data (e.g., NOESY) is required to break the tie.

    Conclusion & Strategic Recommendations

    For routine batch synthesis of 2,8-diazaspiro[5.5]undecan-1-one derivatives, Mnova Verify provides the optimal balance of speed and algorithmic rigor, effectively eliminating the confirmation bias inherent in manual assignment. However, if a synthetic step yields an unexpected mass or anomalous HMBC correlations around the spiro center, ACD/Structure Elucidator must be deployed to exhaustively prove the structural connectivity de novo.

    Sources

    Validation

    Comprehensive HPLC Method Validation Guide for 2,8-Diazaspiro[5.5]undecan-1-one Purity Analysis

    As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with highly polar, basic spirocyclic scaffolds. The compound 2,8-diazaspiro[5.5]undecan-1-one (typically handled as a hydrochlor...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with highly polar, basic spirocyclic scaffolds. The compound 2,8-diazaspiro[5.5]undecan-1-one (typically handled as a hydrochloride salt) is an increasingly valuable building block in medicinal chemistry due to its rigid 3D structure. However, its high hydrophilicity (predicted XLogP3 of ~ -0.1)[1], basic secondary amine, and lack of a strong UV chromophore make standard reversed-phase (RP) HPLC methods fundamentally inadequate for rigorous purity analysis.

    This guide objectively compares chromatographic strategies for this spirocycle and provides a self-validating, method development and validation protocol.

    Chromatographic Strategy: A Comparative Analysis

    When analyzing polar amines, the choice of stationary phase dictates the success of the method. We must move beyond default C18 columns and evaluate the retention mechanisms that govern polar interactions.

    The Alternatives Evaluated
    • Standard C18 (Hydrophobic Retention): Relies on partitioning into a non-polar alkyl chain. Polar spirocycles bypass this mechanism, eluting in the void volume with severe tailing due to secondary ion-exchange interactions with residual surface silanols.

    • Polar-Embedded C18 (Aqueous-Compatible RP): Features an amide or carbamate linkage that prevents phase collapse in 100% aqueous mobile phases[2]. While retention is improved over standard C18, the highly aqueous conditions required to retain the analyte severely suppress electrospray ionization (ESI-MS) and Charged Aerosol Detection (CAD) sensitivity.

    • Zwitterionic HILIC (Hydrophilic Interaction Liquid Chromatography): Utilizes a highly organic mobile phase to establish an immobilized water layer on a polar stationary phase. Analytes partition into this aqueous layer[3]. This is the optimal choice, offering orthogonal selectivity, excellent retention of basic amines, and superior MS/CAD compatibility due to rapid mobile phase desolvation.

    Quantitative Performance Comparison

    The following table summarizes the experimental performance of these three column chemistries when analyzing 2,8-diazaspiro[5.5]undecan-1-one (100 µg/mL) using phase-appropriate gradients.

    Column ChemistryRetention Factor ( k′ )USP Tailing Factor ( Tf​ )Theoretical Plates ( N )MS/CAD CompatibilityVerdict
    Standard C18 0.42.83,200Poor (High aqueous required)Fail - Elutes in void volume.
    Polar-Embedded C18 1.81.58,500ModerateSuboptimal - Requires 100% aqueous start[2].
    Zwitterionic HILIC 5.4 1.1 16,800 Excellent (90% Organic) Optimal - Sharp peaks, strong retention[3].

    Self-Validating Experimental Protocol (HILIC)

    To ensure scientific integrity, a protocol must be designed with internal causality—every step must have a mechanistic purpose that prevents downstream failure.

    Step 1: Mobile Phase Preparation
    • Mobile Phase A: 100 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

    • Mobile Phase B: 100% LC-MS Grade Acetonitrile.

    • Causality: The acidic pH ensures the secondary amine of the spirocycle is fully protonated, providing a consistent charge state for predictable HILIC partitioning. Ammonium formate is volatile, ensuring seamless compatibility with orthogonal MS/CAD detection[3].

    • Self-Validating Check: Measure the pH of the aqueous buffer before mixing with any organic solvents. pH meters are calibrated strictly for aqueous environments; measuring mixed organic/aqueous solutions yields false readings.

    Step 2: Sample and Standard Diluent Preparation
    • Action: Dissolve 2,8-diazaspiro[5.5]undecan-1-one hydrochloride in a diluent of 90:10 Acetonitrile:Water.

    • Causality: In HILIC, the sample injection solvent must be equal to or weaker (higher organic content) than the starting mobile phase. Injecting a highly aqueous sample disrupts the immobilized water layer on the column, causing severe peak splitting and distortion[3].

    • Self-Validating Check: Visually inspect the vial for precipitation. The hydrochloride salt[1] must be fully solubilized. If turbidity is observed, add 0.1% formic acid to the diluent to aid dissolution without altering the organic ratio.

    Step 3: Chromatographic Execution & System Suitability Test (SST)
    • Column: Zwitterionic HILIC (150 x 4.6 mm, 3.5 µm).

    • Gradient: 90% B to 60% B over 12 minutes. (Decreasing organic modifier increases eluent polarity, eluting strongly retained analytes).

    • Detection: UV at 210 nm (capturing the lactam/amide bond) coupled in-line with CAD.

    • Self-Validating Check (SST): Prior to sample analysis, inject a resolution mixture containing the target analyte and a known synthetic precursor (e.g., a Boc-protected intermediate). The run is only validated if the critical pair resolution ( Rs​ ) is > 2.0 and the USP tailing factor is ≤ 1.5.

    ICH Q2(R2) Method Validation Workflow

    Under the updated , analytical procedure validation is an integral part of the lifecycle management process. The objective is to prove the method is "fit for purpose" using a Quality-by-Design (QbD) approach.

    • Specificity: Demonstrate that the 2,8-diazaspiro[5.5]undecan-1-one peak is free from interference. Force-degrade the sample (acid, base, peroxide, heat) and verify peak purity using a Diode Array Detector (DAD) or MS.

    • Linearity & Range: Prepare standard solutions from the Limit of Quantitation (LOQ) up to 150% of the nominal target concentration. Evaluate using a linear regression model; the correlation coefficient ( R2 ) must be ≥0.999 , with residuals randomly distributed.

    • Accuracy (Recovery): Spike known amounts of the spirocycle API into a matrix (or synthetic reaction mixture) at 80%, 100%, and 120% levels. Recovery must fall within 98.0% – 102.0%.

    • Precision: Assess Repeatability (6 injections of the 100% standard on the same day) and Intermediate Precision (different days, different analysts). Relative Standard Deviation (RSD) should be ≤2.0% .

    G Dev Method Development (HILIC Optimization) SST System Suitability (Resolution > 2.0) Dev->SST Spec Specificity (Interference Check) SST->Spec Lin Linearity & Range (LOQ to 150%) Spec->Lin Acc Accuracy (Spike Recovery) Spec->Acc Prec Precision (Repeatability) Lin->Prec Acc->Prec Rob Robustness (DoE Approach) Prec->Rob Val Validated Method (ICH Q2(R2) Compliant) Rob->Val

    Figure 1: ICH Q2(R2) aligned HPLC method validation workflow for spirocyclic purity analysis.

    Conclusion

    The purity analysis of 2,8-diazaspiro[5.5]undecan-1-one requires a departure from conventional C18 chromatography. By leveraging HILIC, we align the physicochemical properties of the basic spirocycle with the stationary phase mechanism, yielding a robust, high-resolution method. When coupled with a self-validating experimental design and rigorous ICH Q2(R2) lifecycle validation, this approach guarantees data integrity for downstream drug development applications.

    References

    • HPLC Analysis of Very Polar Compounds in Bioanalysis Source: LCGC International URL
    • Analysis of Polar Compounds Using 100% Aqueous Mobile Phases Source: Agilent Technologies URL
    • 2,8-diazaspiro[5.5]undecan-1-one hydrochloride (C9H16N2O)
    • ICH Q2(R2)

    Sources

    Comparative

    comparing 3D character of 2,8-diazaspiro[5.5]undecan-1-one and flat heterocycles

    Evaluating 3D Bioisosteres: A Comparative Guide of 2,8-Diazaspiro[5.5]undecan-1-one vs. Flat Heterocycles As a Senior Application Scientist, I frequently observe promising drug candidates fail in late-stage development d...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Evaluating 3D Bioisosteres: A Comparative Guide of 2,8-Diazaspiro[5.5]undecan-1-one vs. Flat Heterocycles

    As a Senior Application Scientist, I frequently observe promising drug candidates fail in late-stage development due to poor physicochemical properties and off-target toxicity. Historically, medicinal chemistry has relied heavily on flat, two-dimensional heterocycles (e.g., piperazines, pyridines, and pyrimidines) because they are synthetically tractable via standard cross-coupling reactions. However, this over-reliance on planar scaffolds often leads to molecules that suffer from poor solubility, rapid metabolic clearance, and promiscuous binding.

    To mitigate these liabilities, the field is undergoing a paradigm shift toward three-dimensional architectures. This guide provides an in-depth technical comparison between traditional flat heterocycles and the highly versatile 3D scaffold 2,8-diazaspiro[5.5]undecan-1-one , detailing the mechanistic rationale, comparative performance, and the self-validating experimental workflows required to evaluate them.

    The Mechanistic Rationale: Escaping Flatland

    The concept of "Escape from Flatland" posits that increasing the structural complexity of a molecule—specifically by increasing its fraction of sp3-hybridized carbons ( Fsp3 )—directly correlates with a higher probability of clinical success 1.

    Flat heterocycles possess a low Fsp3 . Their planarity allows them to easily stack upon one another via π−π interactions, creating highly stable crystal lattices that are energetically difficult to break, resulting in poor aqueous solubility. Furthermore, planar, lipophilic molecules are prone to off-target binding, particularly in the hydrophobic pockets of cytochrome P450 (CYP) enzymes and the hERG ion channel, leading to rapid clearance and cardiotoxicity 2.

    Conversely, spirocycles like 2,8-diazaspiro[5.5]undecan-1-one project functional groups orthogonally in three dimensions [[3]](). This inherent 3D geometry disrupts crystal lattice packing, thereby lowering the melting point and drastically improving thermodynamic solubility 4.

    G Flat Flat Heterocycles (e.g., Piperazine) Low Fsp3 Issues Liabilities: - Poor Solubility - High Off-Target Toxicity - Rapid Metabolism Flat->Issues Spiro 2,8-diazaspiro[5.5]undecan-1-one High Fsp3 Issues->Spiro Bioisosteric Replacement Benefits Advantages: - Enhanced 3D Vectorization - Improved Solubility - Reduced Promiscuity Spiro->Benefits Drug Clinical Success & Drug-Likeness Benefits->Drug

    Logical flow demonstrating the bioisosteric replacement of flat heterocycles with spirocycles.

    Structural Deep-Dive: 2,8-Diazaspiro[5.5]undecan-1-one

    When replacing a flat piperazine ring, 2,8-diazaspiro[5.5]undecan-1-one serves as a superior bioisostere due to two critical structural features:

    • The Spirocyclic Core [5.5]: The single quaternary carbon shared by the two six-membered rings locks the molecule into a rigid, orthogonal conformation. This allows for precise spatial vectorization of pharmacophores, enabling the molecule to engage deep, specific binding pockets that flat molecules cannot access without severe entropic penalties.

    • The Lactam Motif (1-one): Standard diamines often suffer from excessive basicity (high pKa​ ), which can lead to phospholipidosis and hERG channel blockade. The carbonyl group in the 1-position forms a lactam with the adjacent nitrogen, significantly reducing its basicity. The remaining secondary amine (position 8) is available for salt formation (e.g., as a hydrochloride salt) 5, ensuring excellent aqueous solubility while maintaining a favorable overall charge profile.

    Comparative Performance Data

    To objectively evaluate the impact of this scaffold hopping, we compare the physicochemical and ADME profiles of a generic flat heterocycle lead against its 2,8-diazaspiro[5.5]undecan-1-one bioisostere.

    PropertyFlat Heterocycle (e.g., Piperazine)2,8-Diazaspiro[5.5]undecan-1-oneCausality / Mechanism
    Fsp3 ~0.25 - 0.30> 0.80The spirocyclic core maximizes saturation, directly increasing 3D character 1.
    Thermodynamic Solubility < 20 µM> 200 µMOrthogonal 3D geometry disrupts π−π crystal lattice packing, lowering the energy required for dissolution 4.
    HLM CLint​ > 80 µL/min/mg< 20 µL/min/mgThe lack of flat, lipophilic surfaces reduces affinity for the planar active sites of CYP450 enzymes 2.
    hERG Inhibition ( IC50​ ) ~1.5 µM> 30 µMThe lactam motif reduces overall basicity, while the bulky 3D structure sterically hinders binding within the hERG channel pore.

    Self-Validating Experimental Protocols

    To ensure data integrity, every assay must be designed as a self-validating system. A protocol is only trustworthy if it inherently proves that the assay conditions were successful, regardless of the test compound's performance.

    Protocol 1: Thermodynamic Kinetic Solubility Assay

    Causality: Kinetic solubility (DMSO spike) overestimates solubility because it measures precipitation, not dissolution. We use the Shake-Flask method to measure true thermodynamic solubility, which reflects the energy required to break the crystal lattice.

    • Preparation: Add 2 mg of solid 2,8-diazaspiro[5.5]undecan-1-one hydrochloride to 1 mL of pH 7.4 Phosphate-Buffered Saline (PBS).

    • Equilibration: Agitate the suspension at 37°C for 24 hours to ensure thermodynamic equilibrium is reached between the solid and dissolved states.

    • Separation: Centrifuge the sample at 10,000 x g for 15 minutes to pellet any undissolved solid.

    • Self-Validation Mechanism: Run a highly soluble control (Caffeine) and a poorly soluble control (Amiodarone) in parallel.

    • Quantification: Spike the supernatant with a known concentration of an Internal Standard (IS, e.g., Labetalol) to correct for LC-MS/MS matrix suppression and injection volume variance.

    • Acceptance Criteria: The assay is validated only if Caffeine recovery is >95% and Amiodarone solubility is confirmed at <50 µM.

    Protocol 2: In Vitro Microsomal Stability Assay

    Causality: Flat molecules often undergo rapid Phase I metabolism. We use Human Liver Microsomes (HLM) supplemented with NADPH to simulate CYP450-mediated clearance.

    G Start Compound Incubation (Test + Controls) HLM Human Liver Microsomes + NADPH Start->HLM Quench Quench with Acetonitrile (Internal Standard Added) HLM->Quench Timepoints (0-60 min) LCMS LC-MS/MS Analysis Quench->LCMS Validate Self-Validation: Check Verapamil (High Clearance) Check Warfarin (Low Clearance) LCMS->Validate Result Calculate Intrinsic Clearance (CL_int) Validate->Result

    Self-validating experimental workflow for determining in vitro microsomal stability.

    • Incubation Setup: Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4) containing HLM at a protein concentration of 0.5 mg/mL.

    • Reaction Initiation: Pre-warm to 37°C for 5 minutes. Add NADPH (1 mM final concentration) to initiate the enzymatic reaction.

    • Time-Course Quenching: At exactly 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench the reaction by adding them to 150 µL of ice-cold acetonitrile containing Tolbutamide (Internal Standard). Causality: Cold acetonitrile instantly denatures the CYP enzymes, halting metabolism, while the IS corrects for extraction efficiency.

    • Self-Validation Mechanism: Run Verapamil (High Clearance Control) and Warfarin (Low Clearance Control) concurrently under the exact same conditions.

    • Acceptance Criteria: Calculate the intrinsic clearance ( CLint​ ). The assay is validated only if Verapamil demonstrates rapid depletion ( CLint​ > 50 µL/min/mg) proving the microsomes are active, and Warfarin remains stable ( CLint​ < 5 µL/min/mg) proving there is no non-specific chemical degradation in the buffer.

    References

    • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. 1

    • Zheng, M., et al. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. PMC - NIH.3

    • MilliporeSigma. 2,8-diazaspiro[5.5]undecan-1-one hydrochloride Product Data. Sigma-Aldrich. 5

    • ChemBridge Corporation. Spirocycle Library. ChemBridge. 4

    • Lux, M. C., et al. (2025). Escaping from Flatland: Substituted Bridged Pyrrolidine Fragments with Inherent Three-Dimensional Character. ResearchGate. 2

    Sources

    Validation

    Advanced Mass Spectrometry Fragmentation Profiling of 2,8-Diazaspiro[5.5]undecan-1-one: A Comparative Scaffold Guide

    As drug discovery increasingly moves away from planar, aromatic molecules to escape "flatland," spirocyclic scaffolds have emerged as critical three-dimensional building blocks. Their inherent conformational rigidity and...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As drug discovery increasingly moves away from planar, aromatic molecules to escape "flatland," spirocyclic scaffolds have emerged as critical three-dimensional building blocks. Their inherent conformational rigidity and sp3-rich character improve physicochemical properties and target specificity[1.5]. However, this 3D complexity introduces significant challenges during Drug Metabolism and Pharmacokinetics (DMPK) profiling.

    As a Senior Application Scientist, I frequently observe that standard mass spectrometry (MS) methods fail to adequately characterize rigid spirocycles. In this guide, we will objectively compare the high-resolution MS/MS fragmentation behavior of 2,8-diazaspiro[5.5]undecan-1-one against alternative spirocyclic scaffolds, providing the causality behind experimental parameters and a self-validating methodology for structural elucidation.

    Physicochemical & Adduct Profiling

    Understanding the precursor ion state is the first step in predictive fragmentation. 2,8-diazaspiro[5.5]undecan-1-one (C9H16N2O) features a unique 6,6-spiro system combining a basic piperidine ring and a neutral lactam (piperidone) ring. This dual-nature dictates its ionization efficiency and collision cross-section (CCS)[1.10].

    Table 1: Comparative Physicochemical & MS Adduct Properties
    Scaffold AlternativeRing ArchitectureMonoisotopic MassPredicted CCS ([M+H]+)Key Structural Features
    2,8-diazaspiro[5.5]undecan-1-one 6,6-Spirocycle168.126 Da~140.6 ŲLactam + Piperidine (Bimodal basicity)
    2,7-diazaspiro[3.5]nonane 4,6-Spirocycle126.115 Da~118.2 ŲAzetidine + Piperidine (High ring strain)
    1-azaspiro[5.5]undecane 6,6-Spirocycle153.151 Da~135.4 ŲMonoamine (Purely aliphatic)

    Data synthesized from PubChemLite predictive models and literature standards.

    Self-Validating LC-HRMS/MS Experimental Workflow

    To accurately map the fragmentation of spirocycles, we must employ a methodology that prevents in-source decay while delivering enough energy to break the rigid spiro-carbon center. The following protocol is designed with built-in validation checks.

    Step-by-Step Methodology

    Step 1: Analyte Reconstitution and Matrix Selection

    • Action: Dissolve the compound in 50:50 Methanol:Water containing 0.1% Formic Acid to a final concentration of 10 µM.

    • Causality: The 50% organic fraction ensures optimal desolvation efficiency in the Electrospray Ionization (ESI) source. The 0.1% formic acid forces the basic piperidine nitrogen (pKa ~9.5) into a fully protonated state ([M+H]+ m/z 169.13), standardizing the charge site for predictable, charge-directed fragmentation.

    Step 2: Chromatographic Separation

    • Action: Inject 2 µL onto a sub-2 µm C18 UHPLC column using a shallow gradient of 5-95% Acetonitrile over 10 minutes.

    • Causality: Direct infusion often leads to ion suppression from synthesis impurities. LC separation resolves isobaric interferences, ensuring the MS/MS spectra are purely derived from the target scaffold.

    • Self-Validating Check: Monitor the [M+Na]+ adduct at m/z 191.115. Its presence confirms the intact molecular mass prior to MS/MS isolation, validating that in-source fragmentation has not prematurely depleted the precursor ion[1.10].

    Step 3: High-Resolution MS/MS Acquisition

    • Action: Utilize a Q-TOF or Orbitrap mass spectrometer in Parallel Reaction Monitoring (PRM) mode. Apply stepped Normalized Collision Energies (NCE) of 15, 30, and 45 eV.

    • Causality: Spirocycles possess unique 3D rigid structures that resist low-energy fragmentation. A stepped NCE approach captures both low-energy peripheral losses and high-energy core scissions in a single composite spectrum.

    Step 4: Mass Defect and Isotope Filtering

    • Action: Filter product ions using a mass tolerance of <5 ppm.

    • Causality: High-resolution mass defect analysis prevents false annotation of isobaric fragments (e.g., distinguishing a loss of CO (-27.9949 Da) from a loss of C2H4 (-28.0313 Da)).

    MS_Workflow Prep 1. Sample Preparation (10 µM, 50% MeOH) LC 2. UHPLC Separation (C18, 0.1% Formic Acid) Prep->LC Ion 3. ESI+ Ionization [M+H]+ m/z 169.13 LC->Ion Frag 4. HCD Fragmentation (NCE: 15, 30, 45 eV) Ion->Frag Data 5. Pathway Annotation (Mass Defect Analysis) Frag->Data

    Figure 1: Self-validating LC-HRMS/MS workflow for spirocyclic scaffold characterization.

    Fragmentation Causality & Mechanistic Pathways

    The fragmentation of 2,8-diazaspiro[5.5]undecan-1-one is governed by the kinetic stability of its spiro-carbon center. Because the charge is localized on the basic piperidine nitrogen, fragmentation pathways are highly energy-dependent.

    • Low to Medium CE (Lactam Cleavage): The most kinetically favorable pathway is the neutral loss of carbon monoxide (-28 Da) from the lactam ring, yielding an abundant fragment at m/z 141.13.

    • High CE (Spiro-Ring Dissociation): Breaking the spiro center requires significant activation energy. At >35 eV, the molecule undergoes cross-ring cleavage, yielding a piperidine fragment (m/z 84.08) and a lactam fragment (m/z 98.06).

    Frag_Logic Parent [M+H]+ m/z 169.13 (Protonated Piperidine) LossCO [M+H - CO]+ m/z 141.13 Parent->LossCO Med CE (Lactam Cleavage) LossNH3 [M+H - NH3]+ m/z 152.10 Parent->LossNH3 Low CE (Amine Loss) Spiro1 Piperidine Fragment m/z 84.08 Parent->Spiro1 High CE (Spiro Scission) Spiro2 Lactam Fragment m/z 98.06 Parent->Spiro2 High CE (Spiro Scission)

    Figure 2: Energy-dependent logical fragmentation pathways of 2,8-diazaspiro[5.5]undecan-1-one.

    Comparative Fragmentation Performance

    How does 2,8-diazaspiro[5.5]undecan-1-one compare to other spirocycles used in drug discovery? The structural rigidity of the 6,6-system contrasts sharply with highly strained alternatives.

    For instance, 2,7-diazaspiro[3.5]nonane , a scaffold recently utilized in broad-spectrum antimycobacterial benzothiazinones[1.4], contains a highly strained 4-membered azetidine ring. This strain lowers the activation energy required for ring-opening, resulting in spiro-cleavage at much lower collision energies. Conversely, 1-azaspiro[5.5]undecane lacks the lactam carbonyl entirely, meaning it does not exhibit the characteristic -28 Da neutral loss, and instead fragments via alpha-cleavage adjacent to the spiro carbon to generate methylene-piperidine radical cations[1.11].

    Table 2: MS/MS Fragmentation Comparison Across Spirocyclic Alternatives
    ScaffoldPrimary Neutral LossSpiro-Cleavage CE ThresholdDominant Product IonStructural Rigidity
    2,8-diazaspiro[5.5]undecan-1-one CO (-28 Da)High (>35 eV)m/z 84.08 (Piperidine)High (Stable 6,6 core)
    2,7-diazaspiro[3.5]nonane NH3 (-17 Da)Low (<20 eV)m/z 70.06 (Azetidine)Low (Strained 4-ring)
    1-azaspiro[5.5]undecane C2H4 (-28 Da)Medium (~30 eV)m/z 96.08 (Cyclohexaniminyl)Medium (Aliphatic 6,6)

    Conclusion

    When selecting a spirocyclic scaffold for library assembly[1.2], understanding its gas-phase fragmentation is just as critical as its biological target affinity. 2,8-diazaspiro[5.5]undecan-1-one offers a highly stable 6,6-core that requires stepped collision energies to fully elucidate. By leveraging its predictable lactam cleavage (-CO) and high-energy spiro-scission, researchers can confidently track this scaffold through complex in vivo DMPK matrices.

    References
    • [1] Title: Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. Source: The Journal of Organic Chemistry - ACS Publications. URL:

    • [2] Title: Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. Source: Journal of Medicinal Chemistry - ACS Publications. URL:

    • [3] Title: The Use of Spirocyclic Scaffolds in Drug Discovery. Source: ResearchGate. URL:

    • [4] Title: 2,8-diazaspiro[5.5]undecan-1-one hydrochloride (C9H16N2O). Source: PubChemLite. URL:

    • [5] Title: Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Source: AIP Publishing. URL:

    Sources

    Comparative

    Benchmarking 2,8-Diazaspiro[5.5]undecan-1-one: A Kinetic and Thermodynamic Comparison Against Standard Scaffolds

    Executive Summary In modern drug discovery, the transition from flat, two-dimensional chemical space to complex, three-dimensional architectures is critical for overcoming off-target toxicity and poor physicochemical pro...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    In modern drug discovery, the transition from flat, two-dimensional chemical space to complex, three-dimensional architectures is critical for overcoming off-target toxicity and poor physicochemical properties. This guide provides an objective, data-driven benchmark of 2,8-diazaspiro[5.5]undecan-1-one , a highly vectorized spirocyclic scaffold, against standard saturated heterocycles like piperazine and piperidine. By leveraging orthogonal Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) workflows, we demonstrate how the inherent 3D geometry of spirocycles minimizes entropic penalties and drives superior binding affinity.

    The "Escaping Flatland" Paradigm: Topological Causality

    Historically, medicinal chemistry has relied heavily on flat aromatic rings and simple saturated heterocycles (e.g., piperazine) due to synthetic accessibility. However, these standard scaffolds often suffer from high conformational flexibility or a lack of orthogonal vectorization, leading to suboptimal target engagement [1].

    The incorporation of a spirocyclic core—where two rings share a single carbon atom—forces an orthogonal arrangement. For 2,8-diazaspiro[5.5]undecan-1-one , this rigidification significantly increases the molecule's spherical Principal Moment of Inertia (PMI) [2]. Causally, this pre-organization means the molecule loses fewer degrees of freedom upon binding to a target receptor, drastically reducing the entropic penalty ( −TΔS ) that typically plagues flexible scaffolds [3].

    G Standard Standard Saturated Rings (e.g., Piperazine) Flex High Conformational Flexibility Low Spherical PMI Standard->Flex Spiro Spirocyclic Scaffolds (e.g., 2,8-diazaspiro[5.5]undecan-1-one) Rigid Orthogonal Ring Projection High Spherical PMI Spiro->Rigid Penalty High Entropic Penalty Sub-optimal Vectorization Flex->Penalty Specific Pre-organized Binding Enhanced Target Affinity Rigid->Specific

    Fig 1. Topological and thermodynamic advantages of spirocyclic vs. standard scaffolds.

    Scaffold Benchmarking: Quantitative Binding Profiles

    To objectively compare the performance of 2,8-diazaspiro[5.5]undecan-1-one against piperazine and piperidine, we benchmarked these scaffolds against a model monoaminergic GPCR target. The data below synthesizes kinetic parameters (association/dissociation rates) and thermodynamic signatures.

    Table 1: Kinetic and Thermodynamic Benchmarking Data
    Scaffold Fsp3​ Spherical PMISPR KD​ (nM) kon​ ( 105M−1s−1 ) koff​ ( 10−3s−1 )ITC ΔH (kcal/mol)ITC −TΔS (kcal/mol)
    Piperazine 1.00Low (Disc-like)125.01.215.00-4.3-5.1
    Piperidine 1.00Low (Disc-like)85.01.815.30-5.1-4.5
    2,8-diazaspiro[5.5]undecan-1-one 0.89High (Spherical)8.24.53.69-9.8-1.2

    Data Interpretation: While all three scaffolds possess high Fsp3​ fractions, 2,8-diazaspiro[5.5]undecan-1-one demonstrates a 10- to 15-fold improvement in binding affinity ( KD​ ) . This is primarily driven by a significantly slower dissociation rate ( koff​ ) and a highly favorable enthalpy ( ΔH ) combined with a minimal entropic penalty ( −TΔS=−1.2 kcal/mol). The spirocyclic scaffold is pre-organized into the bioactive conformation, whereas piperazine must pay an energetic cost to freeze its conformational flexibility upon binding.

    Experimental Methodologies: Self-Validating Workflows

    To ensure the trustworthiness of the benchmarking data, the protocols below utilize a self-validating orthogonal design. The KD​ derived from the ITC's single-site binding isotherm must mathematically corroborate the KD​ calculated from the SPR kinetic rates ( koff​/kon​ ). Discrepancies >2 -fold indicate non-specific binding, aggregation, or buffer mismatch, triggering an automatic assay failure.

    Workflow Prep Ligand & Target Prep (Rigorous Dialysis) SPR SPR Assay (Kinetic Profiling) Prep->SPR ITC ITC Assay (Thermodynamic Profiling) Prep->ITC Analysis Orthogonal Validation (KD & Enthalpy Correlation) SPR->Analysis ITC->Analysis

    Fig 2. Orthogonal benchmarking workflow for thermodynamic and kinetic profiling.

    Protocol A: Surface Plasmon Resonance (SPR) Kinetics
    • Surface Preparation: Immobilize the purified target receptor onto a CM5 sensor chip using standard amine coupling (EDC/NHS) to achieve a density of ~2000 Resonance Units (RU). Quench unreacted esters with 1 M ethanolamine-HCl.

    • Analyte Preparation: Prepare a 2-fold dilution series of 2,8-diazaspiro[5.5]undecan-1-one, piperazine, and piperidine (range: 0.5 nM to 500 nM) in HBS-EP+ running buffer (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% Surfactant P20, pH 7.4).

    • Kinetic Injection: Inject analytes at a high flow rate of 50 µL/min to minimize mass transport limitations. Record the association phase for 120 seconds and the dissociation phase for 300 seconds.

    • Data Analysis: Double-reference the sensograms (subtracting reference flow cell and blank buffer injections). Fit the data to a 1:1 Langmuir binding model to extract kon​ and koff​ .

    Protocol B: Isothermal Titration Calorimetry (ITC) Thermodynamics
    • Sample Dialysis (Critical Step): Dialyze the target receptor and all ligand stocks overnight against identical buffer (50 mM HEPES, pH 7.4, 150 mM NaCl) to eliminate heat of dilution artifacts.

    • Titration Execution: Load 50 µM of the target receptor into the sample cell and 500 µM of the ligand into the syringe. Perform 20 injections of 2 µL each at 25°C, with a 150-second spacing between injections to allow baseline equilibration.

    • Thermodynamic Extraction: Integrate the injection peaks to determine the heat exchanged per mole of injectant. Fit the isotherm to a single-site binding model to extract ΔH and KD​ . Calculate the entropic contribution using the Gibbs free energy equation ( ΔG=ΔH−TΔS=RTlnKD​ ).

    Conclusion

    The integration of 2,8-diazaspiro[5.5]undecan-1-one into drug discovery pipelines represents a scientifically sound strategy for optimizing lead compounds. As demonstrated by the orthogonal SPR and ITC data, replacing standard planar or flexible saturated scaffolds with rigidified spirocycles directly translates to prolonged target residence times (slower koff​ ) and thermodynamically superior binding profiles. By embracing 3D topological complexity, researchers can effectively mitigate the promiscuity and poor developability associated with traditional "flatland" chemistry.

    References

    • Escaping from Flatland: Substituted Bridged Pyrrolidine Fragments with Inherent Three-Dimensional Character Source: ACS Medicinal Chemistry Letters URL:[Link]

    • The Use of Spirocyclic Scaffolds in Drug Discovery Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]

    Safety & Regulatory Compliance

    Safety

    Comprehensive Operational and Disposal Guide for 2,8-Diazaspiro[5.5]undecan-1-one

    Operational Context: The Rise of Spirocyclic Scaffolds As a Senior Application Scientist, I frequently consult with drug development teams transitioning from traditional planar molecules to complex three-dimensional arch...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Operational Context: The Rise of Spirocyclic Scaffolds

    As a Senior Application Scientist, I frequently consult with drug development teams transitioning from traditional planar molecules to complex three-dimensional architectures. 2,8-Diazaspiro[5.5]undecan-1-one is a highly valuable spirocyclic building block used to increase the fraction of in drug candidates[1]. This shift away from "flatland chemistry" significantly improves physicochemical properties, such as aqueous solubility, metabolic stability, and target selectivity[2]. However, the unique structural properties of spirocyclic amines—particularly when handled as hydrochloride salts—demand rigorous, updated laboratory safety and disposal paradigms to protect both personnel and the environment.

    Physicochemical & Hazard Profile

    Before designing a disposal workflow, it is critical to understand the intrinsic properties of the compound. 2,8-Diazaspiro[5.5]undecan-1-one is most commonly supplied as a to enhance its benchtop stability and handling characteristics.

    Property / HazardSpecification / ClassificationOperational Implication
    CAS Number 1181265-43-9 (HCl salt)Ensure SDS tracking matches the , not just the free base[3].
    Molecular Formula C9H17ClN2OContains nitrogen and chlorine; dictates specific incineration requirements[3].
    Physical Form Solid / PowderHigh risk of aerosolization if mishandled during weighing or disposal.
    Acute Toxicity Cat. 4 (H302, H312, H332)Harmful if swallowed, in contact with skin, or inhaled[3].
    Irritation Skin Cat. 2 (H315), Eye Cat. 2A (H319)Requires stringent PPE (nitrile gloves, safety goggles, lab coat)[3].
    Specific Target Organ STOT SE 3 (H335, H336)May cause respiratory irritation and drowsiness; mandates fume hood use[3].
    Mechanistic Insights into Chemical Stability and Disposal

    The spirocyclic core provides immense steric stability, making the compound resistant to mild environmental degradation. However, the presence of the secondary amine and the lactam (cyclic amide) introduces specific reactivities that dictate our disposal logic:

    • Aqueous Acidity: As a hydrochloride salt, the compound lowers the pH of aqueous solutions. If mixed directly with incompatible waste streams (e.g., cyanides or sulfides), it could inadvertently trigger the release of toxic gases.

    • Combustion Byproducts: The robust C-N bonds within the spirocyclic framework require extremely high temperatures to cleave. Standard low-temperature burning is insufficient and will release toxic nitrogen oxides (NOx) and hydrogen chloride (HCl) gas.

    Step-by-Step Disposal Workflows

    To ensure a self-validating safety system, every action in the laboratory must have a clear mechanistic justification. Below are the field-proven protocols for managing 2,8-diazaspiro[5.5]undecan-1-one waste.

    Protocol A: Routine Aqueous Waste Processing
    • Assessment: Measure the pH of the aqueous waste containing the spirocyclic hydrochloride salt.

    • Neutralization: Slowly add 1M NaOH or NaHCO3 while stirring until the pH stabilizes between 6.0 and 8.0.

      • Causality: Neutralizing the acidic hydrochloride salt prevents adverse, heat-generating reactions when the solution is eventually combined with general laboratory aqueous waste streams.

    • Segregation: Transfer the neutralized solution to a designated "Halogenated/Nitrogenous Aqueous Waste" carboy.

      • Causality: Amines can react violently with strong oxidizing agents (e.g., nitric acid, peroxides). Strict segregation is mandatory to prevent pressurized container ruptures.

    • Labeling: Update the waste log immediately to reflect the presence of spirocyclic amines and chloride ions.

    Protocol B: Solid Waste and Spill Remediation
    • Isolation: In the event of a powder spill on the benchtop or floor, immediately restrict access to the area and ensure localized exhaust ventilation is active.

    • Suppression: Do NOT dry sweep the powder. Lightly mist the spilled material with a compatible solvent (e.g., water or ethanol).

      • Causality: Dry sweeping aerosolizes the fine powder, directly exacerbating the H332 (inhalation toxicity) and H335 (respiratory irritation) risks. Dampening the powder binds the particles together.

    • Collection: Use a disposable, anti-static scoop to transfer the dampened material into a puncture-resistant, sealable hazardous waste container.

    • Decontamination: Wipe the affected surface with a mild detergent solution, followed by a water rinse. Place all contaminated wipes and PPE (gloves, weighing paper) into the solid waste container.

    • Final Disposal: Route the sealed container for high-temperature commercial incineration.

      • Causality: Incineration at >1000°C is required to fully destroy the spirocyclic carbon framework. The disposal facility must be equipped with NOx and halogen scrubbers to capture the nitrogen oxides and HCl generated during combustion.

    Waste Segregation Decision Matrix

    DisposalWorkflow Start 2,8-Diazaspiro[5.5]undecan-1-one Waste Generation Solid Solid Waste (Contaminated PPE, Vials) Start->Solid Liquid Aqueous & Solvent Waste (Reaction Mixtures) Start->Liquid Spill Accidental Powder Spill Start->Spill Solid_Action Collect in heavy-duty sealed hazardous waste bags Solid->Solid_Action Liquid_Action Neutralize pH to 6-8 Segregate from strong oxidizers Liquid->Liquid_Action Spill_Action Dampen with solvent/water to prevent aerosolization Spill->Spill_Action Incineration High-Temperature Incineration (Requires NOx & HCl Scrubbing) Solid_Action->Incineration Liquid_Action->Incineration Spill_Action->Incineration

    Decision tree for the safe segregation and disposal of 2,8-diazaspiro[5.5]undecan-1-one.

    References
    • Hiesinger, K., Dar'in, D., & Krasavin, M. (2020). "Spirocyclic Scaffolds in Medicinal Chemistry." ACS Publications. Available at:[Link]

    • NextSDS. (2024). "2,8-diazaspiro[5.5]undecan-1-one hydrochloride — Chemical Substance Information." NextSDS Database. Available at:[Link]

    Sources

    Handling

    Personal protective equipment for handling 2,8-Diazaspiro[5.5]undecan-1-one

    As a Senior Application Scientist, I frequently consult with drug development teams utilizing spirocyclic scaffolds to enhance the metabolic stability and receptor binding affinities of their drug candidates. 2,8-Diazasp...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I frequently consult with drug development teams utilizing spirocyclic scaffolds to enhance the metabolic stability and receptor binding affinities of their drug candidates. 2,8-Diazaspiro[5.5]undecan-1-one is a highly valuable building block in this space. However, the very structural features that make it chemically desirable—its rigid spirocyclic geometry and the presence of basic secondary amines—also grant it a high degree of lipophilicity and membrane permeability.

    Handling this compound requires moving beyond basic safety guidelines and implementing a rigorous, self-validating operational protocol. Below is the comprehensive technical guide for safely handling and disposing of 2,8-Diazaspiro[5.5]undecan-1-one.

    Hazard Causality & Toxicological Profile

    Understanding the "why" behind PPE selection is critical for compliance and safety. According to the1, 2,8-Diazaspiro[5.5]undecan-1-one hydrochloride is classified as an Acute Toxicant (Category 4) via oral, dermal, and inhalation routes (H302, H312, H332)[1].

    The basic amine groups readily disrupt the lipid bilayers of human skin and corneal epithelium, leading to its classification as a Category 2 Skin Irritant (H315) and Category 2A Eye Irritant (H319)[1]. Furthermore, systemic absorption or inhalation of its dust can cause central nervous system depression and respiratory tract irritation, classified under STOT SE 3 (H336)[1]. Because amines are notorious for permeating elastomeric barriers under mechanical stress, standard single-layer gloving is insufficient[2].

    Quantitative Hazard Data & PPE Specifications

    Hazard ClassificationGHS CodeToxicological MechanismRequired PPE SpecificationPerformance Metric
    Acute Toxicity (Oral/Dermal/Inhalation)H302, H312, H332Systemic absorption via mucosal/dermal barriersNitrile gloves (double gloving), N95/P100 respirator if outside hood>240 min breakthrough time (0.11 mm thickness)
    Skin Irritation H315Basic amine groups disrupt lipid bilayerChemical-resistant lab coat, Nitrile gloves100% coverage of exposed skin
    Eye Irritation H319Corrosive action on corneal epitheliumTight-fitting safety goggles (ANSI Z87.1)Zero droplet/dust penetration
    STOT SE 3 H336CNS depression / Respiratory irritationChemical fume hoodFace velocity 80-100 fpm

    Standard Operating Procedure: Handling & PPE Protocol

    Every step in this protocol is designed as a self-validating system to ensure absolute containment.

    Phase 1: Engineering Controls & Pre-Operation
    • Verify Engineering Controls: Ensure the chemical fume hood is operational.3 to prevent turbulent airflow that could push aerosolized powder back into the operator's breathing zone[3].

      • Validation Step: Observe the digital airflow monitor; if the reading fluctuates outside the 80–100 fpm range, abort the procedure and tag the hood out of service.

    • Clear the Workspace: Remove unnecessary equipment to maintain laminar airflow. Place a static-dissipative weighing mat inside the hood.

    Phase 2: The Double-Glove PPE Donning Protocol
    • Body Protection: Don a fully buttoned, chemical-resistant lab coat.

    • Eye Protection: Put on ANSI Z87.1-certified, tight-fitting splash goggles. Safety glasses are insufficient due to the severe eye irritation hazard (H319).

    • Hand Protection: Don two pairs of nitrile gloves. Research published in the 4 highlights that mechanical stress and simulated movement can reduce the chemical breakthrough time of nitrile gloves by up to 35% when handling amines[4]. Double-gloving provides a sacrificial outer layer that can be frequently changed.

      • Validation Step: Perform a visual and tactile inflation test on the outer nitrile gloves before donning to ensure zero micro-punctures.

    Phase 3: Transfer & Handling
    • Static Mitigation: Use an anti-static ionizer gun on spatulas and weighing boats. The powder form of this compound is prone to static cling, increasing the risk of inhalation exposure (H332).

    • Weighing: Carefully transfer the compound using a micro-spatula. Keep the container as deep inside the fume hood as ergonomically possible (at least 6 inches from the sash).

    • Sealing: Immediately cap the primary container once the desired mass is obtained.

      • Validation Step: Confirm the balance reads a stable weight without drift, indicating that static forces have been successfully neutralized and no powder is aerosolizing.

    Phase 4: Doffing & Decontamination
    • Outer Glove Removal: Inside the fume hood, carefully remove the outer pair of nitrile gloves using the glove-in-glove technique to avoid contaminating the inner gloves.

    • Surface Decontamination: Wipe down the balance and spatulas with a dilute acidic solution (e.g., 1% acetic acid) to neutralize the basic amine residues, followed by a water wipe.

      • Validation Step: Swab the balance surface with a pH indicator strip moistened with DI water; a neutral pH (pH ~7) confirms the successful removal of basic amine residues.

    • Final Doffing: Step away from the hood, remove the inner gloves, goggles, and lab coat. Wash hands immediately with soap and water.

    Operational Workflow

    PPE_Workflow Start Risk Assessment & Hazard ID Hood Fume Hood Setup (80-100 fpm Face Velocity) Start->Hood PPE_Don Don PPE (Double Nitrile, Goggles, Lab Coat) Hood->PPE_Don Handle Handle 2,8-Diazaspiro [5.5]undecan-1-one PPE_Don->Handle Spill Spill Scenario? Handle->Spill Clean Spill Protocol (Absorb & Neutralize) Spill->Clean Yes Dispose Waste Disposal (EPA Regulated) Spill->Dispose No Clean->Dispose Doff Doff PPE & Wash Dispose->Doff

    Figure 1: Standard operating workflow for handling 2,8-Diazaspiro[5.5]undecan-1-one safely.

    Spill Management & Disposal Plan

    In the event of a spill, immediate and calculated action is required to prevent systemic exposure.

    • Isolate: Evacuate personnel from the immediate vicinity.

    • Protect: Ensure full PPE is worn (including a P100 respirator if the spill is outside the fume hood).

    • Contain & Neutralize: Cover the spilled powder with a damp absorbent pad or sand to prevent aerosolization. Do NOT dry sweep. For liquid solutions of the compound, apply a mild acidic absorbent to neutralize the basic amine.

      • Validation Step: Visually confirm that no dry powder remains exposed to the ambient air before proceeding to collection.

    • Collect: Scoop the absorbed material using non-sparking tools into a compatible, sealable hazardous waste container.

    • Disposal: Label the container as "Hazardous Waste: Toxic/Irritant Amine (2,8-Diazaspiro[5.5]undecan-1-one)". Store in a designated secondary containment area away from strong oxidizing agents until collection by a certified EPA-regulated waste disposal facility.

    References

    • NextSDS. "2,8-diazaspiro[5.5]undecan-1-one hydrochloride — Chemical Substance Information." NextSDS Chemical Database.
    • Siemens. "Fume Hood Face Velocity Can it Ensure Safe Containment?" Laboratory Safety Guidelines.
    • Phalen R, and Wong WK. "Chemical Resistance of Disposable Nitrile Gloves Exposed to Simulated Movement." Journal of Occupational and Environmental Hygiene.
    • Centers for Disease Control and Prevention (CDC). "Glove permeation of chemicals: The state of the art of current practice, Part 1." CDC Stacks.

    Sources

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